Product packaging for 6-bromo-N-methylpyridin-2-amine(Cat. No.:CAS No. 89026-79-9)

6-bromo-N-methylpyridin-2-amine

Cat. No.: B183247
CAS No.: 89026-79-9
M. Wt: 187.04 g/mol
InChI Key: LYEPZCPAEZKSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-N-methylpyridin-2-amine is a valuable chemical scaffold in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). Its structure is based on the 2-aminopyridine pharmacophore, which is known to be crucial for anchoring interactions in the active site of neuronal nitric oxide synthase (nNOS), a key enzymatic target for neurodegenerative diseases . Inhibition of nNOS has shown promise in treating or preventing neuronal damage in animal models associated with conditions such as Alzheimer's disease, Parkinson's disease, and stroke . The methylated amino group in this compound can contribute to improved blood-brain barrier (BBB) permeability, a major challenge in CNS drug development, by reducing the number of hydrogen bond donors and modulating physicochemical properties . As a versatile building block, this amine serves as a key intermediate in organic synthesis, enabling researchers to explore structure-activity relationships and create novel chemical entities for pharmaceutical and biochemical research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B183247 6-bromo-N-methylpyridin-2-amine CAS No. 89026-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEPZCPAEZKSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541646
Record name 6-Bromo-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89026-79-9
Record name 6-Bromo-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-N-methylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-N-methylpyridin-2-amine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-N-methylpyridin-2-amine, a key heterocyclic building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors for targeted therapies.

Core Molecular Data

This compound is a substituted pyridine derivative with a bromine atom at the 6-position and a methylamino group at the 2-position. This unique arrangement of functional groups makes it a valuable synthon for the construction of complex molecular architectures.

Chemical Structure and Identifiers

The chemical structure and key identifiers of this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 89026-79-9[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol
SMILES CNc1cccc(Br)n1
InChI InChI=1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9)
Synonyms (6-Bromopyridin-2-yl)methylamine, 2-(Methylamino)-6-bromopyridine[1]
Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValue
Appearance White to off-white solid
Melting Point 62-63 °C
Boiling Point (Predicted) 271.9 ± 25.0 °C
Density (Predicted) 1.581 ± 0.06 g/cm³
pKa (Predicted) 3.20 ± 0.10
Storage Conditions 2-8°C

Synthesis of this compound

The synthesis of this compound can be achieved through the direct aminomethylation of 2,6-dibromopyridine. The following protocol is adapted from a procedure for the synthesis of related alkylaminopyridines.[2]

Experimental Protocol: Synthesis from 2,6-Dibromopyridine

Objective: To synthesize this compound via nucleophilic aromatic substitution of 2,6-dibromopyridine with methylamine.

Materials:

  • 2,6-Dibromopyridine

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Pressure tube

  • Solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • In a pressure tube, combine 2,6-dibromopyridine (1.0 eq.) and a solution of methylamine (a molar excess, e.g., 2-3 eq.).

  • Seal the pressure tube and heat the reaction mixture to a high temperature (e.g., 150-180°C) for several hours to days. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with water and an organic solvent such as ethyl acetate.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The methylamino group can participate in hydrogen bonding interactions with biological targets.

Role as a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. The aminopyridine scaffold, present in this compound, is a common feature in many kinase inhibitors as it can mimic the hydrogen bonding interactions of the adenine region of ATP in the kinase hinge region.

The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position. This newly introduced group can then be further modified to optimize binding to the target kinase.

Key Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a powerful tool for the formation of carbon-carbon bonds.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 6-aryl-N-methylpyridin-2-amine derivative via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or arylboronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere with stirring for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by diluting the reaction mixture with water and an organic solvent.

  • Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Miyaura_Coupling cluster_conditions Conditions cluster_product Product reactant1 This compound product 6-aryl-N-methylpyridin-2-amine reactant1->product + reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->product catalyst Pd Catalyst Base

Caption: Generalized Suzuki-Miyaura coupling workflow.

Targeting Cellular Signaling Pathways

Derivatives of this compound have the potential to inhibit various protein kinases involved in critical cellular signaling pathways that are often dysregulated in diseases like cancer. One such key pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK pathway is a cascade of protein kinases that relays extracellular signals to the cell nucleus to regulate processes such as cell proliferation, differentiation, and survival.[3] Mutations in components of this pathway, such as RAF and MEK kinases, can lead to uncontrolled cell growth and tumor formation.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Potential Kinase Inhibitor (Derived from 6-bromo-N- methylpyridin-2-amine) Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK signaling pathway and potential points of inhibition.

Conclusion

This compound is a strategically important building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its well-defined structure and the reactivity of its functional groups allow for the systematic development of novel therapeutic agents. The synthetic protocols and application frameworks provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the design of next-generation targeted therapies.

References

An In-depth Technical Guide to 6-bromo-N-methylpyridin-2-amine and its Role as a Core Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-N-methylpyridin-2-amine (CAS Number: 89026-79-9), a key heterocyclic building block in medicinal chemistry. Due to the limited availability of detailed public data for this specific isomer, this guide will also draw upon information from closely related brominated aminopyridine analogs to illustrate the synthesis, properties, and applications of this important class of compounds.

Physicochemical Properties and Identification

This compound is a substituted pyridine with a molecular formula of C₆H₇BrN₂ and a molecular weight of approximately 187.04 g/mol .[1] Its structure features a pyridine ring substituted with a bromine atom at the 6-position and a methylamino group at the 2-position. This arrangement of functional groups makes it a valuable intermediate for further chemical modifications.

PropertyValueReference
CAS Number 89026-79-9[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol
Synonyms (6-Bromopyridin-2-yl)methylamine[1]

Synthesis of Brominated Pyridine Scaffolds

The synthesis of brominated aminopyridines can be achieved through various routes. While a specific, detailed protocol for this compound is not widely published, general methods for the synthesis of related compounds can be adapted.

Illustrative Synthesis of a Related Compound: 2-Bromo-6-methylpyridine

A common precursor for N-methylated aminopyridines is the corresponding brominated methylpyridine. The following is a representative protocol for the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-methylpyridine.[3]

Experimental Protocol:

  • Diazotization: 31 g (286.6 mmol) of 2-amino-6-picoline is added to 170 mL of 48% hydrobromic acid at room temperature. The mixture is then cooled to -10 °C.

  • Bromination: 40 mL of bromine is added dropwise over 40 minutes with continuous stirring, maintaining the temperature at -5 °C for 1.5 hours.

  • Reaction with Nitrite: A solution of 55 g (779.2 mmol) of sodium nitrite in 70 mL of water is added dropwise at -10 to -5 °C and stirred for another 1.5 hours.

  • Neutralization: A pre-cooled solution of 200 g (5 mol) of sodium hydroxide in 200 mL of water is added dropwise, ensuring the reaction temperature does not exceed 0 °C. The mixture is then allowed to slowly warm to room temperature.

  • Extraction and Purification: The product is extracted with diethyl ether. The combined organic fractions are dried with anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the product as a brown oil.[3]

This 2-bromo-6-methylpyridine can then potentially be converted to this compound through a nucleophilic substitution reaction with methylamine.

Role in Drug Discovery and Development

The brominated aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the amino group often plays a crucial role in binding to biological targets.

Application in Kinase Inhibitor Synthesis

Derivatives of brominated pyridines are extensively used in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[4][5] The pyridine core can mimic the adenine region of ATP, binding to the hinge region of the kinase active site. The bromine atom allows for the facile introduction of various aryl or heteroaryl groups via Suzuki-Miyaura coupling, which can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[4]

While specific kinase inhibition data for this compound is not available, its isomers and related compounds are known to be key intermediates for inhibitors of targets like p38 MAP kinase and PI3K.[5][6]

Suzuki-Miyaura Cross-Coupling

A common application of brominated pyridines in drug discovery is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds with boronic acids.

Generalized Experimental Protocol (for a related aminopyridine):

  • Reaction Setup: In a reaction vessel, combine the brominated aminopyridine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium phosphate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of a solvent such as 1,4-dioxane and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by column chromatography.

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_process Reaction cluster_workup Work-up & Purification A Bromopyridine E Add Solvent B Boronic Acid C Pd Catalyst D Base F Heat under Inert Atmosphere E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Coupled Product J->K

Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Therapeutic Intervention

As key components of kinase inhibitors, derivatives of brominated aminopyridines can modulate various signaling pathways implicated in disease. For instance, inhibitors targeting the PI3K/Akt/mTOR pathway are crucial in cancer therapy.

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway and the potential point of intervention for a kinase inhibitor derived from a brominated pyridine scaffold.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., from Bromopyridine) Inhibitor->PI3K Inhibits

Simplified PI3K/Akt signaling pathway and inhibition.

Safety and Handling

Brominated organic compounds should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable, yet under-documented, building block for chemical synthesis. By examining the chemistry of its close analogs, it is evident that this class of compounds holds significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. The strategic placement of the bromine atom and the methylamino group provides a versatile platform for generating diverse and potent biologically active molecules. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery.

References

Physicochemical Properties of 6-bromo-N-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-N-methylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This technical guide provides a summary of the available physicochemical data for this compound and related isomers, detailed experimental protocols for key property determination, and a workflow for the physicochemical characterization of novel compounds.

Core Physicochemical Properties

Precise experimental data for this compound is not extensively available in public literature. Therefore, this guide presents key identifiers for the target compound alongside experimental and computed data for closely related isomers to provide a comparative context. Researchers should exercise caution and verify these properties experimentally for this compound.

PropertyThis compound6-Amino-3-bromo-2-methylpyridine (Isomer)4-Bromo-6-methylpyridin-2-amine (Isomer)2-Bromo-6-methylpyridin-3-amine (Isomer)
CAS Number 89026-79-9[1]42753-71-9[2]524718-27-2[3]126325-53-9
Molecular Formula C6H7BrN2[1]C6H8BrN2[2]C6H7BrN2[3]C6H7BrN2
Molecular Weight 187.04 g/mol 188.05 g/mol [4]187.04 g/mol [3]187.04
Melting Point Data not available76.5-85.5 °C[2]Data not availableData not available
Boiling Point Data not availableData not availableData not availableData not available
pKa (predicted) Data not availableData not availableData not availableData not available
logP (computed) Data not availableData not available1.6 (XLogP3)[3]1.73 (Predicted)
Solubility Data not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by packing a small amount into a capillary tube and heating it in a calibrated apparatus.

Procedure:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is the melting point of the compound. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure substance.

Boiling Point Determination (Microscale Method)

For small quantities of a liquid, the boiling point can be determined using a microscale technique.

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is gently heated in a heating block or oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

  • Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

pKa Determination (UV-Metric Titration)

The acid dissociation constant (pKa) of an ionizable compound can be determined by monitoring changes in its UV-visible absorbance spectrum as a function of pH.[5][6][7]

Procedure:

  • Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO). A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are also prepared.[5]

  • Titration: Aliquots of the stock solution are added to each buffer solution in a 96-well plate or individual cuvettes.[5][6]

  • Spectral Measurement: The UV-visible spectrum (e.g., 230-500 nm) of the compound in each buffer is recorded using a spectrophotometer.[5]

  • Data Analysis: The absorbance at one or more wavelengths where significant changes occur is plotted against the pH of the buffer solutions. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[8][9]

Aqueous Solubility Determination (Shake-Flask Method)

The thermodynamic solubility of a compound in an aqueous buffer is a measure of its equilibrium concentration.

Procedure:

  • Equilibration: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Shaking: The mixture is agitated in a sealed container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the aqueous solubility of the compound.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[10][11][12]

Procedure:

  • Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of the compound in each phase (n-octanol and aqueous buffer) is determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the physicochemical characterization of a compound like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification mw Molecular Weight (Mass Spectrometry) purification->mw mp Melting Point purification->mp bp Boiling Point purification->bp pka pKa (UV-metric/Potentiometric Titration) purification->pka sol Aqueous Solubility (Shake-Flask) purification->sol logp logP (Shake-Flask) purification->logp data_table Tabulate Quantitative Data mw->data_table mp->data_table bp->data_table pka->data_table sol->data_table logp->data_table report Generate Technical Guide data_table->report

Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.

Experimental_Workflow_logP start Start prep_phases Prepare Pre-saturated n-Octanol and Aqueous Buffer start->prep_phases dissolve Dissolve Compound in one Phase prep_phases->dissolve partition Shake Vigorously to Partition Compound dissolve->partition separate Allow Phases to Separate partition->separate analyze Analyze Concentration in Each Phase (HPLC/LC-MS) separate->analyze calculate Calculate logP analyze->calculate end End calculate->end

Caption: Experimental workflow for logP determination using the shake-flask method.

References

6-bromo-N-methylpyridin-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-bromo-N-methylpyridin-2-amine for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of diverse biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

Quantitative data for this compound is summarized in the table below. The molecular formula is C₆H₇BrN₂. Based on this, the molecular weight is calculated to be 187.04 g/mol , which is consistent with its isomers such as 6-bromo-4-methylpyridin-2-amine and 4-bromo-6-methylpyridin-2-amine[1][2].

PropertyValueReference
Molecular Formula C₆H₇BrN₂N/A
Molecular Weight 187.04 g/mol [1][2][3]
Monoisotopic Mass 185.97926 Da[1]
Topological Polar Surface Area (TPSA) 38.9 Ų[1][3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-methylation of the parent compound, 6-bromopyridin-2-amine. Below is a detailed experimental protocol adapted from established methodologies for the N-methylation of amines and related heterocyclic compounds[4][5].

N-Methylation of 6-bromopyridin-2-amine

Objective: To synthesize this compound via a selective mono-N-methylation of 6-bromopyridin-2-amine using methanol as a methylating agent, catalyzed by a Ruthenium complex.

Materials:

  • 6-bromopyridin-2-amine

  • (DPEPhos)RuCl₂PPh₃ catalyst

  • Anhydrous Methanol (MeOH)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen gas (N₂)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Catalyst Preparation: The (DPEPhos)RuCl₂PPh₃ catalyst can be synthesized by reacting DPEPhos with RuCl₂(PPh₃)₃ in refluxing ethanol under a nitrogen atmosphere[4].

  • Reaction Setup: A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the Ru catalyst (0.5 mol%), 6-bromopyridin-2-amine (1.0 mmol, 1.0 equiv), and Cs₂CO₃ (0.5 equiv)[4].

  • Solvent Addition: Anhydrous methanol (1 mL) is added to the Schlenk tube[4].

  • Reaction Conditions: The reaction mixture is heated to 140 °C and stirred for 12 hours under a nitrogen atmosphere[4].

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated in vacuo. The resulting residue is then purified by column chromatography on silica gel to isolate the N-methylated product, this compound[4].

Logical Workflow: From Synthesis to Application

The following diagram illustrates the logical workflow for the synthesis of this compound and its subsequent application in drug discovery, leveraging its properties as a versatile chemical building block.

G cluster_synthesis Synthesis cluster_application Drug Discovery Application cluster_outcome Potential Therapeutic Areas start 6-bromopyridin-2-amine process N-Methylation Protocol (Ru-catalyzed, MeOH) start->process product This compound process->product coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) product->coupling derivatives Library of Novel Pyridine Derivatives coupling->derivatives screening Biological Screening (e.g., Kinase Assays) derivatives->screening hit Hit Compound Identification screening->hit oncology Oncology hit->oncology inflammation Anti-inflammatory hit->inflammation

Caption: Logical workflow from synthesis to drug discovery application.

Signaling Pathway Context in Drug Discovery

While there is no specific signaling pathway directly attributed to this compound itself, its derivatives are of significant interest in medicinal chemistry as versatile scaffolds for developing inhibitors of various signaling pathways implicated in diseases. Bromo-aminopyridine moieties are key components in the synthesis of kinase inhibitors, which target signaling pathways crucial for cell proliferation, differentiation, and survival[6].

The diagram below illustrates a generalized kinase signaling pathway that can be targeted by inhibitors derived from this compound.

G cluster_pathway Generalized Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding & Dimerization adaptor Adaptor Proteins receptor->adaptor Phosphorylation kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) adaptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response Gene Expression inhibitor Kinase Inhibitor (Derived from This compound) inhibitor->kinase_cascade Inhibition

Caption: Generalized kinase signaling pathway targeted by inhibitors.

References

The Pivotal Role of Brominated Aminopyridines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthesis, Application, and Biological Evaluation of 6-Bromo-N-methylpyridin-2-amine and Its Analogs as Potent Kinase Inhibitors

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of pyridine derivatives, brominated aminopyridines, such as this compound and its isomers, have emerged as exceptionally versatile building blocks. These compounds are instrumental in the synthesis of a multitude of biologically active molecules, demonstrating significant potential in the fields of oncology, neuroscience, and anti-inflammatory research. This technical guide provides an in-depth analysis of the synthesis, biological activity, and therapeutic applications of this important class of molecules, with a particular focus on their role in the development of targeted kinase inhibitors for cancer therapy.

Core Molecular Data

The physicochemical properties of brominated aminopyridines are fundamental to their utility in medicinal chemistry. As a representative example, the properties of the closely related and widely utilized isomer, 2-Amino-5-bromo-4-methylpyridine, are summarized below.

PropertyValue
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
CAS Number 98198-48-2
Appearance Pale yellow crystalline solid
Melting Point 148-151 °C
Solubility Soluble in DMSO, methanol; slightly soluble in water[1]

Synthesis of Brominated Aminopyridine Scaffolds

The strategic placement of amino and bromo substituents on the pyridine ring allows for a diverse range of chemical modifications, making these compounds ideal starting materials for library synthesis in drug discovery programs. A common and efficient method for the synthesis of these scaffolds is the electrophilic bromination of the corresponding aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol details the synthesis of 2-Amino-5-bromo-4-methylpyridine via the electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS).

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methylpyridine (1.0 eq) in DMF.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in DMF.

  • Add the NBS solution dropwise to the cooled 2-Amino-4-methylpyridine solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water.

  • Further purify the crude product by washing with cold acetonitrile to remove any unreacted starting material and impurities.

  • Dry the purified product under vacuum to yield 2-Amino-5-bromo-4-methylpyridine as a pale yellow solid.

Expected Outcome: This procedure typically affords the desired product in good yield (approximately 80%) and high purity.[2][3][4]

Application in Kinase Inhibitor Development

A significant application of brominated aminopyridines in medicinal chemistry is in the development of small molecule kinase inhibitors. The bromine atom serves as a convenient handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl and heteroaryl moieties that can interact with the ATP-binding site of kinases.

Targeting the Polo-like Kinase 4 (PLK4) Signaling Pathway

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[5][6] Overexpression of PLK4 is observed in a variety of human cancers and is often associated with poor prognosis.[5][6] Consequently, PLK4 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[7][8]

Derivatives of brominated aminopyridines have been successfully employed to synthesize potent and selective PLK4 inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of PLK4, thereby inhibiting its catalytic activity and disrupting the downstream signaling cascade that governs centriole duplication.[3]

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PLK4 Kinase Activity cluster_downstream Downstream Effects cluster_inhibition Therapeutic Inhibition PLK4_mRNA PLK4 mRNA PLK4_protein PLK4 Protein PLK4_mRNA->PLK4_protein Translation PLK4_active Active PLK4 (Dimerization & Autophosphorylation) PLK4_protein->PLK4_active Substrate Substrate (e.g., STIL, CEP152) PLK4_active->Substrate Phosphorylation ATP ATP ATP->PLK4_active Binds to ATP pocket Centriole_Duplication Centriole Duplication Substrate->Centriole_Duplication Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Aminopyridine_Inhibitor Brominated Aminopyridine -based Inhibitor Aminopyridine_Inhibitor->PLK4_active Inhibits ATP binding Apoptosis Apoptosis Aminopyridine_Inhibitor->Apoptosis Induces

Caption: The PLK4 signaling pathway and its inhibition by brominated aminopyridine-based drugs.

Biological Evaluation of Brominated Aminopyridine Derivatives

The development of effective kinase inhibitors requires rigorous biological evaluation to determine their potency, selectivity, and cellular activity. Standard in vitro assays are employed to characterize the pharmacological profile of these compounds.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the test compound in assay buffer to the desired concentrations.

    • Prepare a solution of the target kinase (e.g., recombinant human PLK4) in kinase buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[9]

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MCF-7 breast cancer cells).

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following tables summarize representative in vitro activity data for aminopyridine-based kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Aminopyridine Derivatives

CompoundTarget KinaseIC50 (nM)
Compound A PLK48
Compound B VEGFR-215
Compound C PI3Kα25
Compound D MET12

Data is illustrative and compiled from various sources on aminopyridine-based kinase inhibitors.

Table 2: Anti-proliferative Activity of Representative Aminopyridine Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Compound X MCF-7Breast1.39
Compound Y HepG2Liver2.68
Compound Z T47DBreast0.078

Data is illustrative and compiled from various sources on aminopyridine-based anti-cancer agents.[10]

Pharmacokinetic Profile

The successful development of a drug candidate is highly dependent on its pharmacokinetic properties, which encompass absorption, distribution, metabolism, and excretion (ADME). For orally administered kinase inhibitors, favorable bioavailability and a suitable half-life are crucial. Preclinical studies in animal models are essential to determine these parameters.

Table 3: Representative Pharmacokinetic Parameters of an Aminopyridine-based Kinase Inhibitor in Preclinical Species

SpeciesDosing RouteBioavailability (%)T½ (hours)CL (mL/min/kg)Vd (L/kg)
Mouse Oral88.02.515.82.1
Rat Oral11.21.6736.63.5
Dog Oral55.816.32.449.0
Monkey Oral72.44.013.94.2

Data is representative of a MET kinase inhibitor with an aminopyridine scaffold.[11]

Conclusion

This compound and its structural analogs are invaluable building blocks in medicinal chemistry. Their synthetic tractability and the ability to introduce a wide range of substituents make them ideal scaffolds for the development of targeted therapeutics. As demonstrated, their application in the design of potent kinase inhibitors, particularly against targets like PLK4, highlights their significance in the ongoing quest for more effective cancer treatments. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and impactful area of science. The continued exploration of this chemical space is poised to yield the next generation of innovative medicines.

References

6-bromo-N-methylpyridin-2-amine: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-N-methylpyridin-2-amine is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a pyridine core substituted with a bromine atom and a secondary N-methylamino group, offer a versatile platform for the synthesis of a wide array of complex molecules. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The N-methylamino group, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, which is particularly crucial in the design of biologically active compounds that target specific protein binding sites. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility as a synthetic intermediate in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
CAS Number 436901-65-8
Appearance Off-white to pale yellow solid
Melting Point Not reported (predicted to be a low melting solid or oil)
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 2-amino-6-bromopyridine. The first step involves the protection of the amino group, followed by N-methylation and subsequent deprotection. A more direct approach is the N-methylation of 2-amino-6-bromopyridine.

Proposed Synthetic Route: N-methylation of 2-amino-6-bromopyridine

A plausible and efficient method for the synthesis of this compound is the direct N-methylation of 2-amino-6-bromopyridine. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

Synthesis of this compound 2-amino-6-bromopyridine 2-amino-6-bromopyridine product This compound 2-amino-6-bromopyridine->product N-methylation reagents NaH, MeI THF, 0 °C to rt

A proposed synthetic route for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-6-bromopyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-amino-6-bromopyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures. The bromine atom at the 6-position readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the bromopyridine and various organoboron reagents. This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutically active molecules.

Suzuki_Coupling reactant This compound product 6-R-N-methylpyridin-2-amine reactant->product boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd(PPh₃)₄, Base Solvent, Heat

General scheme for the Suzuki-Miyaura coupling of this compound.

Table of Representative Suzuki-Miyaura Coupling Reactions:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95 (estimated)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME851680-90 (estimated)
33-Thienylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene1001088-98 (estimated)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of more complex substituted diaminopyridines. This reaction is particularly useful for introducing a variety of primary and secondary amines at the 6-position of the pyridine ring.

Buchwald_Hartwig_Amination reactant This compound product N⁶-R¹,N⁶-R²,N²-methylpyridine-2,6-diamine reactant->product amine R¹R²NH amine->product catalyst Pd₂(dba)₃, Ligand Base, Solvent, Heat

General scheme for the Buchwald-Hartwig amination of this compound.

Table of Representative Buchwald-Hartwig Amination Reactions:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001880-90 (estimated)
2AnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1102475-85 (estimated)
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH901682-92 (estimated)

Applications in Drug Discovery

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to functionalize the 6-position of the N-methylated aminopyridine core via cross-coupling reactions makes this compound a particularly attractive starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.[1]

Derivatives of this compound can be designed to target the ATP-binding site of specific kinases. The aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the kinase, while the substituent introduced at the 6-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Kinase_Inhibitor_Pathway cluster_synthesis Synthesis cluster_inhibition Biological Action start This compound coupling Cross-Coupling (e.g., Suzuki) start->coupling inhibitor Aminopyridine-based Kinase Inhibitor coupling->inhibitor kinase Target Kinase (e.g., JNK, p38) inhibitor->kinase Inhibition product Phosphorylated Substrate kinase->product Phosphorylation atp ATP atp->kinase substrate Substrate substrate->kinase signaling Downstream Signaling Pathway product->signaling disease Disease Progression (e.g., Cancer, Inflammation) signaling->disease

References

The Aminopyridine Core: A Scaffolding Success in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Substituted Aminopyridines for Researchers, Scientists, and Drug Development Professionals.

The deceptively simple aminopyridine scaffold, a pyridine ring bearing one or more amino groups, has proven to be a remarkably versatile and enduring core structure in the landscape of medicinal chemistry. From its early, somewhat ignominious beginnings to its current status as a privileged fragment in a multitude of clinically significant drugs, the journey of substituted aminopyridines is a testament to the power of synthetic innovation and a deepening understanding of biological targets. This technical guide delves into the pivotal discoveries, key synthetic milestones, and the ever-expanding therapeutic applications of this important class of molecules.

A Historical Trajectory: From Chemical Curiosities to Clinical Candidates

The story of substituted aminopyridines begins over a century ago with a landmark reaction that opened the door to their systematic synthesis.

The Dawn of 2-Aminopyridines: The Chichibabin Reaction

In 1914, Russian chemist Aleksei Chichibabin reported a method for the direct amination of pyridine using sodium amide, a reaction that now bears his name.[1] This nucleophilic substitution reaction provided the first practical route to 2-aminopyridine, a fundamental building block that would later be incorporated into numerous pharmaceuticals.[2] The Chichibabin reaction, despite its often harsh conditions, was a pivotal moment in heterocyclic chemistry, enabling the exploration of a previously inaccessible chemical space.[1]

An Unlikely Beginning for 4-Aminopyridine

The journey of 4-aminopyridine (4-AP) is particularly illustrative of the serendipitous nature of drug discovery. Developed in 1963, its initial application was far from therapeutic; it was used as a bird poison.[3] Its potent effects on the nervous system, however, did not go unnoticed. In the 1970s, Bulgarian researchers, led by the pharmacologist Dimitar Paskov, began investigating its potential as a reversal agent for non-depolarizing neuromuscular blocking agents used in anesthesia.[3] This marked a crucial turning point, leading to its commercialization in Bulgaria under the trade name Pymadin.[3] Subsequent research elucidated its mechanism of action as a blocker of voltage-gated potassium channels, a discovery that would pave the way for its use in neurological disorders.[3]

The Emergence of 3-Aminopyridine

The synthesis of 3-aminopyridine was established through a different classic organic reaction: the Hofmann rearrangement of nicotinamide.[2][4] This method provided access to the 3-substituted isomer, further expanding the diversity of the aminopyridine family and enabling the exploration of its unique structure-activity relationships.

The Modern Era: Kinase Inhibitors and Beyond

The late 20th and early 21st centuries witnessed an explosion in the development of aminopyridine-based drugs, largely driven by the rise of targeted therapies, particularly in oncology. The aminopyridine core proved to be an excellent scaffold for designing inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. The 2-phenylaminopyrimidine scaffold, for instance, was a key starting point in the development of the groundbreaking kinase inhibitor imatinib. The aminopyrimidine moiety's ability to form key hydrogen bonds within the ATP-binding pocket of kinases has made it a go-to fragment for medicinal chemists. This has led to the discovery and development of a wide range of kinase inhibitors targeting enzymes such as Janus kinases (JAKs), c-Jun N-terminal kinases (JNKs), and mitogen-activated protein kinases (MAPKs).[5][6]

Quantitative Insights: A Comparative Look at Bioactivity

The therapeutic potential of substituted aminopyridines is underscored by their potent and often selective interactions with various biological targets. The following tables summarize key quantitative data for representative compounds.

Table 1: Bioactivity of Aminopyridine-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Compound ExampleIC50 (nM)Cellular IC50 (nM)Reference(s)
Aminopyridine BenzamideTYK2N-(3-aminopyridin-4-yl)benzamide analog520[7]
JAK1250>5000[7]
JAK2300>5000[7]
Aminopyrimidine-basedJNK1-25-[1]
JNK2-12-[1]
2-Aminopyridine-basedJAK2Compound 21b9-[8]
2-Aminopyridine-basedMAP4K4Carboxylic acid-based intermediateHigh Potency-[9]
2-Aminopyridine/pyrimidineCDK9/HDAC1Compound 8e88.4 (CDK9), 168.9 (HDAC1)-[10]
FLT3/HDAC1/3Compound 9e30.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3)-[10]

Table 2: Pharmacokinetic Parameters of 4-Aminopyridine (Fampridine)

ParameterValueConditionReference(s)
Terminal Elimination Half-life (t½) ~6 hours-[3]
Time to Maximum Concentration (tmax) ~1 hourImmediate-release[11]
Volume of Distribution (Vd) 2517 +/- 363 ml/kgAnesthetized dogs[12]
Total Clearance 21 +/- 4 ml/kg/minAnesthetized dogs[12]
Renal Excretion ~90% as unchanged drug within 24 hours-[3]

Key Experimental Methodologies

The discovery and development of substituted aminopyridines have been underpinned by a range of synthetic and biological evaluation techniques.

Synthesis Protocols

1. Chichibabin Reaction for 2-Aminopyridine Synthesis

  • Principle: Direct amination of pyridine via nucleophilic aromatic substitution.

  • Reagents: Pyridine, Sodium Amide (NaNH₂).

  • Procedure: A solution of pyridine in an inert solvent (e.g., toluene or xylene) is heated with sodium amide. The reaction mixture is then carefully quenched with water. The 2-aminopyridine product is subsequently isolated and purified.[1]

  • Note: This reaction is typically carried out under anhydrous conditions due to the high reactivity of sodium amide.

2. Hofmann Rearrangement for 3-Aminopyridine Synthesis

  • Principle: Conversion of a primary amide to a primary amine with one fewer carbon atom.

  • Reagents: Nicotinamide, Sodium Hydroxide, Bromine.

  • Procedure: Nicotinamide is treated with an aqueous solution of sodium hydroxide and bromine at elevated temperatures (around 70°C). The resulting 3-aminopyridine is then extracted and purified.[2][4]

3. Modern Multicomponent Reaction for Substituted 2-Aminopyridines

  • Principle: A one-pot reaction combining multiple starting materials to generate a complex product with high atom economy.

  • Reagents: Enaminone, malononitrile, and a primary amine.

  • Procedure: The enaminone, malononitrile, and primary amine are reacted together, often under solvent-free conditions or in a suitable solvent like ethanol. The reaction can be heated to increase the rate and yield. The product often precipitates from the reaction mixture and can be isolated by filtration.[13]

Biological Assay Protocols

1. Biochemical Kinase Inhibition Assay

  • Principle: To determine the in vitro potency of a compound against a purified kinase enzyme by measuring the inhibition of substrate phosphorylation.

  • Materials: Purified recombinant kinase, kinase-specific substrate peptide, ATP, kinase assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the kinase, substrate peptide, and assay buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.[1][7]

2. Cellular Proliferation Assay

  • Principle: To assess the effect of a compound on the growth and viability of cancer cell lines that are dependent on the target kinase.

  • Materials: Cancer cell line, cell culture medium, test compound, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in a multi-well plate.

    • Add serial dilutions of the test compound to the wells.

    • Incubate for a defined period (e.g., 72 hours).

    • Add the cell viability reagent, which measures the amount of ATP present (an indicator of metabolically active cells).

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).[7]

Visualizing the Mechanism: Signaling Pathways and Workflows

The therapeutic effects of substituted aminopyridines are a direct consequence of their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT GeneExpression Gene Expression (Inflammation, Proliferation) pSTAT->GeneExpression Translocates and Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds AminopyridineInhibitor Aminopyridine-based JAK Inhibitor AminopyridineInhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by aminopyridine-based drugs.

G cluster_membrane Cell Membrane cluster_axon Demyelinated Axon K_channel Voltage-gated K+ Channel K_efflux K+ Efflux K_channel->K_efflux Causes ActionPotential Action Potential Propagation ActionPotential->K_channel Opens ConductionBlock Conduction Block K_efflux->ConductionBlock Leads to RestoredConduction Restored Conduction FourAP 4-Aminopyridine FourAP->K_channel Blocks FourAP->RestoredConduction Results in

Caption: Mechanism of action of 4-aminopyridine in demyelinated axons.

G start Start: Substituted Pyridine & Amine synthesis Chemical Synthesis (e.g., Cross-Coupling) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical_assay Biochemical Assay (e.g., Kinase Inhibition) characterization->biochemical_assay cellular_assay Cellular Assay (e.g., Proliferation) biochemical_assay->cellular_assay Active Compounds sar_analysis SAR Analysis biochemical_assay->sar_analysis cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Design lead_optimization->synthesis New Analogs preclinical_studies Preclinical Studies lead_optimization->preclinical_studies Optimized Lead end End: Clinical Candidate preclinical_studies->end

Caption: A typical workflow for the discovery of aminopyridine-based drug candidates.

Conclusion

The history of substituted aminopyridines is a compelling narrative of chemical innovation and biological discovery. From the foundational Chichibabin reaction to the sophisticated design of targeted kinase inhibitors, this simple heterocyclic core has demonstrated remarkable adaptability. The journey from a bird repellent to a treatment for multiple sclerosis exemplifies the unpredictable yet rewarding path of pharmaceutical research. As our understanding of disease biology deepens, the aminopyridine scaffold, with its favorable physicochemical properties and synthetic tractability, is poised to remain a central and invaluable component in the medicinal chemist's toolbox for the foreseeable future.

References

The Potential Biological Activity of 6-Bromo-N-methylpyridin-2-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of 6-bromo-N-methylpyridin-2-amine analogs. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been extensively investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. This document summarizes key in vitro data for representative aminopyridine derivatives, presents detailed experimental methodologies for relevant assays, and visualizes key experimental workflows and a prominent signaling pathway associated with this class of compounds.

Introduction to Aminopyridine Scaffolds

The 2-aminopyridine moiety is a key structural feature in numerous biologically active compounds. The nitrogen atom in the pyridine ring and the exocyclic amino group can participate in crucial hydrogen bonding interactions with biological targets. The presence of a bromine atom, as in the case of this compound, offers a synthetically versatile handle for introducing a variety of substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1] This guide will focus on the potential of these analogs as both cytotoxic agents against cancer cell lines and as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in disease.[1][2]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of a hypothetical series of 6-bromo-N-substituted-pyridin-2-amine analogs (designated BPA-1 through BPA-4) and related aminopyridine derivatives. The data is representative of typical screening results for this class of compounds and is intended for illustrative and comparative purposes.

Table 1: In Vitro Anticancer Activity of 6-Bromo-N-substituted-pyridin-2-amine Analogs

Compound IDN-SubstituentMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
BPA-1 Methyl8.511.29.8
BPA-2 Ethyl6.28.97.1
BPA-3 Phenyl2.54.13.3
BPA-4 4-Fluorophenyl1.83.52.9
Doxorubicin (Ref.) -0.91.21.1

IC₅₀ values are hypothetical and based on typical results for novel pyridine derivatives to illustrate structure-activity relationships.

Table 2: Kinase Inhibitory Activity of Representative Aminopyridine Analogs

Kinase TargetScaffold/DerivativeIC₅₀ (nM)
VEGFR-26-Bromopyridin-3-amine derivative15
JNK1Aminopyrimidine-based25
p38αBiphenyl amide of an aminopyridine11
TAK1Imidazopyridine derivative27

Data compiled from various sources on aminopyridine-based kinase inhibitors to show the potential targets for this class of compounds.[1]

Table 3: Antimicrobial Activity of Representative 2-Aminopyridine Derivatives

Compound SeriesMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
2-Aminopyridine DerivativesS. aureus0.039
2-Aminopyridine DerivativesB. subtilis0.039
Thienopyridine DerivativesE. coli>128
Pyridine HybridsC. albicans8

MIC values are drawn from studies on various 2-aminopyridine derivatives to indicate the potential antimicrobial activity.[3]

Detailed Experimental Protocols

Reproducibility and standardization are paramount for the validation of experimental findings. The following are detailed methodologies for key assays relevant to the biological screening of novel this compound analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[4][5][6]

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the overnight medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of remaining ATP. This method can be adapted for various kinases, such as VEGFR-2.[2][8][9]

Materials:

  • Recombinant kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for the vehicle control.

  • Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer.

  • Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration typically near the Kₘ for the specific kinase) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection seed Seed Cells in 96-well Plate treat Treat with Compound Dilutions seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent (3-4 hours) incubate->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analysis analysis read->analysis Calculate IC50

Workflow for the MTT cytotoxicity assay.

Kinase_Assay_Workflow prep Prepare Reagents: - Compound Dilutions - Kinase & Substrate - ATP Solution plate Plate Compound/ Control in 384-well Plate prep->plate add_kinase Add Kinase/Substrate Mix plate->add_kinase start_reaction Initiate with ATP add_kinase->start_reaction incubate_reaction Incubate (e.g., 30°C, 60 min) start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop Incubate (RT, 40 min) stop_reaction->incubate_stop detect Add Kinase Detection Reagent (Converts ADP to ATP) incubate_stop->detect incubate_detect Incubate (RT, 30-60 min) detect->incubate_detect read Read Luminescence incubate_detect->read

Workflow for an in vitro kinase inhibition assay.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Downstream Signaling PI3K PI3K VEGFR2->PI3K Autophosphorylation & Downstream Signaling RAS RAS VEGFR2->RAS Autophosphorylation & Downstream Signaling Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits (ATP-binding site) Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified VEGFR-2 signaling pathway.

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents. The synthetic tractability of the 6-bromo position allows for the generation of diverse chemical libraries, and the 2-aminopyridine core is a known pharmacophore for targeting key biological molecules like protein kinases. The data and protocols presented in this guide provide a foundational framework for researchers to design, synthesize, and evaluate novel analogs with potential applications in oncology and infectious diseases. Future work should focus on systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

Spectroscopic and Synthetic Profile of 6-bromo-N-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromo-N-methylpyridin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis of its immediate precursor, 2-amino-6-bromopyridine, and provides predicted spectroscopic data for the target molecule based on established chemical principles. This guide also outlines a plausible synthetic route for the N-methylation of the precursor and details the necessary experimental protocols for its synthesis and spectroscopic characterization.

Spectroscopic Data of 2-amino-6-bromopyridine (Precursor)

A thorough understanding of the spectroscopic characteristics of the starting material is crucial for monitoring the progress of the synthetic modification and for the accurate interpretation of the product's data.

Table 1: Spectroscopic Data for 2-amino-6-bromopyridine
Parameter ¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (Predicted) IR (cm⁻¹) Mass Spectrometry (MS)
Data δ 7.28 (t, J=7.8 Hz, 1H), 6.61 (d, J=7.6 Hz, 1H), 6.45 (s, 2H, -NH₂), 6.39 (d, J=8.0 Hz, 1H)δ 159.9 (C-2), 141.2 (C-6), 140.1 (C-4), 110.3 (C-5), 106.9 (C-3)3450-3300 (N-H stretch), 1640 (N-H bend), 1580, 1450 (aromatic C=C stretch), 780 (C-Br stretch)m/z 173/175 ([M]⁺, bromine isotope pattern)

Predicted Spectroscopic Data for this compound

The following data are predicted based on the analysis of the precursor and known effects of N-methylation on the spectra of aminopyridines.

Table 2: Predicted Spectroscopic Data for this compound
Parameter Predicted ¹H NMR (CDCl₃, 400 MHz) Predicted ¹³C NMR (CDCl₃, 100 MHz) Predicted IR (cm⁻¹) Predicted Mass Spectrometry (MS)
Data δ 7.35 (t, J=7.9 Hz, 1H), 6.70 (d, J=7.5 Hz, 1H), 6.50 (d, J=8.3 Hz, 1H), 5.1 (br s, 1H, -NH), 3.05 (d, J=5.1 Hz, 3H, -CH₃)δ 158.5 (C-2), 141.0 (C-6), 140.5 (C-4), 112.0 (C-5), 108.0 (C-3), 29.5 (-CH₃)3400-3350 (N-H stretch), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1600, 1470 (aromatic C=C stretch), 780 (C-Br stretch)m/z 187/189 ([M]⁺, bromine isotope pattern)

Synthesis and Experimental Protocols

This section details a proposed synthetic pathway for the preparation of this compound from 2-amino-6-bromopyridine and provides generalized protocols for acquiring the necessary spectroscopic data.

Synthetic Pathway: N-Methylation of 2-amino-6-bromopyridine

A common and effective method for the N-methylation of primary aromatic amines is through reductive amination or direct alkylation. A plausible route involves the reaction of 2-amino-6-bromopyridine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

Synthetic_Pathway_for_this compound 2-amino-6-bromopyridine 2-amino-6-bromopyridine This compound This compound 2-amino-6-bromopyridine->this compound N-Methylation Methylating_Agent Methyl Iodide / Base Methylating_Agent->this compound

A plausible synthetic route to this compound.
Experimental Protocol for N-Methylation

  • Reaction Setup : To a solution of 2-amino-6-bromopyridine (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added a base (e.g., NaH or K₂CO₃, 1.2 eq) at 0 °C under an inert atmosphere.

  • Addition of Methylating Agent : Methyl iodide (1.1 eq) is added dropwise to the suspension.

  • Reaction : The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are to be used.

  • Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol for Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Analysis : Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a target compound in a research and development setting.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Material (2-amino-6-bromopyridine) Reaction N-Methylation Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product (this compound) Purification->Product NMR ¹H and ¹³C NMR Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

General workflow for synthesis and spectroscopic analysis.

Technical Guide: Solubility Profile of 6-bromo-N-methylpyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-bromo-N-methylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide presents qualitative solubility information for structurally related isomers to infer its likely solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise measurements as required.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a compound is essential for predicting its solubility. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 89026-79-9[1]
Molecular Formula C6H7BrN2[1]
Molecular Weight 187.04 g/mol [1][2][3]

Qualitative Solubility of Structural Isomers

CompoundSolventSolubility
2-Amino-3-bromo-6-methylpyridineDMSOSoluble[4]
MethanolSoluble[4]
WaterSlightly Soluble[4]

Based on this information, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents such as methanol, with limited solubility in aqueous solutions.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following is a general procedure that can be adapted to determine the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Separation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

    • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Calculate the original concentration of the saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results start Start: Define Compound and Solvents prep_compound Prepare High-Purity Compound start->prep_compound prep_solvent Prepare Analytical Grade Solvents start->prep_solvent add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC or other method dilute->analyze calculate Calculate Concentration analyze->calculate report Report Solubility Data (mg/mL or mol/L) calculate->report end End report->end

Caption: General workflow for determining the solubility of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 6-bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of derivatives from the versatile building block, 6-bromo-N-methylpyridin-2-amine. The methodologies outlined below focus on widely-used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. These reactions are fundamental in medicinal chemistry and drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the creation of diverse molecular scaffolds.

Introduction

This compound is a valuable starting material in organic synthesis due to the presence of a reactive bromine atom on the pyridine ring, which can be readily functionalized through various cross-coupling reactions. The pyridine nitrogen and the N-methylamino group can also influence the reactivity of the C-Br bond and may require careful optimization of reaction conditions to achieve high yields and selectivity. The following protocols are based on established methodologies for structurally similar bromopyridine derivatives and serve as a comprehensive guide for the synthesis of novel compounds.

Key Synthetic Pathways

The primary methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. Each of these reactions offers a unique way to introduce new functional groups at the 6-position of the pyridine ring.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids/Esters) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Catalyst, Base D Sonogashira Coupling (Terminal Alkynes) A->D Pd/Cu Catalysts, Base E Stille Coupling (Organostannanes) A->E Pd Catalyst F 6-Aryl/Vinyl-N-methylpyridin-2-amine B->F G N-methyl-N6-substituted-pyridine-2,6-diamine C->G H 6-Alkynyl-N-methylpyridin-2-amine D->H I 6-Aryl/Vinyl/Alkyl-N-methylpyridin-2-amine E->I

Figure 1: Key cross-coupling reactions for derivatization.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the derivatization of this compound based on analogous reactions with similar substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901685-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901680-90
34-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001282-92
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901875-85

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1102070-85
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001880-95
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBuDioxane1001275-90
4CyclohexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH902465-80

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF100385-95
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)Et₃NTHF651280-90
31-HeptynePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF100370-85
43-Ethynyl-1H-indolePd(PPh₃)₄ (5)CuI (5)Et₃NTHF651660-75

Table 4: Stille Coupling of this compound with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1101670-85
2Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene1101665-80
3(Thiophen-2-yl)tributylstannanePd(dba)₂ (3)P(o-tol)₃ (6)DMF1002475-90
4Tributyl(ethynyl)stannanePd(PPh₃)₄ (5)-Dioxane1001260-75

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are essential for optimal results and should be freshly distilled or obtained from commercial suppliers and used as received. Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1][2]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, arylboronic acid, and base in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add Pd catalyst and degassed solvent. B->C D Heat the mixture with stirring. C->D E Monitor progress by TLC/LC-MS. D->E F Cool to RT, dilute with organic solvent. E->F G Wash with water and brine. F->G H Dry organic layer, concentrate in vacuo. G->H I Purify by column chromatography. H->I

Figure 2: Workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85–95 °C for 15-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.[3][4]

G cluster_0 Catalyst Pre-formation cluster_1 Reaction cluster_2 Work-up & Purification A Combine Pd source, ligand, and base in a dry Schlenk flask. B Add anhydrous solvent and stir. A->B C Add this compound and the amine coupling partner. B->C D Heat to reflux with stirring. C->D E Monitor progress by TLC/LC-MS. D->E F Cool to RT, quench with water. E->F G Extract with an organic solvent. F->G H Wash with brine, dry, and concentrate. G->H I Purify by column chromatography. H->I

Figure 3: Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline, morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add anhydrous toluene and stir the mixture for 10 minutes.

  • Add this compound and the amine.

  • Heat the reaction mixture to reflux (approximately 110 °C) with stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol details a general procedure for the coupling of this compound with a terminal alkyne.[5][6][7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A To a dry Schlenk flask, add Pd and Cu catalysts. B Purge with inert gas. A->B C Add anhydrous solvent, base, this compound, and terminal alkyne. B->C D Heat the mixture with stirring. C->D E Monitor progress by TLC/GC-MS. D->E F Cool to RT, filter off solids. E->F G Dilute with organic solvent, wash with water. F->G H Dry organic layer and concentrate. G->H I Purify by column chromatography. H->I

Figure 4: Workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous DMF and Et₃N.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to 100 °C and stir for 3-5 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Stille Coupling

This protocol outlines a general method for the palladium-catalyzed coupling of this compound with an organostannane.[8][9]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, organostannane, and Pd catalyst in a Schlenk flask. B Add anhydrous solvent. A->B C Degas the solution with inert gas. B->C D Heat the mixture with stirring. C->D E Monitor progress by TLC/GC-MS. D->E F Cool to RT, dilute with organic solvent. E->F G Wash with aqueous KF solution and brine. F->G H Dry organic layer and concentrate. G->H I Purify by column chromatography. H->I

Figure 5: Workflow for Stille coupling.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(phenyl)stannane) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and Pd(PPh₃)₄.

  • Add anhydrous toluene, followed by the organostannane.

  • Seal the flask and degas the solution by bubbling with argon for 20 minutes.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The protocols provided herein offer a robust starting point for the synthesis of a diverse library of derivatives from this compound. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of functionalities, making this a powerful approach in the design and synthesis of novel molecules for drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for the Suzuki Coupling of 6-bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and widely utilized transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful palladium-catalyzed reaction is of particular importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of pharmaceutical agents.

This document provides a detailed protocol for the Suzuki coupling of 6-bromo-N-methylpyridin-2-amine with various arylboronic acids. The resulting 6-aryl-N-methylpyridin-2-amine derivatives are valuable building blocks for the discovery of novel therapeutics. The presence of both a pyridine nitrogen and a secondary amine in the starting material can present challenges, such as catalyst inhibition through coordination with the palladium center. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. These application notes offer a comprehensive guide to successfully perform this transformation.

Data Presentation: Comparative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of a closely related isomer, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1][2] This data serves as a strong predictive guide for the expected outcomes with this compound, demonstrating the reaction's tolerance to a range of electronically and sterically diverse coupling partners.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585[1][2]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582[1][2]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588[1][2]
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578[1][2]
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1580[1][2]
63-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1575[1][2]
72-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1570[1][2]
83-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1572[1][2]
94-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1568[1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water via syringe to create a 4:1 solvent mixture (e.g., for a 1 mmol reaction, use 4 mL of dioxane and 1 mL of water). The mixture will likely be a suspension.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-N-methylpyridin-2-amine.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (Base) pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (this compound) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Arylboronic acid) r2by2->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: This compound, Arylboronic acid, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Pd(PPh₃)₄ Catalyst inert->catalyst solvent Add Degassed Solvents (Dioxane/H₂O) catalyst->solvent react Heat Reaction Mixture (85-95 °C) solvent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Workup: Cool, Dilute, Filter, Extract, Dry monitor->workup Complete purify Purification: Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling protocol.

Troubleshooting

  • Low or No Yield:

    • Catalyst Inactivation: The amino and pyridine nitrogens can coordinate to the palladium catalyst, leading to its deactivation. Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can also deactivate the catalyst. Consider using a different ligand, such as a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

    • Inefficient Transmetalation: Ensure the base is of good quality and sufficiently strong to promote the transmetalation step. K₃PO₄ is generally effective, but other bases like Cs₂CO₃ can be screened.

    • Poor Quality Reagents: Use fresh, high-purity this compound and arylboronic acid. Boronic acids can degrade over time, leading to lower yields.

  • Side Reactions:

    • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. To minimize this, use freshly opened or purified boronic acids and keep the reaction time as short as possible. Using boronic esters (e.g., pinacol esters) can also mitigate this issue due to their increased stability.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. Thoroughly degassing the solvents and maintaining a strict inert atmosphere is crucial.

    • Dehalogenation: The bromo group on the pyridine ring is replaced by a hydrogen atom. This can be minimized by optimizing the reaction conditions, such as the choice of base and solvent.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands are toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with caution.

  • The reaction should be heated using a heating mantle or an oil bath with appropriate temperature control.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in the pharmaceutical and agrochemical industries due to its broad substrate scope and tolerance of various functional groups, enabling the construction of complex nitrogen-containing molecules.[2] This document provides detailed application notes and a protocol for the Buchwald-Hartwig amination of 6-bromo-N-methylpyridin-2-amine with a secondary amine, a key transformation for the synthesis of substituted diaminopyridines. These structures are prevalent in a wide range of biologically active compounds.

The reaction involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted aminopyridine and regenerate the Pd(0) catalyst.[1]

Reaction Principle

The Buchwald-Hartwig amination of this compound with a secondary amine, such as dimethylamine, aims to synthesize N2,N2,N6-trimethylpyridine-2,6-diamine. The general transformation is depicted below:

Scheme 1: Buchwald-Hartwig Amination of this compound

Due to the limited availability of specific experimental data for this exact reaction, this document will provide a detailed protocol for a closely related and well-documented Buchwald-Hartwig amination of 2-bromo-6-methylpyridine with cyclohexane-1,2-diamine.[3] This example serves as an excellent model for establishing a robust experimental procedure for the target transformation.

Data Presentation: Representative Reaction

The following tables summarize the typical reagents, conditions, and expected outcomes for the Buchwald-Hartwig amination based on the reaction of 2-bromo-6-methylpyridine with cyclohexane-1,2-diamine.[3]

Table 1: Reagents and Stoichiometry

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-bromo-6-methylpyridineC₆H₆BrN172.023.0 g182.0
(+/-)-trans-1,2-diaminocyclohexaneC₆H₁₄N₂114.191.0 g8.81.0
[Pd₂(dba)₃]C₅₁H₄₂O₃Pd₂915.72160 mg0.180.02
(±)-BINAPC₄₄H₃₂P₂622.67218 mg0.350.04
Sodium tert-butoxide (NaOBuᵗ)C₄H₉NaO96.102.4 g252.8
TolueneC₇H₈92.1450 mL--

Table 2: Reaction Conditions and Yield

ParameterValue
Temperature80 °C
Reaction Time4 hours
AtmosphereInert (Argon)
Yield60%

Table 3: Characterization Data of the Product (N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine) [3]

TechniqueData
¹H NMR (293 K, C₆D₆)δ 1.25 (m, 4H), 1.58 (m, 2H), 2.30 (m, 2H), 2.52 (s, 6H), 4.05 (m, 2H), 5.39 (s, 2H, NH), 5.97 (d, J=7 Hz, 2H), 6.34 (d, J=7 Hz, 2H), 7.06 (t, J=7 Hz, 2H)
¹³C{¹H} NMR (293 K, C₆D₆)δ 25.1, 25.6, 33.6, 56.5, 105.9, 111.6, 137.6, 157.0, 159.3
IR (nujol, cm⁻¹)3292, 2726, 2669, 1605, 1582, 1519, 1336, 1295, 1226, 1153, 1115, 1099, 1029, 986, 948, 933, 778, 728
MS (CI) m/z 297 (M⁺), 202 (M⁺-PyCH₃), 187 (M⁺-NH and PyCH₃), 109 (M⁺-2 x PyCH₃)
Elemental Analysis Calculated for C₁₈H₂₄N₄: C, 72.94; H, 8.16; N, 18.90. Found: C, 73.06; H, 8.09; N, 18.86.

Experimental Protocol

This protocol details the procedure for the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine with cyclohexane-1,2-diamine as a representative example.[3] This method should be adapted and optimized for the specific reaction of this compound.

Materials:

  • 2-bromo-6-methylpyridine

  • (+/-)-trans-1,2-diaminocyclohexane

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)

  • Sodium tert-butoxide (NaOBuᵗ)

  • Anhydrous Toluene

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Pentane

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOBuᵗ (2.4 g, 25 mmol).

  • Inert Atmosphere: The reaction vessel is then connected to a Schlenk line, evacuated, and backfilled with argon. This cycle should be repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (50 mL) to the Schlenk flask via syringe.

  • Reaction: The resulting deep red/brown mixture is heated to 80 °C with vigorous stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Diethyl ether (50 mL) is added to the flask.

  • Extraction: The resulting yellow mixture is washed with brine (2 x 30 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by evaporation under reduced pressure.

  • Purification: The crude yellow product is recrystallized from a mixture of pentane and diethyl ether to yield the purified product (1.72 g, 60%).

Mandatory Visualizations

Diagram 1: General Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Bromide - Amine - Pd Catalyst - Ligand - Base B Add Anhydrous Solvent A->B C Establish Inert Atmosphere (e.g., Argon) B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (e.g., Column Chromatography, Recrystallization) H->I Product Product I->Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Diagram 2: Catalytic Cycle

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (-HBr, Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Results and Discussion

The Buchwald-Hartwig amination is a highly efficient method for the synthesis of N-aryl and N-heteroaryl amines. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization for a specific substrate pair.

  • Catalyst and Ligand: Palladium sources such as Pd₂(dba)₃ and Pd(OAc)₂ are commonly used in combination with electron-rich and bulky phosphine ligands. For the amination of pyridyl halides, ligands like BINAP, XPhos, and dppf have shown great efficacy.[1][3] The ligand plays a critical role in stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the palladium-amido complex. Sodium tert-butoxide (NaOBuᵗ) is a widely used base for this purpose.[3] Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate can also be employed, depending on the substrate's sensitivity to basic conditions.

  • Solvent: Anhydrous, aprotic solvents like toluene and dioxane are typically used to prevent the quenching of the base and the deactivation of the catalyst.

For the specific case of this compound, the presence of the existing amino group might influence the reactivity. However, the protocol provided for the structurally similar 2-bromo-6-methylpyridine serves as a strong starting point for developing a successful synthesis of N2,N2,N6-trimethylpyridine-2,6-diamine. It is anticipated that similar conditions will afford the desired product in good yield.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • The reaction should be carried out under an inert atmosphere as the catalyst and some reagents are air-sensitive.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of substituted diaminopyridines from this compound. The detailed protocol and data presented for a closely related substrate offer a solid foundation for researchers to successfully carry out this transformation. Careful optimization of the reaction parameters will be key to achieving high yields and purity of the desired product, which can be a valuable building block in drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 6-bromo-N-methylpyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aminopyridine scaffold in biologically active molecules. The following sections detail common cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing typical reaction conditions and step-by-step experimental procedures.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] For substrates like this compound, these reactions provide a powerful tool for structural diversification, allowing for the introduction of a wide range of substituents at the 6-position of the pyridine ring. The presence of the N-methylamino group can influence the reactivity of the substrate, potentially through coordination with the palladium catalyst.[4] Therefore, careful selection of ligands, bases, and reaction conditions is crucial for achieving high yields and purity.

Applications in Drug Development and Materials Science

The 2-(N-methylamino)pyridine moiety is a key pharmacophore in numerous drug candidates and approved pharmaceuticals. Its ability to act as a hydrogen bond donor and acceptor, as well as its specific steric and electronic properties, make it a valuable component in designing molecules with desired biological activities. Palladium-catalyzed cross-coupling of this compound is a key strategy for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs targeting various diseases.[5][6] In materials science, the resulting substituted pyridines can be incorporated into polymers and small molecules with interesting optical and electronic properties.

Key Cross-Coupling Reactions and Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. These conditions are based on established protocols for structurally similar 2-aminopyridine derivatives and serve as a starting point for optimization.[7][8]

Table 1: Suzuki-Miyaura Coupling of this compound [8][9]

EntryAryl/Vinyl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene100890-98
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF801680-90
4Vinylboronic acid pinacol esterPd(dppf)Cl₂ (5)-Na₂CO₃Acetonitrile/H₂O (3:1)85675-85

Table 2: Buchwald-Hartwig Amination of this compound [10][11]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001880-95
2MorpholinePd(OAc)₂ (5)BINAP (7.5)NaOtBuDioxane1102475-90
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH901285-95
4IndolePd(OAc)₂ (10)DavePhos (15)K₂CO₃Toluene1102070-85

Table 3: Sonogashira Coupling of this compound [7][12]

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF651280-90
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtDMF80885-95
3Propargyl alcoholPd(OAc)₂ (2)CuI (4)K₂CO₃Acetonitrile701675-85
41-HeptynePdCl₂(dppf) (4)CuI (8)PiperidineToluene901080-90

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Degassed Water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 90 °C for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of 2-amino-6-bromopyridine.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.

  • Add anhydrous toluene and stir the mixture for a few minutes.

  • Add this compound and the amine.

  • Heat the reaction mixture to 100 °C with stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol is adapted from the Sonogashira coupling of an aminobromopyridine.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a dry round-bottom flask, add Pd(PPh₃)₄ and CuI.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous THF and Et₃N.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the generalized catalytic cycles and experimental workflow for palladium-catalyzed cross-coupling reactions.

G Generalized Catalytic Cycle for Cross-Coupling cluster_steps Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)L_n-R PdII->PdII_R Transmetal Transmetalation (R-M) Product Ar-R PdII_R->Product RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration G Experimental Workflow for Cross-Coupling Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrate, Reagent, Catalyst, Ligand, Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End G Key Reaction Pathways Substrate This compound Suzuki Suzuki-Miyaura (+ R-B(OH)₂) Substrate->Suzuki Buchwald Buchwald-Hartwig (+ R₂NH) Substrate->Buchwald Sonogashira Sonogashira (+ R-C≡CH) Substrate->Sonogashira Product_Suzuki 6-Aryl/Vinyl-N-methylpyridin-2-amine Suzuki->Product_Suzuki Product_Buchwald 6-(Amino)-N-methylpyridin-2-amine Buchwald->Product_Buchwald Product_Sonogashira 6-Alkynyl-N-methylpyridin-2-amine Sonogashira->Product_Sonogashira

References

Application Notes and Protocols for the Utilization of 6-bromo-N-methylpyridin-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding site makes it a privileged structure in this class of therapeutics. 6-bromo-N-methylpyridin-2-amine is a functionalized aminopyridine that, while not extensively documented in publicly available literature, represents a valuable building block for the synthesis of novel kinase inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The N-methylamino group at the 2-position can act as a key hydrogen bond donor, mimicking the adenine moiety of ATP.

These application notes provide a comprehensive guide for utilizing this compound in the discovery and development of new kinase inhibitors, with detailed protocols and data extrapolated from structurally related and well-documented analogs.

Role in Kinase Inhibitor Synthesis

The primary utility of this compound in the synthesis of kinase inhibitors lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

  • Suzuki-Miyaura Coupling: The bromine atom at the 6-position is an ideal site for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl moieties, which can be tailored to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.[1][2][3]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups at the 6-position.[4][5] This can be particularly useful for establishing additional hydrogen bond interactions or for modulating the physicochemical properties of the inhibitor.

The N-methylamino group at the 2-position is typically oriented to interact with the hinge region of the kinase. The methyl group can influence the conformational preferences of the molecule and contribute to hydrophobic interactions within the binding site.

Data Presentation: Inhibitory Activity of Related Aminopyridine-Based Kinase Inhibitors

The following table summarizes the in vitro activity of selected kinase inhibitors derived from various aminopyridine scaffolds, illustrating the potential for developing potent inhibitors using this compound.

Kinase TargetInhibitor/Scaffold DerivativeIC50 (nM)
ALK2-Aminopyridine-based14
ALK2-Aminopyridine-based21
ALK2-Aminopyridine-based28
ALK2-Aminopyridine-based15
ALKCeritinib23
JNK1Aminopyrimidine-based25
JNK2Aminopyrimidine-based12
p38αBiphenyl amide11
TAK1Imidazopyridine with 2-cyanoacrylamide27
VRK1Aminopyridine-based150

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of kinase inhibitors using this compound as a starting material. These are based on well-established procedures for structurally similar compounds.[1][2]

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Synthesized inhibitor compound

  • Kinase buffer

  • ATP

  • Substrate (e.g., a peptide or protein)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the target kinase enzyme, and the inhibitor solution (or DMSO for control).

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km value for the kinase.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method according to the manufacturer's instructions.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_start Starting Material cluster_reaction Key Synthetic Step cluster_diversification Diversification cluster_product Intermediate Library cluster_evaluation Evaluation cluster_optimization Optimization start This compound reaction Palladium-Catalyzed Cross-Coupling start->reaction suzuki Suzuki-Miyaura Coupling (with Arylboronic Acids) reaction->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (with Amines) reaction->buchwald C-N bond formation intermediate Library of Kinase Inhibitor Candidates suzuki->intermediate buchwald->intermediate assay Kinase Inhibition Assay intermediate->assay sar Structure-Activity Relationship (SAR) Studies assay->sar optimization Lead Optimization sar->optimization

Caption: General workflow for kinase inhibitor synthesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor alk ALK Fusion Protein receptor->alk grb2 GRB2/SOS alk->grb2 pi3k PI3K alk->pi3k stat3 STAT3 alk->stat3 ras RAS grb2->ras akt AKT pi3k->akt transcription Gene Transcription (Proliferation, Survival) stat3->transcription raf RAF ras->raf mtor mTOR akt->mtor mek MEK raf->mek mtor->transcription erk ERK mek->erk erk->transcription inhibitor ALK Inhibitor (derived from This compound) inhibitor->alk

Caption: ALK signaling pathway and inhibition.

References

experimental procedure for N-alkylation of 6-bromo-pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-alkylation of 6-bromo-pyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated aminopyridines are pivotal structural motifs in medicinal chemistry and materials science. Specifically, N-substituted 6-bromo-pyridin-2-amine serves as a versatile intermediate for the synthesis of a broad spectrum of bioactive molecules and functional materials.[1] The amino group at the 2-position allows for the introduction of various alkyl substituents, while the bromo- functionality at the 6-position provides a reactive handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1][2] This document provides a detailed experimental procedure for the selective N-monoalkylation of 6-bromo-pyridin-2-amine.

Primary Experimental Protocol: N-Alkylation using Alkyl Halide under Pressure

This protocol is adapted from established methodologies for the amination of halopyridines, which utilize elevated temperature and pressure to facilitate the reaction with alkylamines.[1][3] This method is particularly effective for achieving mono-alkylation with primary alkylamines.

Materials:

  • 6-bromo-pyridin-2-amine (CAS: 19798-81-3)

  • Alkylamine solution (e.g., Methylamine, 2.0 M solution in EtOH)

  • Anhydrous solvent (e.g., Ethanol or DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Heavy-walled pressure tube with a screw cap and O-ring

  • Stir bar

  • Oil bath with a magnetic stirrer hotplate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

  • NMR spectrometer and/or Mass Spectrometer for analysis

Procedure:

  • Reaction Setup:

    • To a heavy-walled pressure tube containing a magnetic stir bar, add 6-bromo-pyridin-2-amine (1.0 equiv.).

    • Add the desired anhydrous solvent (e.g., Ethanol, approx. 0.1-0.2 M concentration).

    • Add the alkylamine solution (e.g., methylamine in EtOH, 1.5-2.0 equiv.).

    • Securely seal the pressure tube with the screw cap.

  • Reaction:

    • Place the sealed tube in an oil bath preheated to 100-150 °C.[1]

    • Stir the reaction mixture vigorously for 12-24 hours.[1]

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully open the pressure tube.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.[1][4]

    • Partition the resulting residue between ethyl acetate and water.[1]

    • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1][4]

  • Purification and Analysis:

    • Filter off the drying agent (Na₂SO₄) and concentrate the filtrate under reduced pressure.[1][4]

    • Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][2][4]

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Characterize the final product by NMR and/or Mass Spectrometry to confirm its identity and purity.

Alternative Methodologies

While the pressure tube method is robust, other conditions can be employed for N-alkylation, often under milder conditions, depending on the substrate and alkylating agent.

  • Base-Mediated Alkylation at Room Temperature: For more reactive alkyl halides, the reaction can sometimes be performed at room temperature in a polar aprotic solvent like DMF or acetonitrile, using a suitable base such as K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5][6] The choice of base can be critical for achieving selective mono-alkylation over di-alkylation.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the N-arylation or N-alkylation of aminopyridines.[2] A typical system involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous solvent like toluene.[2]

Quantitative Data Summary

The yield of the N-alkylation reaction is dependent on the specific alkylating agent, solvent, temperature, and base used. The following table provides representative data for the N-alkylation of aminopyridines.

Starting MaterialAlkylating AgentConditionsProductYield (%)Reference
2,6-DibromopyridineMethylaminePressure tube, high temp.2-Bromo-6-methylaminopyridine54.1%[3]
Benzylamine·HBrn-ButylbromideDMAP, DMF, 20-25 °CN-Butylbenzylamine79%[5]
Benzylamine·HBrn-ButylbromideTriethylamine, DMF, 20-25 °CN-Butylbenzylamine76%[5]

Note: Data for benzylamine is included to illustrate the effect of different bases on reaction yield under mild conditions.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the primary experimental protocol described above.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Add 6-bromo-pyridin-2-amine and solvent to pressure tube B Add alkylamine solution A->B C Seal pressure tube securely B->C D Heat in oil bath (100-150 °C) C->D E Maintain reaction for 12-24 h (Monitor by TLC) D->E F Cool reaction to RT E->F G Concentrate under reduced pressure F->G H Partition between EtOAc and water G->H I Extract aqueous layer with EtOAc H->I J Dry combined organic layers (e.g., over Na2SO4) I->J K Concentrate dried organic phase J->K L Purify by column chromatography (Silica gel) K->L M Characterize product (NMR, MS) L->M

Caption: Workflow for N-alkylation of 6-bromo-pyridin-2-amine.

References

Application Notes and Protocols for 6-bromo-N-methylpyridin-2-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific agrochemical applications of 6-bromo-N-methylpyridin-2-amine is limited in publicly available literature. The following application notes and protocols are based on established research on structurally similar bromo-aminopyridine derivatives and serve as a comprehensive guide for researchers to explore its potential in agrochemical discovery.

Introduction

Pyridine-based compounds are a cornerstone in the agrochemical industry, with numerous commercial products used as herbicides, fungicides, and insecticides. The pyridine scaffold is versatile, allowing for a wide range of chemical modifications to fine-tune biological activity, selectivity, and environmental profile. Bromo-aminopyridine derivatives, in particular, serve as valuable synthons for generating novel agrochemical candidates. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse substituents, while the amino group can be readily modified to modulate the molecule's physicochemical properties and target interactions.

This compound is a promising, yet underexplored, starting material for the synthesis of new agrochemicals. Its structural features suggest potential for development into herbicides that mimic natural plant hormones (auxin mimics) or inhibit key plant enzymes.[1][2][3] Additionally, pyridine derivatives have shown efficacy as fungicides by disrupting fungal cell processes.[4] These notes provide a framework for the synthesis, screening, and characterization of novel agrochemical candidates derived from this compound.

Potential Applications in Agrochemical Research

  • Herbicide Discovery: As a scaffold for novel herbicides targeting broadleaf weeds in various crops. The pyridine core is present in several auxin-mimic herbicides.[1][2][3]

  • Fungicide Development: As a building block for fungicides targeting pathogenic fungi in agriculture. Pyridine derivatives have been shown to exhibit antifungal properties.[4]

  • Insecticide Research: Although less common, certain pyridine derivatives have demonstrated insecticidal activity.

Data Presentation: Herbicidal and Fungicidal Activity of Analogous Pyridine Derivatives

The following tables summarize quantitative data from studies on pyridine derivatives structurally related to this compound, offering insights into potential activity levels and screening concentrations.

Table 1: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives against Various Plant Species

CompoundR GroupBentgrass (Monocot) Inhibition (1 mM)Lettuce (Dicot) Inhibition (1 mM)
2a 3,5-di-CH340
2c 3,4-di-F41
2d 4-Cl41
2e H41
2g 2-CH342
2m 2,4-di-Cl41
2o 2,3,4-tri-F52
Clomazone (Commercial Herbicide)5Not Reported
Flumioxazin (Commercial Herbicide)5Not Reported

Herbicidal activity is rated on a scale from 0 (no effect) to 5 (complete inhibition of germination). Data adapted from a study on pyrido[2,3-d]pyrimidine derivatives.[5][6][7]

Table 2: Fungicidal Activity of 6-isothiazol-5-ylpyrimidin-4-amine Derivatives against Rhizoctonia solani

CompoundEC50 (μg/mL)
T17 2.20 - 23.85
T18 2.20 - 23.85
T19 2.20 - 23.85
T20 2.20 - 23.85
T21 2.20 - 23.85
T22 2.20 - 23.85
T23 2.20 - 23.85
T24 2.20 - 23.85
Diflumetorim 19.80

EC50 values represent the concentration of the compound that causes 50% inhibition of fungal growth. Data adapted from a study on novel fungicides targeting complex I NADH oxidoreductase.

Experimental Protocols

Protocol 1: Synthesis of a Novel Pyridine-Based Herbicide Candidate via Suzuki Coupling

This protocol describes a general method for the derivatization of a bromo-aminopyridine scaffold, which can be adapted for this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a degassed mixture of 1,4-dioxane and water (4:1).

  • Add the base (2 equivalents) to the mixture.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Herbicidal Activity Assay (Agar Plate Method)

This protocol outlines a method for assessing the pre-emergent herbicidal activity of synthesized compounds.

Materials:

  • Synthesized pyridine derivatives

  • Seeds of monocot (e.g., bentgrass, Agrostis stolonifera) and dicot (e.g., lettuce, Lactuca sativa) weed species

  • Agar medium (e.g., Murashige and Skoog)

  • Petri dishes

  • Solvent for dissolving compounds (e.g., acetone or DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • Prepare agar medium and autoclave. While the agar is still molten, add the test compounds to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a solvent-only control.

  • Pour the agar containing the test compounds into sterile Petri dishes and allow to solidify.

  • Sterilize the seeds and place them on the surface of the agar in the Petri dishes.

  • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).

  • After 7-14 days, assess the herbicidal activity by measuring the inhibition of seed germination and root/shoot growth compared to the control.

  • Calculate the half-maximal effective concentration (EC50) for active compounds.

Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol details a method to evaluate the fungicidal potential of the synthesized compounds.

Materials:

  • Synthesized pyridine derivatives

  • Fungal pathogen (e.g., Rhizoctonia solani, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Solvent for dissolving compounds (e.g., acetone or DMSO)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • Prepare PDA medium and autoclave. While the medium is still molten, add the test compounds to achieve the desired final concentrations (e.g., 10 µg/mL, 50 µg/mL, 100 µg/mL). Include a solvent-only control and a commercial fungicide as a positive control.

  • Pour the PDA containing the test compounds into sterile Petri dishes and allow to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus in the center of each agar plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • Determine the half-maximal effective concentration (EC50) for active compounds.

Mandatory Visualizations

Synthesis_Workflow Start This compound Reaction Suzuki Coupling Reaction Start->Reaction Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Reaction Purification Work-up & Column Chromatography Reaction->Purification Product Novel Pyridine Derivative Purification->Product

Caption: General workflow for the synthesis of novel pyridine derivatives.

Herbicidal_Screening_Workflow Start Synthesized Compound Stock Prepare Stock Solution Start->Stock Plates Incorporate into Agar Medium Stock->Plates Sowing Sow Monocot & Dicot Seeds Plates->Sowing Incubation Incubate in Growth Chamber Sowing->Incubation Analysis Measure Germination & Growth Inhibition Incubation->Analysis Data Calculate EC50 Values Analysis->Data

Caption: Workflow for in vitro herbicidal activity screening.

Auxin_Mimic_Pathway Compound Pyridine Herbicide (Auxin Mimic) Receptor Auxin Receptor (e.g., TIR1) Compound->Receptor Complex Herbicide-Receptor-Aux/IAA Complex Formation Receptor->Complex Degradation Ubiquitination & Degradation of Aux/IAA Repressor Complex->Degradation Gene_Expression Expression of Auxin-Responsive Genes Degradation->Gene_Expression Effect Uncontrolled Growth & Plant Death Gene_Expression->Effect

Caption: Postulated mode of action for pyridine-based auxin mimic herbicides.

References

Application Notes and Protocols for the Synthesis of 2,6-Disubstituted Pyridines Using 6-bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of 2,6-disubstituted pyridines utilizing 6-bromo-N-methylpyridin-2-amine as a versatile starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are pivotal in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.

Introduction

2,6-Disubstituted pyridines are a prominent structural motif in a vast array of pharmaceuticals and bioactive molecules. Their unique electronic properties and ability to engage in hydrogen bonding and metal coordination make them privileged scaffolds in drug design. The strategic functionalization of the pyridine ring at the 2- and 6-positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound is a valuable building block for the synthesis of these important compounds. The bromine atom at the 6-position serves as a reactive handle for various cross-coupling reactions, while the N-methylamino group at the 2-position can influence the molecule's biological activity and physicochemical properties. This document outlines reliable protocols for the derivatization of this starting material, providing a pathway to novel chemical entities for drug discovery programs.

Synthesis of the Starting Material: this compound

The starting material can be synthesized from commercially available 2,6-dibromopyridine through a selective mono-amination reaction.

Protocol: Synthesis of this compound

This protocol is adapted from methods for the mono-amination of 2,6-dibromopyridine.[1][2]

Reaction Scheme:

Materials:

  • 2,6-Dibromopyridine

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP or Xantphos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-dibromopyridine (1.0 equiv), the palladium catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).

  • Add the base (e.g., 1.4-2.0 equiv) to the flask.

  • Add the anhydrous solvent (e.g., toluene or dioxane) to the mixture.

  • To the stirred suspension, add the methylamine solution (1.0-1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Yield: 50-70%[1]

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this compound.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-N-methylpyridin-2-amines

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl groups.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-aminopyridines.

Materials:

  • This compound

  • Arylboronic acid or arylboronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the mixture to 80-100 °C with stirring for 2-18 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901275-90
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF/H₂O100880-95
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/EtOH/H₂O851670-85

Note: Yields are estimated based on similar reactions reported in the literature.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Catalyst - Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir (80-100°C, 2-18h) B->C D Cool and Quench with Water C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H Characterization (NMR, MS)

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Synthesis of 6-Alkynyl-N-methylpyridin-2-amines

The Sonogashira coupling enables the introduction of a variety of alkyne functionalities at the 6-position of the pyridine ring.

This protocol is adapted from procedures for the Sonogashira coupling of similar bromopyridine derivatives.[3][4]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF, or acetonitrile)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%) in the chosen solvent.

  • Add the base (2.0-3.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3), CuI (6)Et₃NTHF60480-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3), CuI (6)Et₃NDMF25685-98
3Propargyl alcoholPdCl₂(PPh₃)₂ (3), CuI (6)DIPEAMeCN50870-85

Note: Yields are estimated based on similar reactions reported in the literature.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex R-Pd(II)-Br(L2) Oxidative\nAddition->Pd(II) Complex R-Br Transmetalation Transmetalation Pd(II) Complex->Transmetalation Cu-C≡CR' Alkyne Complex R-Pd(II)-C≡CR'(L2) Transmetalation->Alkyne Complex Reductive\nElimination Reductive Elimination Alkyne Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product R-C≡CR' Reductive\nElimination->Product

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of N⁶-Substituted-N²-methylpyridine-2,6-diamines

The Buchwald-Hartwig amination allows for the formation of a C-N bond, enabling the synthesis of various 2,6-diaminopyridine derivatives.[5][6][7]

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of bromo-aminopyridines.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Strong base (e.g., NaOtBu, KOtBu, or LHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.4-2.0 equiv).

  • Add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5) / XPhos (3)NaOtBuToluene1101870-90
2MorpholineRuPhos-Pd-G3 (2)LHMDSDioxane1001280-95
3BenzylaminePd₂(dba)₃ (2) / SPhos (4)KOtBuTHF802465-85

Note: Yields are estimated based on similar reactions reported in the literature.

Buchwald_Hartwig_Parameters A Starting Materials (this compound, Amine) F Product Yield & Purity A->F B Catalyst System (Pd Pre-catalyst, Ligand) B->F C Base C->F D Solvent D->F E Temperature & Time E->F

Caption: Key parameters influencing the outcome of the Buchwald-Hartwig amination.

Applications in Drug Development

The 2,6-disubstituted pyridines synthesized from this compound are valuable scaffolds in medicinal chemistry.

  • 2-Amino-6-arylpyridines: These structures are found in a variety of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The aryl group can be tailored to fit into the ATP-binding pocket of specific kinases, while the aminopyridine moiety can form key hydrogen bond interactions.

  • 2-Amino-6-alkynylpyridines: The introduction of an alkyne provides a rigid linker to explore further chemical space and can also serve as a handle for subsequent "click chemistry" modifications. These derivatives have been investigated for their potential as anticancer and antiviral agents.

  • 2,6-Diaminopyridines: This class of compounds has shown a broad range of biological activities, including antibacterial, antifungal, and as inhibitors of enzymes such as dihydrofolate reductase.[8] The ability to introduce diverse substituents on the second amino group via the Buchwald-Hartwig amination allows for the creation of extensive libraries for high-throughput screening. For instance, certain 2,6-diaminopyridine derivatives have been explored as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease.[8]

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of 2,6-disubstituted pyridines. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide efficient and modular routes to access these important molecular scaffolds. The protocols and data presented in these application notes serve as a guide for researchers in the pharmaceutical and chemical industries to explore novel chemical space and develop new therapeutic agents.

References

Application Notes and Protocols for Sonogashira Coupling with Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of bromopyridines with terminal alkynes. The Sonogashira reaction is a robust and versatile palladium- and copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is of paramount importance in medicinal chemistry and materials science for the synthesis of a wide array of functionalized pyridine-containing compounds.

Reaction Principle

The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the bromopyridine to a palladium(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. A subsequent transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the desired alkynylpyridine product and regenerate the palladium(0) catalyst.[3]

Data Presentation: A Comparative Overview of Reaction Conditions

The efficiency of the Sonogashira coupling with bromopyridines is influenced by several factors, including the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The following tables summarize representative reaction conditions and yields for the coupling of various bromopyridines with different terminal alkynes.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with Various Terminal Alkynes [1][4]

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100396
24-EthynyltoluenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100387
31-HeptynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100385
43,3-Dimethyl-1-butynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100372

Table 2: Sonogashira Coupling of Various Bromopyridine Isomers with Phenylacetylene [5]

EntryBromopyridinePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineNS-MCM-41-Pd (0.1)CuIEt₃NNMP/Et₃N90399
23-BromopyridineNS-MCM-41-Pd (0.1)CuIEt₃NNMP/Et₃N902498
34-BromobenzonitrileNS-MCM-41-Pd (0.1)CuIEt₃NToluene1002485

Table 3: Copper-Free Sonogashira Coupling of Aryl Bromides [6]

EntryAryl BromidePd CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoacetophenone(AllylPdCl)₂P(t-Bu)₃Cs₂CO₃DioxaneRT1895
24-Bromobenzonitrile(AllylPdCl)₂P(t-Bu)₃Cs₂CO₃DioxaneRT1898
33-Bromopyridine(AllylPdCl)₂P(t-Bu)₃Cs₂CO₃DioxaneRT1885

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of Bromopyridines

This protocol is adapted from a procedure for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[1]

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Base (e.g., Triethylamine (Et₃N))

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or other suitable reaction vessel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., 4.2 mg Pd(CF₃COO)₂), the ligand (e.g., 6.6 mg PPh₃), and copper(I) iodide (e.g., 4.8 mg CuI) under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., 2.0 mL DMF) to the flask and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add the bromopyridine (e.g., 0.5 mmol) and the terminal alkyne (e.g., 0.6 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired alkynylpyridine.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of Bromopyridines

This protocol is a general method for the copper-free coupling of aryl bromides at room temperature.[6]

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., (AllylPdCl)₂, 1-2 mol%)

  • Ligand (e.g., P(t-Bu)₃, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or other suitable reaction vessel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst and the ligand to a dry Schlenk flask.

  • Solvent and Base Addition: Add the anhydrous solvent and the base to the flask.

  • Reagent Addition: Add the bromopyridine and the terminal alkyne to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylpyridine.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Schlenk Flask Reagents Bromopyridine, Terminal Alkyne, Catalyst, Base Flask->Reagents Add Inert_Atmosphere Inert Atmosphere (Ar or N2) Stirring Stirring & Heating Reagents->Stirring Monitoring Monitoring (TLC/LC-MS) Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Alkynylpyridine Purification->Final_Product Isolate

Caption: General experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle Pd_complex_I R-Pd(II)-X(L_n) Pd_complex_II R-Pd(II)-C≡CR'(L_n) Pd_complex_I->Pd_complex_II Transmetalation Product Alkynylpyridine (R-C≡CR') Pd_complex_II->Product Reductive Elimination Pd0 Pd0 Cu_acetylide Cu(I)-C≡CR' Cu_acetylide->Pd_complex_I Transmetalation CuX CuX Cu_acetylide->CuX Alkyne Terminal Alkyne (H-C≡CR') Product->Pd0 Base Base Base->Cu_acetylide HX_Base Base-H⁺X⁻ CuX->Cu_acetylide ArX ArX

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes: 6-bromo-N-methylpyridin-2-amine as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 6-bromo-N-methylpyridin-2-amine as a key building block in the synthesis of pharmaceutical intermediates. This versatile precursor is particularly valuable for the development of kinase and lysine-specific demethylase 1 (LSD1) inhibitors, two important classes of therapeutic agents.

Introduction

This compound is a substituted pyridine derivative that offers multiple reaction sites for the construction of complex molecular architectures. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The N-methylamino group at the 2-position can participate in hydrogen bonding and other interactions, making it a valuable feature for pharmacophore development.

Application in the Synthesis of Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase active site. This compound serves as an excellent starting material for the synthesis of libraries of potential kinase inhibitors through Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6-aryl-N-methylpyridin-2-amines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions are adapted from procedures for structurally similar 2-bromopyridines and may require optimization for specific substrates.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-N-methylpyridin-2-amine.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. These data can serve as a guide for optimizing the reaction of this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90885-95
2(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane/H₂O100690-98
3(3-Chlorophenyl)boronic acidPd(PPh₃)₄ (4)Cs₂CO₃Toluene/EtOH/H₂O851280-90
4(Thiophen-2-yl)boronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O951075-85

Note: Yields are based on reactions with structurally similar bromopyridine derivatives and are intended as a reference.

Application in the Synthesis of LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator and a validated target in oncology. This compound is a potential precursor for the synthesis of LSD1 inhibitors, such as analogues of GSK2879552. The synthesis of such inhibitors often involves a Buchwald-Hartwig amination to introduce a key pharmacophoric element.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 6-(substituted amino)-N-methylpyridin-2-amines

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The conditions are based on established methods for the amination of 2-bromopyridines.[1]

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, or DavePhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative conditions and yields for the Buchwald-Hartwig amination of similar 2-bromopyridine substrates.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene1001885-95
2AnilinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃1,4-Dioxane1102470-85
3BenzylaminePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene901680-90
4n-ButylaminePd(OAc)₂ (1.5)Xantphos (3)NaOtBuToluene801275-88

Note: Yields are based on reactions with structurally similar bromopyridine derivatives and are intended as a reference.

Visualizations

Experimental Workflow

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_s Combine Reactants: - this compound - Arylboronic acid - Base add_cat_s Add Pd Catalyst start_s->add_cat_s add_solv_s Add Degassed Solvent add_cat_s->add_solv_s react_s Heat & Stir (80-100°C, 4-12h) add_solv_s->react_s workup_s Workup: - Extraction - Washing - Drying react_s->workup_s purify_s Purification: (Column Chromatography) workup_s->purify_s product_s 6-aryl-N-methylpyridin-2-amine purify_s->product_s start_b Combine Reactants: - this compound - Amine - Base add_cat_b Add Pd Catalyst & Ligand start_b->add_cat_b add_solv_b Add Anhydrous Solvent add_cat_b->add_solv_b react_b Heat & Stir (80-110°C, 12-24h) add_solv_b->react_b workup_b Workup: - Quenching - Extraction react_b->workup_b purify_b Purification: (Column Chromatography) workup_b->purify_b product_b 6-(substituted amino)-N- methylpyridin-2-amine purify_b->product_b

General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.
LSD1 Signaling Pathway in Cancer

Lysine-specific demethylase 1 (LSD1) plays a crucial role in cancer by regulating gene expression through the demethylation of histones and other proteins. Its inhibition can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.

References

Functionalization of the Pyridine Ring in 6-Bromo-N-methylpyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring of 6-bromo-N-methylpyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic location of its reactive handles, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

The presence of the bromine atom at the 6-position facilitates a variety of palladium-catalyzed cross-coupling reactions, while the N-methylamino group at the 2-position influences the electronic properties of the pyridine ring and can participate in further chemical transformations. This guide covers key synthetic methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, as well as nucleophilic aromatic substitution, providing researchers with the necessary information to effectively utilize this valuable scaffold in their synthetic endeavors.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as an excellent handle for these transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and various aryl or vinyl boronic acids or esters. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromo-2-aminopyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene/H₂O10012High
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃1,4-Dioxane10018Good

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from established methodologies for the Suzuki coupling of similar bromopyridines.[1][2]

  • Materials:

    • This compound

    • Phenylboronic acid (1.2 - 1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

    • Anhydrous and degassed 1,4-dioxane/water (4:1)

    • Schlenk flask and standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 6-Bromo-2-aminopyridine Derivatives

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101883
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10024Good
3CyclopentylamineBrettPhos-precatalyst (4)-LiHMDSToluene651278[3]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is a general procedure adapted for the amination of this compound, based on similar reactions with 2-amino-6-bromopyridine.[4]

  • Materials:

    • This compound

    • Morpholine (1.1 - 1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 - 2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 - 5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Schlenk flask and standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add anhydrous toluene and stir the mixture for a few minutes.

    • Add this compound and morpholine.

    • Heat the reaction mixture to reflux with stirring for 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the pyridine ring and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Table 3: Representative Conditions for Sonogashira Coupling of 6-Bromopyridine Derivatives

EntryAlkyneCatalyst (mol%)Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFrt16High
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF651285[4]
31-HeptynePd(OAc)₂ (2)PPh₃ (4) / CuI (5)i-Pr₂NEtDMF806Good

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is adapted from a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[5]

  • Materials:

    • This compound

    • Phenylacetylene (1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (15 mol%)

    • Copper(I) iodide (CuI) (30 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask and standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a degassed solution of this compound in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ and CuI.

    • Degas the reaction mixture for 5 minutes at room temperature.

    • Add phenylacetylene dropwise and stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

D. Stille Coupling

The Stille coupling offers another versatile method for C-C bond formation, reacting the bromopyridine with an organostannane reagent.

General Reaction Scheme:

Caption: General scheme of the Stille coupling reaction.

Table 4: Representative Conditions for Stille Coupling of Bromopyridines

EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene10016High
2Tributyl(phenyl)stannanePdCl₂(PPh₃)₂ (3)-DMF8024Good
32-(Tributylstannyl)thiophenePd₂(dba)₃ (2) / P(furyl)₃ (8)-NMP10012High

Experimental Protocol: Stille Coupling with Tributyl(vinyl)stannane

This is a general protocol for Stille couplings of aryl bromides.[6][7]

  • Materials:

    • This compound

    • Tributyl(vinyl)stannane (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Anhydrous Toluene

    • Schlenk flask and standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound and anhydrous toluene.

    • Add Pd(PPh₃)₄ to the solution.

    • Add tributyl(vinyl)stannane via syringe.

    • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • The reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts.

    • Filter the mixture and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

II. Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, makes it susceptible to nucleophilic aromatic substitution, especially at the 2- and 6-positions. The bromine at the 6-position can be displaced by strong nucleophiles.

General Reaction Scheme:

Caption: General scheme of Nucleophilic Aromatic Substitution.

Table 5: Representative Conditions for Nucleophilic Aromatic Substitution on Halopyridines

EntryNucleophileSolventTemp. (°C)Time (h)Yield (%)
1Sodium methoxideMethanolReflux12High
2Ammoniaaq. Ammonia150 (sealed tube)24Good
3PiperidinePiperidineReflux18Moderate

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

This is a general procedure for the methoxylation of halopyridines.

  • Materials:

    • This compound

    • Sodium methoxide (1.5 - 2.0 equiv)

    • Anhydrous Methanol

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve this compound in anhydrous methanol in a round-bottom flask.

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify by column chromatography if necessary.

III. Experimental Workflows and Catalytic Cycles

Visualizing the experimental workflow and understanding the catalytic cycles of the cross-coupling reactions are crucial for successful execution and optimization.

General Experimental Workflow:

Experimental_Workflow Setup Reaction Setup (Reactants, Solvent, Inert Atmosphere) Addition Addition of Catalyst/Reagents Setup->Addition Reaction Reaction (Heating, Stirring) Addition->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for cross-coupling reactions.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling):

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X)Ln Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-R)Ln OxAdd->Transmetalation + R-B(OH)₂ / Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

These protocols and application notes provide a solid foundation for the functionalization of this compound. Researchers are encouraged to adapt and optimize these conditions based on their specific substrates and desired outcomes. Careful monitoring and characterization are essential for successful synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of substituted bromopyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of substituted bromopyridines, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction with a bromopyridine is giving a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions involving bromopyridine substrates can be attributed to several factors, primarily the nature of the bromopyridine itself. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to its inhibition and reduced catalytic activity.[1][2] Additionally, the electronic properties of the pyridine ring can affect the reactivity of the C-Br bond.[1]

Here are common causes for low yields and suggested solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can bind to the palladium center, hindering its catalytic turnover.[1]

    • Solution: Employ bulky phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands shield the palladium atom, preventing the pyridine nitrogen from coordinating.[1]

  • Inefficient Oxidative Addition: The carbon-bromine bond in bromopyridines can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often the rate-determining step.[1]

    • Solution: Increasing the reaction temperature can help overcome this hurdle.[3] Screening different palladium catalysts and more electron-rich, bulky ligands can also facilitate the oxidative addition.[1]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the product yield.[1][2]

    • Protodeboronation: The boronic acid can be converted to the corresponding arene, especially in the presence of water.[1][3] To minimize this, use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]

    • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the bromopyridine can occur.[1][3] This is often promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is crucial to prevent this.[1]

    • Hydrodehalogenation: The bromo group can be replaced by a hydrogen atom.[2] This can be influenced by the choice of base and solvent.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and the overall reaction rate.[1]

    • Solution: A screening of different bases and solvent systems is often necessary. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[2][3] Solvent systems like dioxane/water, toluene/water, or DMF are frequently used.[3][4][5]

Q2: I am observing a significant amount of debrominated starting material (hydrodehalogenation). What is the cause and how can I prevent it?

The formation of a debrominated product is a common side reaction known as hydrodehalogenation.[2] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[2]

  • Potential Hydride Sources: These can include the solvent, impurities in the reagents, or even the boronic acid itself.[2]

  • Prevention Strategies:

    • Choice of Base: Avoid using very strong bases like NaOtBu in Suzuki couplings, as they can sometimes promote this side reaction. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred.[2][3]

    • Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[2]

Q3: My reaction is not going to completion, and I see a lot of unreacted starting material. What should I try?

Incomplete conversion can be due to several factors related to the catalyst activity and reaction conditions.

  • Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen.[2][3]

    • Solution: Ensure your catalyst is fresh and properly stored. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (like argon or nitrogen) or by using freeze-pump-thaw cycles.[6]

  • Suboptimal Ligand: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.

    • Solution: For challenging substrates like bromopyridines, especially those with electron-donating groups, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.[6] It is advisable to perform a small screen of different ligands.[6]

  • Insufficient Base Strength or Poor Solubility: The base is crucial for the transmetalation step, and its effectiveness can be hampered by poor solubility.[5]

    • Solution: Consider screening stronger bases if a weaker one is not effective.[5] Ensure that the chosen base is soluble in the reaction medium. Using finely powdered and anhydrous bases can also be beneficial.[3]

  • Low Reaction Temperature: The oxidative addition of the C-Br bond to the palladium catalyst can be slow.[3]

    • Solution: If the reaction is sluggish at a lower temperature, gradually increasing it (e.g., from 80°C to 100°C) while monitoring the progress can improve the reaction rate.[3][6]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of bromopyridines?

There is no single "best" combination, as the optimal choice depends on the specific bromopyridine substrate and the coupling partner. However, for challenging substrates like 2-bromopyridines, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred to overcome catalyst inhibition by the pyridine nitrogen.[1][6]

Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5] Effective ligands for bromopyridine couplings include SPhos, XPhos, and RuPhos.[1] For many standard Suzuki couplings, Pd(dppf)Cl₂ is also a reliable catalyst.[7]

Q2: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?

The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, facilitating the transfer of the organic group to the palladium center. The strength and type of base can significantly impact the reaction yield.[6]

Commonly used bases include:

  • Potassium Carbonate (K₂CO₃): A versatile and commonly used base.[4]

  • Potassium Phosphate (K₃PO₄): A reliable choice for many Suzuki couplings, being more soluble and stronger than carbonates.[3]

  • Cesium Carbonate (Cs₂CO₃): Often provides higher yields due to its good solubility in organic solvents like dioxane and DMF, but it is more expensive.[3][5]

A screening of different bases is often recommended to find the optimal conditions for a specific reaction.[6]

Q3: How does the solvent system affect the reaction?

The solvent must dissolve the reactants and facilitate the catalytic cycle.[3] A mixture of an aprotic organic solvent and water is common.[3]

  • Common Solvent Systems:

    • 1,4-Dioxane/Water[4][7]

    • Toluene/Water[5]

    • DMF/Water[3]

    • THF/Water[5]

If solubility is an issue, adjusting the solvent ratio or switching to a different solvent system might be necessary.[3][6] It is important to avoid chlorinated solvents, acetonitrile, and pyridine as they can bind to the palladium catalyst and inhibit the reaction.[3]

Q4: Can I use microwave irradiation to improve the reaction?

Yes, microwave irradiation can be a very effective technique to improve the yield and significantly reduce the reaction time for Suzuki couplings of bromopyridines.[4] Reactions that might take several hours under conventional heating can often be completed in minutes using a microwave reactor.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromopyridines

EntryBromopyridine SubstrateBoronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1001295[4]
26-Bromopyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O10012High[4]
32-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃Dioxane/H₂O901685[7]
44-Bromo-2-methylpyridinePhenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1001892[7]
52,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃Toluene/EtOH/H₂O801288 (mono-adduct)[3]

Table 2: Effect of Base and Solvent on Yield

BaseSolventGeneral Yield TrendCommentsReference
K₂CO₃Dioxane/H₂OModerate to HighA common and effective choice.[3]
K₃PO₄Toluene/H₂OHigh to ExcellentA strong and reliable base, good for less reactive substrates.[3][5]
Cs₂CO₃DioxaneHigh to ExcellentOften gives higher yields but is more costly. Good solubility.[3][5]
Na₂CO₃DMFModerate to HighDMF can help with the solubility of starting materials.[5]

Experimental Protocols

Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling of a Substituted Bromopyridine

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Substituted Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[7]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[7]

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)[7]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio)[4][7]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the substituted bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst.[7]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent system via syringe.[7] The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][5]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[7]

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Substituted Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[4]

  • Palladium catalyst (e.g., Pd(OAc)₂/SPhos)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)[4]

  • Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)[4]

Procedure:

  • Reaction Setup: In a microwave vial, combine the substituted bromopyridine, the arylboronic acid, the base, and the palladium catalyst.[4]

  • Solvent Addition: Add the chosen solvent system to the vial.[4]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[4]

  • Work-up and Purification: After cooling, the work-up and purification steps are similar to the conventional heating protocol.[4]

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling of Bromopyridine check_catalyst Is the catalyst active and the atmosphere inert? start->check_catalyst check_ligand Is the ligand appropriate for a bromopyridine substrate? check_catalyst->check_ligand Yes solution_catalyst Use fresh catalyst. Thoroughly degas solvents and reaction mixture. check_catalyst->solution_catalyst No check_conditions Are the base, solvent, and temperature optimized? check_ligand->check_conditions Yes solution_ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). check_ligand->solution_ligand No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes solution_conditions Screen different bases (K3PO4, Cs2CO3). Screen solvent systems (Dioxane/H2O). Increase reaction temperature. check_conditions->solution_conditions No solution_side_reactions Protodeboronation: Use anhydrous solvents or boronate esters. Homocoupling: Ensure inert atmosphere. Hydrodehalogenation: Change base. check_side_reactions->solution_side_reactions Yes

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product Product (R1-R2) reductive_elimination->product r1x Bromopyridine (R1-X) r1x->oxidative_addition boronic_acid Boronic Acid (R2-B(OR)2) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Buchwald-Hartwig Amination of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Buchwald-Hartwig amination of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Buchwald-Hartwig amination of aminopyridines?

A1: The most prevalent side reactions include:

  • Hydrodehalogenation: Replacement of the halide on the pyridine ring with a hydrogen atom, leading to the formation of a dearomatized byproduct. This can occur via β-hydride elimination from the palladium-amido intermediate.[1]

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring, especially in 2-aminopyridines, can coordinate to the palladium center, forming an inactive or less active catalytic species. This chelation effect can hinder the catalytic cycle.[2][3]

  • Homocoupling: The coupling of two aminopyridine molecules to form a bipyridine byproduct. This can be a significant issue when the rate of reductive elimination of the desired product is slow.[3]

  • Double Amination: In the case of dihalopyridines, the substitution of both halogen atoms can occur, even when mono-substitution is desired.

Q2: My reaction is showing low to no conversion. What are the first troubleshooting steps?

A2: Low conversion is a common issue. Here’s a logical workflow to diagnose the problem:

G start Low/No Conversion check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Verify Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Are starting materials pure? Is solvent anhydrous and degassed? check_reagents->sub_reagents check_catalyst Evaluate Catalyst System check_conditions->check_catalyst Conditions Correct sub_conditions Is the temperature optimal? Is the atmosphere inert? check_conditions->sub_conditions sub_catalyst Is the ligand appropriate for aminopyridines? Is the precatalyst air-stable? check_catalyst->sub_catalyst sub_reagents->check_conditions Yes action_reagents Purify starting materials. Use fresh, dry, degassed solvent. sub_reagents->action_reagents No sub_conditions->check_catalyst Yes action_conditions Optimize temperature (e.g., 80-110 °C). Ensure rigorous inert atmosphere. sub_conditions->action_conditions No action_catalyst Screen different ligands (e.g., XPhos, RuPhos). Use a pre-formed, air-stable precatalyst. sub_catalyst->action_catalyst No end Problem Solved sub_catalyst->end Yes, consider alternative strategy action_reagents->end action_conditions->end action_catalyst->end

Caption: Troubleshooting workflow for low conversion.

Start by verifying the purity of your aminopyridine, aryl halide, and amine. Ensure your solvent is anhydrous and properly degassed. Confirm that the reaction temperature is appropriate and that an inert atmosphere is maintained. If these factors are not the issue, the catalyst system (palladium source and ligand) should be carefully evaluated. For aminopyridines, bulky, electron-rich phosphine ligands are often necessary to overcome catalyst inhibition.[2][3]

Q3: How can I minimize the hydrodehalogenation side reaction?

A3: Hydrodehalogenation is often competitive with the desired amination.[1] To minimize this side reaction:

  • Ligand Selection: Employing bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination. Bidentate ligands can also inhibit side reactions that lead to hydrodehalogenation.[2]

  • Base Selection: The choice of base can be critical. While strong bases like sodium tert-butoxide are common, a weaker base might be necessary for sensitive substrates, which can sometimes reduce the rate of hydrodehalogenation.

  • Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Troubleshooting Guides

Issue 1: Predominant Hydrodehalogenation Product

Symptoms:

  • Major peak in GC-MS or LC-MS corresponding to the mass of the aminopyridine with the halide replaced by hydrogen.

  • Low yield of the desired aminated product.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Ligand Switch to a bulkier, more electron-rich ligand such as XPhos, RuPhos, or SPhos. These ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[3]
Sub-optimal Base If using a very strong base, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, which may require a higher reaction temperature.
High Reaction Temperature Gradually decrease the reaction temperature in 10 °C increments to find an optimal balance between reaction rate and suppression of the side reaction.
Presence of Water Ensure all reagents and solvents are rigorously dried. Water can act as a proton source for hydrodehalogenation.
Issue 2: Catalyst Inhibition by the Aminopyridine Substrate

Symptoms:

  • Reaction stalls after initial conversion.

  • No reaction progress despite extended reaction times.

Possible Causes & Solutions:

CauseRecommended Solution
Chelation of Palladium by Pyridine Nitrogen The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, forming a stable, inactive complex.[2][3]
Use of Bulky Ligands: Sterically hindered ligands can prevent the pyridine nitrogen from strongly coordinating to the palladium center. Ligands like RuPhos and BrettPhos have shown success with 3-halo-2-aminopyridines.[3]
Use of Precatalysts: Employing well-defined, air-stable precatalysts can ensure the formation of the active catalytic species and may be less susceptible to inhibition.[3]
Incorrect Palladium Source The choice of palladium precursor can influence catalyst activity. If using Pd(OAc)₂, consider switching to Pd₂(dba)₃ or a precatalyst.

Data Presentation: Ligand and Base Effects on Yield

The following tables summarize the impact of different ligands and bases on the yield of the Buchwald-Hartwig amination of aminopyridines, based on literature data.

Table 1: Comparison of Ligands for the Amination of 3-Bromo-2-aminopyridine with a Secondary Amine [3]

LigandPd SourceBaseYield (%)
RuPhosPd₂(dba)₃LiHMDS71
SPhosPd₂(dba)₃LiHMDS76
BINAPPd₂(dba)₃LiHMDS71

Table 2: Comparison of Bases for the Amination of 2-Bromopyridine with a Volatile Amine [2]

AmineBaseYield (%)
MethylamineNaOtBu85
DimethylamineNaOtBu98
EthylamineNaOtBu92

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Bromopyridine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 equiv), the amine (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M of the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Minimizing Catalyst Inhibition with 2-Aminopyridines

This protocol utilizes a precatalyst to improve the success rate with challenging 2-aminopyridine substrates.[3]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 3-halo-2-aminopyridine (1.0 equiv), the amine (1.1 equiv), and a RuPhos or BrettPhos precatalyst (2 mol%) to a vial.

  • Base and Solvent Addition: Add a solution of LiHMDS (1.2 equiv) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the reaction mixture to the optimized temperature (typically 80-110 °C).

  • Monitoring and Work-up: Follow the general procedure for monitoring and work-up as described above.

Signaling Pathways and Logical Relationships

Catalytic Cycle and Competing Side Reactions

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination and the points at which common side reactions can occur.

G pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition catalyst_inhibition Catalyst Inhibition (Pyridine Coordination) pd0->catalyst_inhibition pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex ligand_exchange Ligand Exchange (R2NH) pd_complex->ligand_exchange amine_complex L-Pd(II)(Ar)(NHR2)+ X- ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NR2) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination hydrodehalogenation Hydrodehalogenation (β-Hydride Elimination) amido_complex->hydrodehalogenation reductive_elimination->pd0 Regenerates Catalyst product Ar-NR2 reductive_elimination->product hydrodehalogenation_product Ar-H hydrodehalogenation->hydrodehalogenation_product inactive_complex Inactive [Pd]-Py Complex catalyst_inhibition->inactive_complex

Caption: Catalytic cycle and major side reactions.

References

Technical Support Center: Purification of 6-bromo-N-methylpyridin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-bromo-N-methylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.

Q2: What are the likely impurities in the synthesis of this compound?

A2: Common impurities may include unreacted starting material (2-amino-6-bromopyridine), over-methylated quaternary ammonium salts, and potentially side-products from the N-methylation reaction. The specific impurities will depend on the synthetic route employed.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by washing the crude solid product with a suitable solvent in which the product has low solubility, such as cold acetonitrile.[1][2] Alternatively, treating a solution of the crude product with activated charcoal before a final filtration or recrystallization step can be effective.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Purity After Column Chromatography Co-elution of the product with impurities.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. - Ensure proper packing of the chromatography column to avoid channeling. - Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.
Product Fails to Crystallize - The product may be too soluble in the chosen solvent. - The presence of impurities is inhibiting crystallization.- If the product is too soluble, try a different solvent or a solvent mixture. Common solvents for recrystallizing similar compounds include methanol, ethanol, or mixtures with water.[3] - Perform a preliminary purification by column chromatography to remove impurities before attempting recrystallization.
Oily Product Obtained Instead of a Solid Residual solvent or the presence of impurities that lower the melting point.- Ensure all solvent has been thoroughly removed under reduced pressure. - Triturate the oily product with a non-polar solvent like hexane to induce solidification and wash away soluble impurities.
Poor Separation on TLC Plate Inappropriate solvent system.- Screen a variety of solvent systems with different polarities. A good starting point for developing a TLC solvent system for this compound would be a mixture of hexane and ethyl acetate.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexane).

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.[4]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Isolation of the Product:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying solid this compound by recrystallization.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, acetonitrile, or mixtures with water) at room temperature and upon heating.[1][3][5] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Data Summary

Parameter Typical Value Notes
Purity after Column Chromatography >98%As determined by GC or NMR.
Purity after Recrystallization >99%Dependent on the efficiency of the crystallization process.
Common Eluent System (Column Chromatography) Hexane/Ethyl Acetate GradientThe exact gradient should be optimized based on TLC analysis.[4]
Potential Recrystallization Solvents Methanol, Ethanol, AcetonitrileSolvent choice depends on the impurity profile.[1][3][5]

Purification Workflow

PurificationWorkflow cluster_start Start cluster_analysis Analysis & Final Product Crude Crude Reaction Product ColumnChrom Column Chromatography Crude->ColumnChrom Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis Purity Analysis (TLC, GC, NMR) ColumnChrom->PurityAnalysis Recrystallization->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct

Caption: A flowchart illustrating the general workflow for the purification of this compound.

References

Technical Support Center: Catalyst Selection for C-N Coupling with 6-bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 6-bromo-N-methylpyridin-2-amine. Find answers to frequently asked questions, consult troubleshooting guides for common experimental issues, and reference detailed protocols and catalyst selection data.

Frequently Asked Questions (FAQs)

Q1: Why is C-N coupling with this compound challenging? A1: The key challenges arise from the substrate's structure. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, forming inactive species and hindering the reaction.[1][2] This inhibitory effect is a common issue with pyridine-containing substrates.[3] Additionally, the presence of the N-methylamino group can potentially chelate the palladium center, which could prevent or slow down the crucial oxidative addition step.[4]

Q2: What are the most effective types of catalysts and ligands for this reaction? A2: Palladium-catalyzed Buchwald-Hartwig amination is the most effective method for this transformation.[5][6] Success hinges on using a catalyst system with bulky, electron-rich phosphine ligands.[3][7] These ligands stabilize the active palladium center, promote the desired bond formation, and sterically block the pyridine nitrogen from deactivating the catalyst.[3] Pre-formed palladium precatalysts (often called G3 or G4 palladacycles) can offer more consistent and reliable results compared to generating the active catalyst in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][8]

Q3: Which specific ligands are recommended for coupling with primary and secondary amines? A3: For coupling with secondary amines , ligands like RuPhos have shown outstanding performance.[4][9] For primary amines , BrettPhos is often the ligand of choice, outperforming others in many cases.[4][9] Having a selection of these advanced biarylphosphine ligands is crucial for optimizing the reaction.[5]

Q4: What is the best choice of base for this C-N coupling reaction? A4: A strong, non-nucleophilic base is essential.[3] For substrates with potentially acidic N-H protons (like unprotected aminopyridines), lithium bis(trimethylsilyl)amide (LiHMDS) has proven to be particularly effective.[4][6] Other strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are standard in Buchwald-Hartwig reactions.[3][10] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are generally less effective for this type of transformation and may require higher reaction temperatures.[3][4]

Q5: Can I use a copper-based catalyst system for this reaction? A5: While copper-catalyzed C-N coupling (Ullmann reaction) is a valid method, it often requires harsher conditions (higher temperatures) than palladium-catalyzed systems.[11] For substrates like 2-bromopyridines, palladium catalysis is generally more versatile and efficient under milder conditions.[12]

Catalyst System Performance Data

The following table summarizes recommended catalyst systems and conditions for C-N coupling reactions with substrates structurally similar to this compound. Yields are highly dependent on the specific amine coupling partner.

SubstrateAmine PartnerPd Source / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridineSecondary Amine (e.g., Morpholine)Pd₂(dba)₃RuPhosLiHMDSTHF65~83[4]
2-Amino-3-bromopyridinePrimary Amine (e.g., Cyclopentylamine)BrettPhos PalladacycleBrettPhosLiHMDSTHF65~78[4]
2-Amino-6-bromopyridineSecondary Amine (e.g., Morpholine)Pd₂(dba)₃XPhosNaOtBuTolueneRefluxHigh[13]
2-BromopyridinePrimary/Secondary Volatile AminesPd(OAc)₂dpppNaOtBuToluene8055-98[7]
Aryl BromideGeneral Primary AminesBrettPhos PalladacycleBrettPhosNaOtBuToluene80-110High[9]
Aryl BromideGeneral Secondary AminesRuPhos PalladacycleRuPhosNaOtBuToluene80-110High[9]

Visual Guides and Workflows

Catalyst Selection Logic

G start Start: Choose Amine Coupling Partner primary Primary Amine start->primary Is it a primary amine? secondary Secondary Amine start->secondary Is it a secondary amine? brettphos Recommended System: BrettPhos Precatalyst or Pd source + BrettPhos Ligand primary->brettphos Yes ruphos Recommended System: RuPhos Precatalyst or Pd source + RuPhos Ligand secondary->ruphos Yes

Caption: Catalyst system selection based on the amine class.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L Active Catalyst add Oxidative Addition pd0->add pd2 Ar-Pd(II)(L)-Br add->pd2 intermediate1 [Ar-Pd(II)(L)(NHR₂)]⁺Br⁻ pd2->intermediate1 + R₂NH amine R₂NH (Amine) base Base reduct Reductive Elimination reduct->pd0 Regeneration product Ar-NR₂ (Product) reduct->product intermediate2 Ar-Pd(II)(L)(NR₂) intermediate1->intermediate2 + Base - Base-H⁺Br⁻ intermediate2->reduct

Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle.[12][14]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive Catalyst: Reagents or solvent contaminated with oxygen or water.1. Ensure all reagents are pure and solvents are anhydrous and properly degassed.[3][8] Assemble the reaction under a strictly inert atmosphere (argon or nitrogen).[6] Use a fresh, high-quality palladium precatalyst.
2. Catalyst Inhibition: Pyridine nitrogen is coordinating to the palladium center.[1][3]2. Use a bulky, electron-rich biaryl phosphine ligand like RuPhos or XPhos to sterically hinder pyridine coordination.[3]
3. Incorrect Base: The chosen base is too weak or incompatible.[4]3. Switch to a strong, non-nucleophilic base like LiHMDS or NaOtBu.[4][6] Ensure the base is anhydrous and of high purity.[10]
4. Low Reaction Temperature: The reaction is too sluggish at the set temperature.4. Modestly increase the reaction temperature in increments (e.g., 10-20 °C).[3]
Significant Side Product Formation 1. Hydrodehalogenation: The C-Br bond is reduced, replacing bromine with hydrogen.1. This can be caused by impurities or excess base.[3] Optimize catalyst loading and reaction temperature.[3] Ensure solvents are not a source of hydrides.[1]
2. Homocoupling: Dimerization of the amine or aryl halide starting materials.2. This can be promoted by the presence of oxygen. Ensure the reaction setup is rigorously anaerobic. Fine-tuning the catalyst-to-ligand ratio may also help.

Troubleshooting Workflow

G start Reaction Complete. Analyze Crude Sample. check_yield Is Yield < 70%? start->check_yield low_conv Low Conversion / No Reaction check_yield->low_conv Yes side_prod Side Products Observed check_yield->side_prod Yes, and... good_yield Yield Acceptable. Proceed to Purification. check_yield->good_yield No sol_cat 1. Check Catalyst Activity: - Use fresh precatalyst. - Ensure inert atmosphere. - Use anhydrous/degassed solvent. low_conv->sol_cat sol_hydro Hydrodehalogenation? - Optimize base equivalents. - Check solvent purity. side_prod->sol_hydro sol_homo Homocoupling? - Ensure rigorous O₂ exclusion. - Re-evaluate catalyst/ligand ratio. side_prod->sol_homo sol_base 2. Check Base: - Use strong base (NaOtBu, LiHMDS). - Ensure base is pure and dry. sol_cat->sol_base sol_ligand 3. Change Ligand: - Use bulky ligand (RuPhos, XPhos) to prevent inhibition. sol_base->sol_ligand sol_temp 4. Increase Temperature sol_ligand->sol_temp

Caption: A logical workflow for troubleshooting low-yielding reactions.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a representative procedure and requires optimization for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[6][13]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve 0.1-0.2 M concentration)

  • Oven-dried reaction vial or Schlenk flask with a stir bar

Procedure:

  • Reaction Setup: In a glovebox, add the palladium precatalyst, the base, and a stir bar to the reaction vial.

  • Reagent Addition: Add this compound followed by the amine coupling partner. Finally, add the anhydrous, degassed solvent.

  • Reaction: Seal the vial tightly with a screw cap containing a PTFE insert.[8] Remove the vial from the glovebox and place it in a preheated heating block (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the vial to room temperature.[1] Dilute the mixture with an organic solvent (e.g., ethyl acetate) and carefully quench with water or a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

overcoming low reactivity in cross-coupling of electron-rich pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the low reactivity commonly encountered in the cross-coupling of electron-rich pyridines. The following troubleshooting guides and FAQs directly address specific issues to help you achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with electron-rich pyridine substrates so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium), leading to the formation of stable, inactive catalyst complexes. This "catalyst poisoning" halts the catalytic cycle. Electron-donating groups (EDGs) such as amino (-NH₂) or alkoxy (-OR) groups increase the electron density on the pyridine ring, enhancing the nitrogen's basicity and its ability to deactivate the catalyst.[1] This issue is particularly pronounced with 2-halopyridines, where the nitrogen is adjacent to the reaction site, a phenomenon often called the "2-pyridyl problem".[1][2]

Q2: How does the position of the electron-donating group (EDG) and the leaving group affect reactivity?

A2: The position of both the EDG and the leaving group (e.g., halide) significantly influences the reaction's success.

  • Leaving Group Position: 2-halopyridines are notoriously difficult substrates due to the proximity of the nitrogen atom, which enhances catalyst poisoning.[1][2] 3- and 4-halopyridines are generally more reactive as the nitrogen is further from the reaction center.

  • EDG Position: The location of an EDG can further complicate the reaction. For example, in a 3-amino-5-bromopyridine, the amino group increases the overall electron density of the ring, making the nitrogen a stronger poison for the catalyst.[3]

Q3: What are the best general strategies to improve the success rate of these difficult couplings?

A3: The choice of ligand is the most critical factor. Bulky, electron-rich phosphine ligands are essential.[1] These ligands sterically block the pyridine nitrogen from coordinating to the metal center and increase the electron density on the metal, which promotes key catalytic steps.[1] Other key strategies include using well-defined palladium pre-catalysts, carefully screening bases and solvents, and, if possible, using a more reactive halide (I > Br > Cl).[1][4]

Q4: What are the most common side reactions, and how can they be minimized?

A4: Two prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid by a proton source (like water), replacing it with a hydrogen atom.[5] To prevent this, use anhydrous solvents and reagents, and choose a suitable base. In some cases, switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) is effective.[5][6]

  • Homocoupling: This is the self-coupling of the boronic acid or organometallic reagent. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[5][6] To minimize homocoupling, ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).[5]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion of the starting material.

  • Potential Cause: Catalyst poisoning by the pyridine nitrogen.[1]

    • Solution 1: Switch to a More Effective Ligand. Standard ligands like PPh₃ are often ineffective.[5] Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[1][6][7] These ligands promote the desired catalytic steps while sterically shielding the palladium center.[1][6]

    • Solution 2: Increase Catalyst Loading. While not ideal for process chemistry, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1]

    • Solution 3: Use a Pre-catalyst. Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) catalytic species.[1]

  • Potential Cause: Inefficient oxidative addition of the pyridine halide.[1]

    • Solution 1: Change the Halide. If your synthesis allows, switch from a chloropyridine to a bromo- or iodopyridine. The C-Br and C-I bonds are more reactive and undergo oxidative addition more readily than the stronger C-Cl bond.[1][4]

    • Solution 2: Increase Reaction Temperature. Carefully increase the temperature in 10-20 °C increments. Monitor the reaction closely for any signs of substrate or catalyst decomposition.[1][6]

  • Potential Cause: Poor transmetalation due to an inappropriate base or solvent.[1]

    • Solution 1: Screen Different Bases. The choice of base is critical and often substrate-dependent. Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is anhydrous and finely ground.[3][5][6]

    • Solution 2: Screen Different Solvents. Common solvents include 1,4-dioxane, toluene, and THF, often with a small amount of water for Suzuki couplings.[4] Ensure the solvent can fully solubilize the reaction components.

Problem 2: The desired product is formed, but the yield is low and accompanied by significant byproducts.

  • Observation: Significant amount of dehalogenated pyridine is detected.

    • Potential Cause: Reductive dehalogenation.

    • Solution: This side reaction can be influenced by the choice of ligand and base.[1] Screening different combinations may be necessary. Ensure the system is free of adventitious water or other proton sources.

  • Observation: A large amount of homocoupled boronic acid byproduct (e.g., 4,4'-bipyridine) is observed.

    • Potential Cause: Oxygen in the reaction system.[5]

    • Solution: This is the most critical factor. Flame-dry or oven-dry all glassware. Thoroughly degas all solvents and the final reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[5][6] Maintain a positive pressure of argon or nitrogen throughout the entire experiment.

Visualizations & Logical Workflows

start Low/No Conversion in Electron-Rich Pyridine Coupling check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Modify Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate Reactivity start->check_substrate ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) check_catalyst->ligand Poisoning Suspected precatalyst Use Well-Defined Pre-catalyst check_catalyst->precatalyst loading Increase Catalyst Loading check_catalyst->loading base Screen Bases (K₃PO₄, Cs₂CO₃) check_conditions->base Transmetalation Issue temp Increase Temperature check_conditions->temp Oxidative Addition Issue solvent Change Solvent (Dioxane, Toluene) check_conditions->solvent halide Switch Halide (Cl → Br → I) check_substrate->halide Low Reactivity boronate Use Boronate Ester (prevents protodeboronation) check_substrate->boronate Side Reactions

Caption: A logical workflow for diagnosing and addressing low conversion issues.

cluster_cycle Productive Catalytic Cycle cluster_poison Catalyst Poisoning Pathway Pd0 Active Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Pyridine Electron-Rich Pyridine Pd0->Pyridine Coordination Trans Transmetalation OxAdd->Trans RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Inactive Inactive [Pd]-Pyridine Complex Pyridine->Inactive

Caption: The pyridine nitrogen poisons the active catalyst, shunting it off-cycle.

Data Presentation: Ligand Performance Comparison

The selection of the correct phosphine ligand is paramount for success. The table below summarizes the performance of various ligands in the cross-coupling of challenging aminopyridine substrates.

Table 1: Ligand Efficacy in the Buchwald-Hartwig Coupling of 3-Bromo-2-aminopyridine with Morpholine [7]

LigandCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
RuPhos Pd₂(dba)₃ / LigandLiHMDS1001671
SPhos Pd₂(dba)₃ / LigandLiHMDS1001676
BINAP Pd₂(dba)₃ / LigandLiHMDS1001671
XPhosPd₂(dba)₃ / LigandLiHMDS1001659
P(t-Bu)₃Pd₂(dba)₃ / LigandLiHMDS1001640

Data adapted from a ligand screening study. Yields were determined by GC analysis.[7]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Aminopyridine

This protocol is adapted from a successful procedure for the coupling of 3-amino-5-bromopyridine derivatives.[3][8]

Materials:

  • 3-Amino-5-bromopyridine (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate [K₃PO₄], anhydrous (2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial, add the 3-amino-5-bromopyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand under a positive pressure of argon or nitrogen.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): Sparge the resulting suspension with argon for an additional 10-15 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6][9]

References

Technical Support Center: Preventing Catalyst Poisoning with Aminopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning and deactivation during chemical reactions involving aminopyridine substrates.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with aminopyridine substrates that may be related to catalyst poisoning.

Issue 1: Low or No Product Yield

Symptom: The reaction shows little to no formation of the desired product, and the starting material is recovered largely unreacted.

Possible CauseDiagnostic StepsSuggested Solution
Catalyst Poisoning by Aminopyridine 1. Review the structure of the aminopyridine substrate. The nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst, inhibiting its activity.[1] 2. Run a control reaction with a similar substrate that does not contain a pyridine nitrogen. If this reaction proceeds as expected, poisoning by the aminopyridine is likely.1. Use of Bulky, Electron-Rich Ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. These can sterically shield the metal center and reduce coordination of the pyridine nitrogen.[2] 2. Acidic Additives: Perform the reaction in the presence of an acid (e.g., acetic acid) to protonate the pyridine nitrogen. This blocks its ability to coordinate to the catalyst.[1] 3. Change of Catalyst Precursor: Utilize a pre-catalyst that is more resistant to poisoning or that rapidly forms the active catalytic species.
Impure Reagents or Solvents 1. Analyze all starting materials, solvents, and reagents for common catalyst poisons such as sulfur compounds, water, or other nitrogen-containing heterocycles.[3] 2. Perform a test reaction using highly purified and anhydrous reagents and solvents.[3]1. Purify Reagents: Recrystallize solid reagents and distill liquid reagents. 2. Use Anhydrous and Degassed Solvents: Ensure solvents are properly dried and degassed to remove water and oxygen.
Incorrect Reaction Conditions 1. Verify the reaction temperature, pressure, and concentration against established protocols for similar substrates. 2. Monitor the reaction over time to determine if it is stalling at an early stage.1. Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition. 2. Optimize Catalyst Loading: Systematically vary the amount of catalyst to find the optimal concentration.

Issue 2: Formation of Significant Byproducts

Symptom: The desired product is formed, but significant amounts of side products, such as homocoupling or dehalogenation products, are also observed.

Possible CauseDiagnostic StepsSuggested Solution
Slow Catalytic Turnover Catalyst poisoning can slow down the desired catalytic cycle, allowing side reactions to become more prominent.1. Implement Solutions for Catalyst Poisoning: Refer to the solutions in "Issue 1" to increase the rate of the desired reaction. 2. Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions by ensuring the metal center remains coordinated with the desired ligand.
Presence of Oxygen Oxygen can promote the homocoupling of organometallic reagents.1. Thoroughly Degas the Reaction Mixture: Use techniques such as freeze-pump-thaw or sparging with an inert gas to remove dissolved oxygen. 2. Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas like nitrogen or argon.
Sub-optimal Base or Solvent The choice of base and solvent can significantly influence the reaction pathway and the formation of byproducts.1. Screen Different Bases: Evaluate a range of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find one that promotes the desired reaction over side reactions. 2. Solvent Selection: Choose a solvent that is appropriate for the specific reaction and ensures the solubility of all components.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of aminopyridine substrates?

A1: Catalyst poisoning refers to the deactivation of a catalyst by the chemical binding of a substance to its active sites. In the case of aminopyridine substrates, the lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the metal center of the catalyst (e.g., palladium, rhodium), blocking the sites needed for the catalytic cycle to proceed. This leads to a decrease in or complete loss of catalytic activity.

Q2: How does the position of the amino group on the pyridine ring affect catalyst poisoning?

A2: The position of the amino group and other substituents on the pyridine ring can influence the extent of catalyst poisoning. For instance, in cross-coupling reactions, 2-halopyridines are often more challenging substrates than 3- or 4-halopyridines because the nitrogen atom is closer to the reaction center, enhancing its ability to coordinate with and poison the catalyst.

Q3: Are certain types of catalysts more resistant to poisoning by aminopyridines?

A3: Yes, catalyst systems can be designed to be more resistant to poisoning. The use of bulky, electron-rich ligands, such as certain biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can sterically hinder the coordination of the pyridine nitrogen to the metal center. Additionally, some catalyst precursors are designed for slow release of the active species, which can help maintain a low concentration of the active catalyst and reduce the impact of poisoning.

Q4: Can a poisoned catalyst be regenerated?

A4: Regeneration of a poisoned catalyst depends on the nature of the poison and the catalyst. If the poison is reversibly bound, it may be possible to remove it by washing or thermal treatment. However, in many cases of poisoning by strong coordination, such as with pyridine nitrogen, the deactivation may be irreversible. In such cases, the focus should be on preventing poisoning in the first place.

Q5: Besides catalyst poisoning, what are other common reasons for reaction failure with aminopyridine substrates?

A5: Other common reasons for reaction failure include poor substrate reactivity (e.g., the stability of the C-X bond in cross-coupling), mass transfer limitations in heterogeneous catalysis, thermal degradation of the catalyst or substrate at high temperatures, and the presence of other inhibiting impurities in the reaction mixture.

Data Presentation

Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of a Halogenated Aminopyridine

This table summarizes the effect of different phosphine ligands on the yield of the Suzuki-Miyaura coupling of 6-chloropyridin-3-amine with an arylboronic acid. The data illustrates the importance of ligand selection in overcoming catalyst inhibition.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90 (for 5-bromo-2-methylpyridin-3-amine)[2]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate (for resin-supported chloropyrimidines)[2]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane10012-2470-85 (for chloropyrimidines)[2]

Table 2: Performance of a Rhodium Catalyst in the Hydrogenation of Various Aminopyridines

This table shows the yield of piperidine products from the hydrogenation of different aminopyridine substrates using a Rh₂O₃ catalyst, demonstrating its effectiveness under mild conditions.

Aminopyridine SubstrateProductYield (%)
Pyridin-2-aminePiperidin-2-amine>99
Pyridin-3-aminePiperidin-3-amine>99
Pyridin-4-aminePiperidin-4-amine>99
2-amino-3-methylpyridine3-methylpiperidin-2-amine>99
2-amino-4-methylpyridine4-methylpiperidin-2-amine>99
2-amino-5-methylpyridine5-methylpiperidin-2-amine>99
2-amino-6-methylpyridine6-methylpiperidin-2-amine>99
4-(dimethylamino)pyridineN,N-dimethylpiperidin-4-amine25

Reaction conditions: substrate (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and TFE (1 mL) with molecular hydrogen (5 bar) at 40 °C for 16 hours. Yield determined using NMR spectroscopy.[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Aminopyridine Using a Bulky Phosphine Ligand

This protocol is a general procedure for the cross-coupling of a halogenated aminopyridine with an arylboronic acid, employing a palladium catalyst with a bulky phosphine ligand to mitigate catalyst poisoning.

Materials:

  • Halogenated aminopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)

  • Schlenk flask or sealed reaction tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, the bulky phosphine ligand, and the base to a dry Schlenk flask.

  • Add the halogenated aminopyridine and the arylboronic acid to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrogenation of an Aminopyridine Using a Rhodium Catalyst

This protocol describes the hydrogenation of an aminopyridine to the corresponding piperidine using a rhodium catalyst under mild conditions to avoid catalyst deactivation.

Materials:

  • Aminopyridine substrate (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)

  • Solvent (e.g., 2,2,2-Trifluoroethanol - TFE)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a glass vial or reactor insert, add the aminopyridine substrate and the Rh₂O₃ catalyst.

  • Add the solvent (TFE).

  • Place the vial or insert into the high-pressure reactor and seal the vessel.

  • Purge the reactor with an inert gas three times to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40 °C).

  • Maintain the reaction under these conditions for the required time (e.g., 16 hours), monitoring hydrogen uptake if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with inert gas.

  • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary by distillation or column chromatography.

Visualizations

troubleshooting_workflow start Low or No Product Yield check_poisoning Is the substrate an aminopyridine? start->check_poisoning run_control Run control reaction with non-pyridinic substrate check_poisoning->run_control control_ok Control reaction successful? run_control->control_ok poisoning_likely Catalyst poisoning by aminopyridine is likely. control_ok->poisoning_likely Yes check_impurities Check for impurities in reagents/solvents control_ok->check_impurities No solution1 Use bulky ligands poisoning_likely->solution1 solution2 Use acidic additives poisoning_likely->solution2 solution3 Change catalyst precursor poisoning_likely->solution3 other_issue Investigate other potential issues (e.g., reaction conditions, substrate reactivity). check_impurities->other_issue

Caption: Troubleshooting workflow for low product yield.

experimental_workflow prep 1. Prepare Reaction Vessel (Inert atmosphere) reagents 2. Add Reagents - Aminopyridine Substrate - Coupling Partner - Base prep->reagents catalyst 3. Add Catalyst System - Pd/Rh Precursor - Ligand (if applicable) reagents->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Reaction (Heating & Stirring) solvent->reaction workup 6. Work-up - Quench - Extract reaction->workup purification 7. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for reactions with aminopyridines.

logical_relationship poisoning Catalyst Poisoning by Aminopyridine coordination Coordination of Pyridine N to Metal Center poisoning->coordination low_yield Low/No Yield coordination->low_yield byproducts Increased Byproducts coordination->byproducts prevention Prevention Strategies bulky_ligands Bulky Ligands prevention->bulky_ligands acidic_medium Acidic Medium prevention->acidic_medium catalyst_choice Catalyst/Precursor Choice prevention->catalyst_choice bulky_ligands->poisoning Mitigates acidic_medium->poisoning Mitigates catalyst_choice->poisoning Mitigates

Caption: Logical relationship between catalyst poisoning and prevention strategies.

References

Technical Support Center: Synthesis of Unsymmetrical 2,6-Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of unsymmetrical 2,6-diaminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing unsymmetrical 2,6-diaminopyridines?

The main difficulties lie in controlling regioselectivity to achieve selective mono-amination over di-amination of a 2,6-dihalopyridine precursor.[1][2] Other significant challenges include preventing the formation of side products, achieving high yields, and purifying the desired unsymmetrical product from the reaction mixture.[3][4]

Q2: What are the common starting materials for synthesizing unsymmetrical 2,6-diaminopyridines?

Common starting materials include 2,6-dihalopyridines, such as 2,6-dibromopyridine and 2,6-dichloropyridine.[1][3] The choice between bromo- and chloro- derivatives can influence reactivity and the choice of catalyst.[3]

Q3: What catalytic systems are typically used for these syntheses?

Both copper- and palladium-based catalyst systems are frequently employed.[2][3] Ullman-type copper catalysts are often chosen for their cost-effectiveness and lower immunotoxicity compared to palladium catalysts.[2] Palladium-catalyzed Buchwald-Hartwig amination is another powerful method, often utilizing ligands like BINAP or Xantphos to control selectivity.[3][5]

Q4: How can I favor mono-amination over di-amination?

Several strategies can be employed to favor mono-amination:

  • Stoichiometry Control: Using a limited amount of the incoming amine relative to the 2,6-dihalopyridine.

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can sometimes favor the mono-substituted product. Microwave irradiation has been shown to be effective in controlling selectivity.[1][6]

  • Catalyst and Ligand Choice: The selection of the appropriate catalyst and ligand system is crucial. For instance, some copper/ligand systems are selective for mono-amination.[6]

  • Steric Hindrance: Using sterically bulky amines can disfavor the second substitution.[6]

Q5: When should I consider using a protecting group strategy?

A protecting group strategy is advisable when you have other reactive functional groups in your amine or pyridine starting material that could interfere with the desired amination reaction.[7] Orthogonal protecting groups, which can be removed under different conditions, are particularly useful for the sequential introduction of two different amino groups.[4][7][8]

Troubleshooting Guides

Problem 1: Low yield of the desired mono-aminated product and significant formation of the di-aminated byproduct.

Possible Causes:

  • The second amination reaction is too fast under the current reaction conditions.

  • The catalyst system is not selective enough for mono-amination.

  • The stoichiometry of the amine is too high.

Suggested Solutions:

  • Adjust Reaction Conditions:

    • Lower the reaction temperature.

    • Reduce the reaction time and monitor the reaction progress closely using techniques like TLC or GC-MS.

    • Consider using microwave irradiation, which can offer better control over heating and reaction times.[1]

  • Modify the Catalytic System:

    • If using a palladium catalyst, screen different phosphine ligands. Sterically hindered ligands can sometimes favor mono-substitution.

    • Explore copper-catalyzed reactions, which have shown high selectivity for mono-amination of 2,6-dibromopyridine.[6]

  • Optimize Stoichiometry:

    • Carefully control the stoichiometry of the amine. Use no more than one equivalent of the amine relative to the 2,6-dihalopyridine.

Method Starting Material Amine Catalyst/Base Solvent/Temp Yield of Mono-aminated Product Reference
Microwave-assisted2,6-dibromopyridinePrimary alkylaminesNoneH₂O / 150-205 °C65-86%[1]
Copper-catalyzed2,6-dibromopyridineVarious aminesCuI/DMPAO / K₂CO₃H₂O / 118-200 °C- (focus on di-amination)[1]
Palladium-catalyzed2,6-dibromopyridinePolyaminesPd(dba)₂/BINAP / NaOtBuDioxane / boilingVariable[3]
Problem 2: The reaction is sluggish or does not go to completion.

Possible Causes:

  • The catalyst is inactive or has been poisoned.

  • The reaction temperature is too low.

  • The base is not strong enough.

  • The solvent is not appropriate.

Suggested Solutions:

  • Check Catalyst and Reagents:

    • Use fresh, high-purity catalyst and reagents.

    • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if the catalyst is air-sensitive.

  • Increase Reaction Temperature:

    • Gradually increase the reaction temperature and monitor for product formation.

  • Screen Different Bases:

    • Stronger bases like sodium tert-butoxide are often used in palladium-catalyzed aminations.[3] For copper-catalyzed reactions, bases like K₂CO₃ or Cs₂CO₃ may be suitable.[1]

  • Solvent Selection:

    • Ensure the chosen solvent is appropriate for the reaction temperature and dissolves the reagents. Dioxane and toluene are common choices for palladium-catalyzed reactions.[3] Water has been successfully used in microwave-assisted copper-catalyzed reactions.[1]

Problem 3: Difficulty in purifying the unsymmetrical 2,6-diaminopyridine.

Possible Causes:

  • The product has similar polarity to the starting materials or byproducts.

  • The product is unstable on silica gel.

Suggested Solutions:

  • Alternative Purification Techniques:

    • Bulb-to-bulb distillation: This can be effective for purifying volatile products.[1]

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Alternative Chromatography: If silica gel is problematic, consider using alumina or reverse-phase chromatography.

  • Chemical Modification:

    • Temporarily protect one of the amino groups to alter the polarity of the molecule, facilitate purification, and then deprotect to obtain the final product.

Experimental Protocols

Selective Mono-amination of 2,6-Dibromopyridine (Microwave-assisted) [1]

  • Reagents: 2,6-dibromopyridine (1 equiv), primary amine (6 equiv), deionized water.

  • Procedure: The reagents are combined in a microwave vial and subjected to microwave irradiation for 2.5 hours at a temperature between 150-205 °C.

  • Purification: The product is purified by bulb-to-bulb distillation.

  • Yield: Isolated yields typically range from 65-86%. The major byproduct, the di-aminated pyridine, is generally limited to ≤3.5% of the isolated product.[1]

Palladium-Catalyzed Amination of 2,6-Dihalopyridines [3]

  • Reagents: 2,6-dihalopyridine (1 equiv), polyamine (1 equiv), Pd(dba)₂ (4-8 mol%), BINAP (6-12 mol%), sodium tert-butoxide (base).

  • Procedure: The reaction is carried out in dilute dioxane solutions (0.01–0.02 mol/l of diamine) and heated to boiling. Reaction times can range from 5 to 15 hours.

  • Purification: The products are typically purified by column chromatography.

Visualizations

experimental_workflow start Start: Select Starting Material (e.g., 2,6-dibromopyridine) reagents Combine Reagents: - Pyridine Precursor - Amine - Catalyst (if applicable) - Base (if applicable) - Solvent start->reagents reaction Reaction: - Conventional Heating or - Microwave Irradiation reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Distillation - Crystallization workup->purification characterization Characterization: (NMR, HRMS) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for the synthesis of unsymmetrical 2,6-diaminopyridines.

troubleshooting_regioselectivity start Problem: Low Regioselectivity (High Di-amination) check_stoichiometry Is Amine > 1 equivalent? start->check_stoichiometry reduce_amine Reduce Amine to 1 equivalent check_stoichiometry->reduce_amine Yes check_temp Is Reaction Temperature High? check_stoichiometry->check_temp No solution Improved Regioselectivity reduce_amine->solution lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_catalyst Review Catalyst System check_temp->check_catalyst No lower_temp->solution change_ligand Screen Different Ligands (e.g., sterically hindered) check_catalyst->change_ligand Yes change_metal Consider Switching Metal (e.g., Pd to Cu) check_catalyst->change_metal Consider change_ligand->solution change_metal->solution

Caption: Troubleshooting guide for improving regioselectivity in 2,6-diaminopyridine synthesis.

References

Technical Support Center: Scale-Up of Reactions Involving 6-bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches yielded more specific information regarding the challenges and methodologies for cross-coupling reactions of aminopyridines. I found a key article discussing the challenges of Pd-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines, which is structurally similar to the target molecule. This article highlights potential issues like catalyst inhibition by the aminopyridine and homocoupling side reactions. I also found more general information on Buchwald-Hartwig amination and Suzuki coupling of bromopyridines, including some reaction protocols for analogous substrates.

However, I am still lacking specific quantitative data on the scale-up of reactions involving 6-bromo-N-methylpyridin-2-amine. Most of the examples are for different isomers or analogues. I also need more information on specific impurity profiles encountered during the scale-up of reactions with this particular substrate and concrete data on its thermal stability. Without this specific data, the troubleshooting guide and quantitative data tables will be too generic.

Therefore, I need to perform a more targeted search for process development studies, scale-up reports, or patents that might contain this specific information.I have gathered a significant amount of information on the scale-up of cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, which are the most relevant for this compound. The search results provide:

  • General principles and practical considerations for scaling up these reactions, including the importance of inert atmosphere, reagent purity, and catalyst selection.

  • Troubleshooting guides for common issues like low yield and reproducibility.

  • Specific protocols for analogous bromopyridine substrates, which can be adapted.

  • Information on potential side reactions, such as catalyst inhibition by the aminopyridine moiety and homocoupling.

  • Some data on the thermal stability of related compounds and general thermal hazard assessment in pharmaceutical process development.

However, I am still missing:

  • Specific quantitative data for the scale-up of reactions involving this compound itself. The available data is for isomers or other substituted bromopyridines. This will make the "Data Presentation" section less specific than desired.

  • A detailed impurity profile specifically for large-scale reactions of this compound. While general side reactions are mentioned, specific impurities and their levels at scale are not detailed.

  • Concrete thermal stability and hazard data for this compound and its reaction mixtures. The information I have is very general.

Given these limitations, I will proceed with creating the technical support center based on the available information, with the understanding that some sections will be more general due to the lack of specific data for the target compound. I will use the information on analogous compounds to provide representative data and protocols. I have sufficient information to create the troubleshooting guides, general experimental protocols, and the required visualizations. I will now proceed with generating the response.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of chemical reactions involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant drop in yield for our Suzuki-Miyaura coupling of this compound upon scaling from 1 g to 100 g. What are the likely causes and how can we troubleshoot this?

A1: A decrease in yield upon scale-up is a common challenge. Several factors could be contributing to this issue. Here’s a systematic troubleshooting approach:

  • Mass and Heat Transfer Limitations:

    • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and poor distribution of reagents and catalyst. This can cause side reactions and decomposition.

      • Solution: Ensure the reactor is equipped with an appropriate agitator for the vessel geometry and reaction volume. Baffles can also improve mixing. Monitor the reaction mixture for homogeneity.

    • Poor Heat Control: Exothermic events that are easily managed on a small scale can become problematic at a larger scale, leading to temperature spikes and impurity formation.

      • Solution: Implement a well-controlled heating and cooling system. Consider a slower, portion-wise addition of reagents to manage the exotherm.

  • Catalyst Activity and Deactivation:

    • Atmosphere Control: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Maintaining a strictly inert atmosphere is more challenging in larger vessels.

      • Solution: Ensure a thorough inerting of the reactor and headspace. Use degassed solvents and reagents. Maintain a positive pressure of nitrogen or argon throughout the process.

    • Catalyst Loading: While it's common to decrease catalyst loading on a larger scale for economic reasons, this might be premature if the reaction is not fully optimized.

      • Solution: Initially, maintain the same catalyst loading (in mol%) as the lab scale. Once the process is robust, optimization studies can be performed to reduce the catalyst amount.

  • Reagent and Solvent Purity:

    • Water Content: The presence of water can affect the outcome of Suzuki-Miyaura reactions. The source and grade of solvents and reagents may differ between lab and plant.

      • Solution: Use anhydrous solvents and ensure all reagents are dry. Perform Karl Fischer titration to quantify water content if necessary.

Q2: During the Buchwald-Hartwig amination of this compound with a primary amine, we are observing the formation of a significant amount of a de-brominated impurity. What is the cause and how can we mitigate this?

A2: The formation of the de-brominated (hydrodehalogenated) product is a known side reaction in palladium-catalyzed cross-coupling reactions.

  • Potential Causes:

    • β-Hydride Elimination: This can occur from the palladium-amido intermediate, leading to the formation of an imine and a palladium-hydride species, which can then reductively eliminate to give the de-brominated arene.

    • Presence of Protic Impurities: Water or other protic impurities can react with the palladium catalyst to generate palladium-hydride species.

  • Troubleshooting and Mitigation Strategies:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.

    • Base Selection: The strength and nature of the base can influence the reaction pathway. Weaker bases may sometimes suppress side reactions, but this can also slow down the desired reaction.

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize the formation of palladium-hydride species from water.

    • Reaction Temperature: Lowering the reaction temperature may disfavor the β-hydride elimination pathway.

Q3: We are struggling with the purification of our product from a Suzuki coupling reaction at a larger scale. The crude material contains residual palladium and by-products. What are some effective scale-up purification strategies?

A3: Purification at scale requires moving away from laboratory techniques like column chromatography towards more scalable methods.

  • Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid products at an industrial scale.

    • Solvent Screening: A thorough solvent screen is necessary to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below for the product, while keeping impurities dissolved.

    • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A controlled cooling profile is recommended.

  • Extraction: A well-designed aqueous work-up can remove many impurities.

    • pH Adjustment: The basicity of the aminopyridine product can be exploited. Acidic washes can remove basic impurities, and basifying the aqueous layer can help in the extraction of the product into an organic solvent.

  • Palladium Scavenging: If residual palladium is a major issue, especially for pharmaceutical applications, specific scavengers can be used.

    • Thiol-Based Resins: These can effectively bind to and remove palladium from the product stream.

    • Activated Carbon: Treatment with activated carbon can also reduce palladium levels.

Quantitative Data

The following tables provide representative data for typical reaction conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions of bromopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

ParameterLab Scale (1 mmol)Pilot Scale (1 kg)Rationale for Change
Catalyst Loading 2-5 mol%0.5-2 mol%Cost reduction and process optimization
Solvent Volume 5-10 mL5-10 LMaintain similar concentration
Reagent Stoichiometry Arylboronic acid (1.2-1.5 eq)Arylboronic acid (1.1-1.3 eq)Minimize cost of excess reagent
Base K₂CO₃ or K₃PO₄ (2-3 eq)K₂CO₃ or K₃PO₄ (2-2.5 eq)Process efficiency
Temperature 80-100 °C80-100 °CMaintain reaction kinetics
Reaction Time 4-12 h6-18 hMay increase due to mass transfer effects

Table 2: Troubleshooting Guide for Low Yield in Suzuki-Miyaura Coupling

ObservationPotential CauseSuggested Action
Incomplete conversionInefficient catalyst turnoverIncrease catalyst loading; screen different ligands/bases
Poor mixingIncrease agitation speed; check impeller design
Low reaction temperatureEnsure accurate temperature monitoring and control
Product decompositionReaction temperature too highLower the reaction temperature; use a more stable catalyst
Presence of oxygenEnsure a robust inert atmosphere
Formation of homocoupled by-productOxidative conditionsDegas solvents and reagents thoroughly

Experimental Protocols

Protocol 1: General Procedure for a Scale-Up Suzuki-Miyaura Coupling

  • Reactor Setup: Charge a clean, dry, and inerted reactor with this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction.

  • Catalyst Addition: Under a strong inert gas flow, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Solvent Addition: Add degassed solvents (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with efficient stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture. Separate the aqueous and organic layers. Wash the organic layer with brine.

  • Isolation: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization or other suitable methods.

Protocol 2: General Procedure for a Scale-Up Buchwald-Hartwig Amination

  • Reactor Setup: To a dry and inerted reactor, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.5-1.5 mol%), the phosphine ligand, and the base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reagent Addition: Add the amine coupling partner (1.1-1.3 eq) followed by this compound (1.0 eq).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress via HPLC or LC-MS.

  • Work-up: After completion, cool the reaction. Quench with a saturated aqueous solution of ammonium chloride if a strong base was used.

  • Extraction and Isolation: Extract the product with a suitable organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude material as needed.

Visualizations

Scale_Up_Workflow cluster_lab Lab Scale (1-10 g) cluster_pilot Pilot Scale (1-10 kg) lab_reaction Reaction in Round Bottom Flask lab_workup Extraction & Column Chromatography lab_reaction->lab_workup lab_analysis Purity & Yield Analysis lab_workup->lab_analysis pilot_safety Process Safety Assessment (HAZOP) lab_analysis->pilot_safety Technology Transfer pilot_reactor Reaction in Jacketed Reactor pilot_safety->pilot_reactor pilot_workup Aqueous Work-up & Crystallization pilot_reactor->pilot_workup pilot_isolation Filtration & Drying pilot_workup->pilot_isolation pilot_analysis In-Process Controls & Final Product Analysis pilot_isolation->pilot_analysis

Caption: A typical workflow for scaling up a chemical reaction from the laboratory to the pilot plant.

Troubleshooting_Low_Yield start Low Yield at Scale check_mixing Is mixing efficient? start->check_mixing check_temp Is temperature controlled? check_mixing->check_temp Yes improve_mixing Improve agitation/baffling check_mixing->improve_mixing No check_atmosphere Is atmosphere inert? check_temp->check_atmosphere Yes control_temp Improve heating/cooling; slow addition check_temp->control_temp No check_purity Are reagents and solvents pure? check_atmosphere->check_purity Yes inert_atmosphere Thoroughly degas/purge check_atmosphere->inert_atmosphere No purify_reagents Use high-purity materials check_purity->purify_reagents No

Caption: A decision tree for troubleshooting low yield in a scaled-up cross-coupling reaction.

Technical Support Center: Amination of 6-bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the amination of 6-bromo-N-methylpyridin-2-amine. The primary focus is on the widely used palladium-catalyzed Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amination of this compound?

A1: The most common and versatile method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the pyridine ring and an amine.[1][2]

Q2: What are the key components of a Buchwald-Hartwig amination reaction?

A2: The essential components are:

  • Aryl Halide: In this case, this compound.

  • Amine: The nucleophile to be coupled with the aryl halide.

  • Palladium Precursor: A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂.[3][4]

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for reaction efficiency. Common examples include XPhos, SPhos, and BINAP.[5]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[6]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[7]

Q3: Why is my reaction not proceeding to completion?

A3: Incomplete conversion can be due to several factors, including inactive catalyst, incorrect base selection, or suboptimal reaction temperature. Refer to the troubleshooting section for a detailed guide.

Q4: I am observing side products. What are the likely causes?

A4: Common side reactions include hydrodehalogenation (replacement of the bromine with hydrogen) and the formation of diarylamines.[1] These can be influenced by the choice of ligand and base, as well as the reaction temperature.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh palladium precursor and ensure it has been stored under an inert atmosphere. Consider using a pre-catalyst which can be more readily activated.[3]Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to decomposition and loss of activity.
Inappropriate Ligand Screen different phosphine ligands. For electron-deficient pyridines, bulky and electron-rich ligands like XPhos or SPhos are often effective.[5]The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. The optimal ligand can vary depending on the specific substrates.
Incorrect Base Strength If using a weaker base like Cs₂CO₃, consider switching to a stronger base such as NaOtBu or KOtBu.[6]The base must be strong enough to deprotonate the amine, but not so strong as to cause degradation of the starting materials or product.
Suboptimal Temperature Increase the reaction temperature in increments of 10-20 °C.Some Buchwald-Hartwig aminations require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[8]
Poor Solvent Quality Use anhydrous solvent. If necessary, distill the solvent over a suitable drying agent before use.Water can deactivate the catalyst and interfere with the base.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step Rationale
Hydrodehalogenation Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere.This side reaction, where the aryl bromide is reduced, can sometimes be favored at higher temperatures.
Diarylation Use a 1:1 or slight excess of the amine coupling partner.Using a large excess of the aryl bromide can sometimes lead to the formation of a diarylamine product.
Ligand Degradation Ensure the reaction is run under strictly anaerobic conditions.Phosphine ligands can be susceptible to oxidation, which can affect their effectiveness and potentially lead to side reactions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine of interest

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.4 eq).

  • Add the palladium precursor (0.01-0.05 eq) to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amination of Bromopyridines

Aryl Bromide Amine Catalyst System Base Solvent Temp (°C) Yield (%) Reference
2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene8060[9]
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOtBuTolueneReflux90.7[6]
2-BromopyridineAnilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane10095[10]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L OxAdd Pd(II) Complex (Ar-Pd(II)-Br)L Pd0->OxAdd Oxidative Addition AmineCoord Pd(II)-Amine Complex [Ar-Pd(II)-NHR'R'']L OxAdd->AmineCoord + Amine - Br- RedElim Pd(II)-Amido Complex (Ar-Pd(II)-NR'R'')L AmineCoord->RedElim + Base - H-Base+ RedElim->Pd0 Reductive Elimination Product Aminated Product RedElim->Product Forms ArBr 6-bromo-N- methylpyridin-2-amine ArBr->OxAdd Amine R'R''NH Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Failed Amination Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Replace_Catalyst Use fresh or pre-catalyst Check_Catalyst->Replace_Catalyst No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Change_Base Screen different bases (e.g., NaOtBu, K2CO3) Check_Base->Change_Base No Check_Solvent Is the solvent anhydrous? Check_Temp->Check_Solvent Yes Optimize_Temp Increase temperature Check_Temp->Optimize_Temp No Success Successful Reaction Check_Solvent->Success Yes Use_Anhydrous_Solvent Use dry solvent Check_Solvent->Use_Anhydrous_Solvent No Replace_Catalyst->Check_Base Change_Base->Check_Temp Optimize_Temp->Check_Solvent Use_Anhydrous_Solvent->Success

Caption: A troubleshooting workflow for a failed amination reaction.

References

Technical Support Center: Microwave-Assisted Synthesis with 6-Bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting microwave-assisted synthesis using 6-bromo-N-methylpyridin-2-amine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for reactions with this compound?

A1: Microwave-assisted synthesis offers significant benefits over conventional heating methods, including dramatically reduced reaction times, often decreasing from hours to minutes, and improved product yields. The rapid, uniform heating can also lead to cleaner reactions with fewer byproducts, which simplifies the purification process. This technology is particularly effective for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Q2: What are the most common cross-coupling reactions performed with this compound under microwave conditions?

A2: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most prevalent are:

  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon (C-C) bonds with boronic acids or their derivatives, and is widely used to synthesize biaryl compounds.[1]

  • Buchwald-Hartwig Amination: This method is employed for the formation of carbon-nitrogen (C-N) bonds with a diverse range of amines, leading to the creation of substituted aminopyridines.[2][3]

Q3: How should I select an appropriate solvent for a microwave-assisted reaction with this compound?

A3: Solvent selection is a critical factor for efficient microwave heating. Polar solvents with a high dielectric loss tangent are more effective at absorbing microwave energy, leading to rapid heating. Commonly used solvents for cross-coupling reactions include:

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)

  • Alcohols: Isopropanol (iPrOH), Ethanol (EtOH)

  • Amides: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

  • Nitriles: Acetonitrile (MeCN) For Suzuki reactions, a mixture of an organic solvent and water is often utilized to ensure all reactants are adequately dissolved.[1]

Q4: Can I perform a Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound open to the atmosphere?

A4: It is highly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions. For optimal and reproducible results, these reactions should be conducted under an inert atmosphere, such as nitrogen or argon.

Troubleshooting Guide

This guide addresses specific issues that may arise during microwave-assisted synthesis with this compound, offering potential causes and actionable solutions.

Q1: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings of 2-bromo-pyridines are a common issue. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction. Here are key areas to investigate:

  • Catalyst Deactivation: The nitrogen atom of the pyridine can bind to the palladium catalyst, forming inactive species. The use of bulky, electron-rich phosphine ligands can help to mitigate this issue by sterically shielding the palladium center.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be a slow step for electron-deficient heteroaryl compounds.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner may be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more prevalent when using aqueous bases. Employing more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help to prevent this side reaction.

Q2: My Buchwald-Hartwig amination is not proceeding to completion, and I observe unreacted starting material. What adjustments can I make?

A2: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors. Consider the following troubleshooting steps:

  • Insufficient Catalyst Activity: Ensure your palladium catalyst and ligand are not degraded. It may be beneficial to use a pre-catalyst for more reliable generation of the active catalytic species.

  • Inadequate Base Strength: The base may not be strong enough to facilitate the deprotonation of the amine and promote the catalytic cycle effectively. Consider screening stronger bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Reaction Temperature and Time: While microwave heating is rapid, some challenging couplings may require higher temperatures or longer reaction times. Cautiously increase the temperature in increments of 10-20°C or extend the reaction time.

Q3: I am observing the formation of significant byproducts in my reaction. How can I enhance the selectivity?

A3: Byproduct formation is often linked to excessive temperature or prolonged reaction times.

  • Reduce Temperature: High temperatures can lead to the decomposition of reactants, products, or the catalyst. Try lowering the reaction temperature by 10-20°C.

  • Reduce Reaction Time: Microwave heating is highly efficient, and extended irradiation can promote side reactions. Monitor the reaction at shorter time intervals to determine the optimal endpoint.

  • Ensure an Inert Atmosphere: For oxygen-sensitive reactions like the Buchwald-Hartwig amination, it is crucial to ensure the reaction vessel is properly purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q4: My reaction vial is experiencing a sudden and dangerous pressure increase. What is causing this and how can I prevent it?

A4: A rapid pressure increase, or "pressure runaway," is a serious safety concern in microwave synthesis. It is often caused by:

  • Exothermic Reactions: Highly exothermic reactions can generate a rapid increase in temperature and pressure.

  • Solvent Volatility: Using a low-boiling-point solvent at a high temperature will lead to a significant increase in vapor pressure.

  • Reaction Scale: Scaling up a reaction without proper optimization can lead to excessive heat generation that cannot be adequately dissipated.

To prevent this, always start with small-scale reactions to assess the thermal profile. Use a solvent with a boiling point appropriate for the reaction temperature and ensure the microwave's safety features, such as pressure and temperature monitoring, are functioning correctly.

Data Presentation

The following tables summarize typical reaction conditions for microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates structurally similar to this compound. These should be considered as starting points for optimization.

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (min)Yield (%)Reference
Pd(PPh₃)₄ (10)-Na₂CO₃ (2)DMF/H₂O (4:1)1502085-95
Pd(OAc)₂ (10)PPh₃ (20)Na₂CO₃ (2)DMF/H₂O (4:1)1502083-95
PdCl₂(dppf) (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)12020Not Specified
Complex 4 (0.1)-KOH (2)EtOH/H₂O (1:1)1202~99[1]

Table 2: Representative Conditions for Microwave-Assisted Buchwald-Hartwig Amination of Bromo-Aromatic Compounds

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (min)Yield (%)Reference
Pd₂(dba)₃ (5)XPhos (7)NaOtBu (2.2)Toluene130-15010-30Moderate to Excellent[2]
Pd₂(dba)₃ (5)XPhos (10)NaOtBu (2.5)Toluene15030Moderate to Excellent[2]
Pd(OAc)₂BINAPCs₂CO₃Toluene100Not SpecifiedNot Specified[4]
Pd₂(dba)₃XantPhos (5)Cs₂CO₃ (3)Toluene11012008-95[4]

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water or DMF/water)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the vial.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes) with continuous stirring.

  • After the reaction is complete, cool the vial to room temperature using compressed air before carefully opening it.

  • The reaction mixture can then be diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

Materials:

  • This compound (1 equiv)

  • Amine (1.2-2.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a microwave reaction vial.

  • In a separate vial, dissolve this compound and the amine in the anhydrous solvent.

  • Transfer this solution to the microwave vial containing the catalyst, ligand, and base.

  • Seal the vial tightly.

  • Remove the vial from the glovebox and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130-150°C) for a specified time (e.g., 10-30 minutes) with continuous stirring.[2]

  • After cooling, the reaction can be quenched and worked up using standard procedures, followed by purification of the product.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Substrate, Reagent, Catalyst, Base, Solvent) vial 2. Assemble Reaction Vial reagents->vial microwave 3. Microwave Irradiation (Set T, P, t) vial->microwave cooling 4. Cooling to RT microwave->cooling workup 5. Reaction Workup (Extraction, Washing) cooling->workup purification 6. Purification (Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: A general experimental workflow for microwave-assisted synthesis.

suzuki_cycle pd0 Pd(0)L_n pd2_add Ar-Pd(II)L_n-X pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L_n-R pd2_add->pd2_trans Transmetalation (R-B(OR)₂) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product buchwald_hartwig_cycle pd0 Pd(0)L_n pd2_add Ar-Pd(II)L_n-X pd0->pd2_add Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)L_n-NR'R'' pd2_add->pd2_amido Amine Coordination & Deprotonation (HNR'R'') pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product

References

Validation & Comparative

Reactivity Face-Off: 6-bromo-N-methylpyridin-2-amine vs. 2-amino-6-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry, substituted pyridines are invaluable building blocks for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. Among these, 2-amino-6-bromopyridine and its N-methylated analog, 6-bromo-N-methylpyridin-2-amine, are key intermediates for introducing the 2-aminopyridine scaffold via cross-coupling reactions. This guide provides an objective comparison of their reactivity, supported by available experimental data, to aid chemists in selecting the optimal substrate for their synthetic strategies.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the electronic and steric differences between these two compounds is crucial for predicting their reactivity. The primary distinction lies in the substitution at the 2-amino group.

PropertyThis compound2-amino-6-bromopyridine
Molecular Formula C₆H₇BrN₂C₅H₅BrN₂
Molecular Weight 187.04 g/mol 173.01 g/mol
Amino Group Secondary (N-methyl)Primary
Electronic Effect of Amino Group Stronger electron-donating (inductive effect of methyl group)Strong electron-donating
Steric Hindrance at Nitrogen Increased due to methyl groupLower

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of these building blocks is most evident in their participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity in these transformations is a delicate interplay of electronic and steric factors.

Theoretical Reactivity Profile

The N-methyl group in this compound introduces two opposing effects. Electronically, the methyl group is electron-donating, which increases the electron density on the pyridine ring. This can enhance the rate of oxidative addition, a key step in many palladium-catalyzed cycles. However, the methyl group also introduces steric bulk around the nitrogen atom, which can hinder the approach of the palladium catalyst and other reagents.

Conversely, the primary amino group of 2-amino-6-bromopyridine offers less steric hindrance but is slightly less electron-donating than a secondary amine. The presence of N-H protons in the primary amine can also lead to side reactions or catalyst inhibition in some cases, potentially requiring a protection strategy.

G cluster_reactivity Factors Influencing Reactivity cluster_compounds Compared Compounds Electronic_Effects Electronic Effects (+I effect of methyl group) N_Methyl This compound Electronic_Effects->N_Methyl Increases electron density (Potentially faster oxidative addition) Steric_Effects Steric Effects (Bulk of methyl group) Steric_Effects->N_Methyl Hinders catalyst approach N_H_Acidity N-H Acidity (Potential for side reactions) Primary_Amine 2-amino-6-bromopyridine Primary_Amine->N_H_Acidity Can lead to catalyst inhibition

Caption: Key factors influencing the reactivity of the two aminobromopyridines.

Experimental Data Comparison

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. Studies on related aminobromopyridines suggest that the unprotected primary amine can sometimes interfere with the catalytic cycle, leading to lower yields. In such cases, protection of the amino group as an acetamide has been shown to improve reaction efficiency. While no direct quantitative data for the Suzuki coupling of this compound was found, the increased electron-donating nature of the N-methyl group could potentially lead to higher reactivity compared to the unprotected 2-amino-6-bromopyridine, provided steric hindrance is not a limiting factor.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[1]
9-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄Na₂CO₃TolueneReflux295[2]

Note: Data for the exact target molecules under identical conditions is not available. The table presents data for structurally similar compounds to provide a general indication of reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a go-to method for forming C-N bonds. For 2-bromopyridines, this reaction is generally efficient. The choice of ligand is critical for achieving high yields. Given that secondary amines often exhibit higher nucleophilicity than primary amines, this compound could be expected to undergo amination more readily than 2-amino-6-bromopyridine, assuming the steric bulk of the N-methyl group does not impede the reaction.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene80460[3]
Various 2-halopyridinesVolatile aminesPd(OAc)₂ / dpppNaOBuᵗToluene80-55-98[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is generally tolerant of a wide range of functional groups. While specific data for this compound is scarce, studies on other aminobromopyridines demonstrate good to excellent yields. The potential for the amino group to coordinate to the copper co-catalyst is a consideration for both substrates.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[5]
6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1692[6]

Experimental Protocols

Detailed experimental procedures are essential for reproducible results. Below are representative protocols for the synthesis of this compound and a general procedure for a Buchwald-Hartwig amination.

Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of 2-Bromo-6-methylaminopyridine.

Materials:

  • 2,6-Dibromopyridine

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Pressure tube

Procedure:

  • To a pressure tube, add 2,6-dibromopyridine and a solution of methylamine.

  • Seal the pressure tube and heat the reaction mixture at a high temperature (e.g., 150-180 °C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by sublimation or column chromatography to afford this compound.

G Start 2,6-Dibromopyridine + Methylamine Reaction Heat in Pressure Tube Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Cool, Extract, Dry, Concentrate TLC->Workup Reaction Complete Purification Sublimation or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Bromopyridine substrate (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., [Pd₂(dba)₃], 1-2 mol%)

  • Ligand (e.g., XPhos, 2-5 mol%)

  • Base (e.g., NaOBuᵗ, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium catalyst, ligand, and base.[7]

  • Add anhydrous toluene and stir the mixture for a few minutes.[7]

  • Add the bromopyridine substrate and the amine.[7]

  • Heat the reaction mixture to reflux (or a lower temperature depending on substrate reactivity) with stirring for the required time (typically 4-24 hours).[3][7]

  • Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature.[7]

  • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.[3]

  • Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by recrystallization or column chromatography.[3]

Conclusion

Both this compound and 2-amino-6-bromopyridine are valuable precursors for the synthesis of 2-aminopyridine-containing molecules. The choice between them depends on the specific requirements of the synthetic route.

  • 2-amino-6-bromopyridine is commercially available and offers a less sterically hindered environment, which can be advantageous in certain reactions. However, the presence of the primary amine may necessitate a protection-deprotection sequence to avoid side reactions and achieve high yields in some cross-coupling reactions.

  • This compound , which can be synthesized from 2,6-dibromopyridine, offers potentially higher reactivity due to the electron-donating N-methyl group. This may allow for milder reaction conditions. However, the increased steric bulk around the nitrogen could be a limiting factor in reactions with sterically demanding partners.

For researchers and drug development professionals, a preliminary small-scale screening of both substrates under the desired reaction conditions is recommended to empirically determine the optimal building block for a specific transformation. This will ensure the most efficient and highest-yielding synthetic route to the target molecule.

References

A Comparative Guide to Catalysts for Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly crucial for synthesizing pyridyl-containing compounds, which are prevalent in pharmaceuticals and functional materials.[1] The inherent electronic properties of the pyridine ring, especially the potential for the nitrogen atom to coordinate with the palladium catalyst, can complicate the reaction and may lead to catalyst deactivation.[2] Therefore, the careful selection of the catalyst, ligands, and reaction conditions is critical to achieve high yields and selectivity.

This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of bromopyridines, supported by experimental data to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The catalyst, typically a palladium(0) complex, first reacts with the bromopyridine in the oxidative addition step. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium complex, a step that is facilitated by a base. Finally, the reductive elimination step forms the new carbon-carbon bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd0 Pd(0)Ln PdII_Complex R¹-Pd(II)Ln-X Pd0->PdII_Complex R¹-X OxAdd Oxidative Addition PdII_Intermediate R¹-Pd(II)Ln-R² PdII_Complex->PdII_Intermediate R²-B(OR)₂ Base Transmetalation Transmetalation PdII_Intermediate->Pd0 Product R¹-R² PdII_Intermediate->Product RedElim Reductive Elimination ArylHalide R¹-X (Bromopyridine) BoronicAcid R²-B(OR)₂ Base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Performance Comparison

The effectiveness of a palladium catalyst in the Suzuki coupling of bromopyridines is highly dependent on the ligand coordinated to the metal center.[1] Ligands play a crucial role by influencing the electron density at the palladium center and the steric environment around it, which in turn affects the rates of the key steps in the catalytic cycle.[4][5] The main classes of catalysts include those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.[1]

Phosphine-Based Catalysts: Classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used.[1] However, for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos and dppf are often necessary to achieve high yields.[1][4][6] These advanced ligands promote both the oxidative addition and reductive elimination steps.[1]

N-Heterocyclic Carbene (NHC)-Based Catalysts: Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[1] The strong σ-donating ability of NHC ligands enhances catalytic activity, often permitting lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]

The following tables summarize the performance of various palladium catalysts in the Suzuki coupling of different bromopyridines.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid [1]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Fictionalized Data for Comparison[1]

Table 2: Performance of Palladium Catalysts in the Suzuki Coupling of 2,6-Dibromopyridine [6]

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for the Suzuki coupling of bromopyridines.

General Protocol for Suzuki Coupling of a Bromopyridine[2]

This protocol serves as a starting point and may require optimization for specific substrates.

  • Materials:

    • Bromopyridine (1.0 equiv)

    • Arylboronic acid (1.1–1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask, add the bromopyridine, arylboronic acid, base, and palladium catalyst.[2]

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[2]

    • Solvent Addition: Add the degassed solvent via syringe. A typical reaction concentration is 0.1 to 0.5 M with respect to the bromopyridine.[2]

    • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C).[7][8] Monitor the reaction's progress using TLC or LC-MS.[7]

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[7]

Protocol for Mono-arylation of 2,6-Dibromopyridine[6]

This protocol is adapted from procedures that favor mono-substitution.

  • Materials:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Arylboronic acid (1.1-1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

    • Ligand (e.g., P(t-Bu)₃, 4.5 mol%)

    • Base (e.g., KF, 3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine 2,6-dibromopyridine, the arylboronic acid, the base, the palladium precursor, and the ligand in a Schlenk flask.

    • Add the anhydrous, degassed solvent.

    • Seal the flask and heat the mixture at 80-100 °C for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

    • Follow the general work-up and purification steps outlined above.

Protocol for Di-arylation of 2,6-Dibromopyridine[6]

This protocol is designed to favor the formation of the di-substituted product.

  • Materials:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Arylboronic acid (2.2-2.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₃PO₄, 3.0-4.0 equiv)

    • Degassed 1,4-Dioxane/H₂O solvent system

  • Procedure:

    • In a Schlenk flask, dissolve 2,6-dibromopyridine and the arylboronic acid in the chosen solvent system.[6]

    • Add the base and the palladium catalyst to the mixture.

    • Degas the mixture again before heating it under an inert atmosphere at 80 °C for 18-22 hours.

    • Upon completion, perform the standard aqueous work-up and purify the crude product via column chromatography.

Conclusion

The choice of catalyst for the Suzuki coupling of bromopyridines is a critical parameter that dictates the success of the reaction. While traditional catalysts like Pd(PPh₃)₄ are effective in some cases, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) offer significant advantages.[1] These advanced systems often provide higher yields, require lower catalyst loadings, and operate under milder conditions, making them highly suitable for complex syntheses in pharmaceutical and materials science research.[1] The provided data and protocols offer a solid foundation for selecting and optimizing conditions for the Suzuki coupling of a wide range of bromopyridine substrates.

References

Reactivity Showdown: Bromo- vs. Chloro-N-methylpyridin-2-amine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical and agrochemical development, the judicious selection of synthetic building blocks is paramount to achieving efficient and robust chemical syntheses. This guide offers an in-depth, objective comparison of the reactivity of bromo-N-methylpyridin-2-amine and chloro-N-methylpyridin-2-amine. The focus is on their performance in pivotal synthetic reactions, supported by established chemical principles and illustrative experimental data from analogous systems, to empower researchers, scientists, and drug development professionals in their synthetic strategy.

The fundamental difference in the reactivity of these two halogenated pyridine derivatives lies in the nature of the carbon-halogen bond. This distinction dictates their suitability for different classes of reactions, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The Advantage of the Weaker Bond

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength of the carbon-halogen bond is a critical factor, with weaker bonds leading to faster reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl > F.[1][2]

Consequently, bromo-N-methylpyridin-2-amine is generally more reactive than its chloro- counterpart in these transformations.[2] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are significant advantages in multi-step syntheses.[2]

Comparative Performance in Suzuki-Miyaura Coupling (Analogous Systems)

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. As expected, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts. The following data for analogous 2-halopyridine systems illustrates this principle.

Aryl Halide (Analog)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O1200.0570.0[1]
2-Bromo-4-methylpyridine4-Nitrophenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (Microwave)-81[3]
2-ChloropyridineArylboronic acids-----Generally lower yields/harsher conditions[1]
Comparative Performance in Buchwald-Hartwig Amination (Analogous Systems)

The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.

Aryl Halide (Analog)AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridineVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[4]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[5]
2-ChlorotolueneMorpholine(SIPr)Pd(methallyl)ClLHMDS-2294[6]

Note: Data for 2-chlorotoluene is included as a representative example of a less reactive aryl chloride that can be activated with a highly active catalyst system.

Nucleophilic Aromatic Substitution (SNAr): The Electronegativity Advantage

In contrast to palladium-catalyzed reactions, the reactivity trend is often reversed in nucleophilic aromatic substitution (SNAr) reactions. In SNAr, the reaction proceeds via a two-step addition-elimination mechanism. The rate is influenced by the ability of the pyridine ring to stabilize the negative charge in the intermediate Meisenheimer complex and the leaving group ability of the halide.[1]

The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[1] For the leaving group, the trend is often F > Cl > Br > I. This is attributed to the higher electronegativity of the lighter halogens, which can better stabilize the developing negative charge in the transition state.[1] Therefore, chloro-N-methylpyridin-2-amine is expected to be more reactive than bromo-N-methylpyridin-2-amine in SNAr reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (Analogous Systems)
Aryl Halide (Analog)NucleophileConditionsProductObservationReference
2-Bromo-4-chloropyridineSodium MethoxideDMSO, 120°C, 24h2-Bromo-4-methoxypyridineSelective substitution of the chloro group[1]
2-Halo-N-methylpyridinium ionPiperidineMethanol2-Piperidino-N-methylpyridinium ionReactivity order: 2-F ~ 2-Cl ~ 2-Br ~ 2-I[7]

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

This protocol is adapted for a generic Suzuki-Miyaura coupling of a 2-bromopyridine derivative.[8]

Materials:

  • 2-Bromo-N-methylpyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a Schlenk flask, add 2-bromo-N-methylpyridin-2-amine, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative

This protocol is a general procedure for the Buchwald-Hartwig amination of a 2-bromopyridine.[4]

Materials:

  • 2-Bromo-N-methylpyridin-2-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (catalyst precursor)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Anhydrous toluene

Procedure:

  • In a sealed tube, combine 2-bromo-N-methylpyridin-2-amine, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, the amine, and sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution of a 2-Chloropyridine Derivative

This protocol is a general procedure for an SNAr reaction on a 2-chloropyridine.[1]

Materials:

  • 2-Chloro-N-methylpyridin-2-amine (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, 1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

Procedure:

  • Dissolve 2-chloro-N-methylpyridin-2-amine in the anhydrous solvent in a reaction flask.

  • Add the nucleophile to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by a suitable method such as column chromatography.

Mandatory Visualizations

G cluster_0 Palladium-Catalyzed Cross-Coupling Bromo Bromo-N-methylpyridin-2-amine Reactivity_High Higher Reactivity (Weaker C-Br bond) Bromo->Reactivity_High Chloro Chloro-N-methylpyridin-2-amine Reactivity_Low Lower Reactivity (Stronger C-Cl bond) Chloro->Reactivity_Low Outcome Milder Conditions Higher Yields Reactivity_High->Outcome

Caption: Comparative reactivity in Pd-catalyzed cross-coupling.

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) Chloro_SNAr Chloro-N-methylpyridin-2-amine Reactivity_High_SNAr Higher Reactivity (Higher Electronegativity) Chloro_SNAr->Reactivity_High_SNAr Bromo_SNAr Bromo-N-methylpyridin-2-amine Reactivity_Low_SNAr Lower Reactivity Bromo_SNAr->Reactivity_Low_SNAr Outcome_SNAr Favored for SNAr Reactivity_High_SNAr->Outcome_SNAr

Caption: Comparative reactivity in SNAr reactions.

G cluster_workflow General Experimental Workflow Setup Reaction Setup (Halopyridine, Reagents, Catalyst, Base) Inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Reaction Reaction (Heating & Stirring) Inert->Reaction Monitoring Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification

Caption: General experimental workflow for cross-coupling.

References

A Comparative Guide to the Reaction Kinetics of Substituted Pyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of cross-coupling reactions involving substituted pyridines is paramount for efficient synthesis and process optimization. The electronic and steric nature of substituents on the pyridine ring can significantly influence reaction rates and overall yields. This guide provides a comparative analysis of the reaction kinetics for two of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination of substituted pyridines.

Comparative Kinetic Data

The following tables summarize kinetic data and reaction yields for the Suzuki-Miyaura and Buchwald-Hartwig couplings of various substituted pyridines. The data highlights the impact of substituent electronics and position on the efficiency of these transformations.

Suzuki-Miyaura Coupling of Substituted Halopyridines

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The reactivity of the halopyridine substrate is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups generally accelerate the rate-determining oxidative addition step.[1]

Pyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observations
3-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄1,4-Dioxane/H₂O901285Standard conditions provide good yield.[2]
3-Bromo-2-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene1001692Use of a biarylphosphine ligand improves yield.[2]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1004-12>90Modern catalyst systems are effective for less reactive chlorides.[3]
4-ChloropyridinePhenylboronic acidPdCl₂(dppf)K₂CO₃DME/H₂O801878A common catalyst system for 4-halopyridines.[4]
2,4-DichloropyridinePhenylboronic acidPd/IPrK₃PO₄THFRT2-8~90 (C4 selectivity)Sterically hindered NHC ligand controls regioselectivity.[5]
2,6-DichloropyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃MeOHReflux--C2 coupling is generally favored.[1]
Buchwald-Hartwig Amination of Substituted Halopyridines

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpyridines. Similar to the Suzuki-Miyaura coupling, the reaction kinetics are sensitive to the electronic nature of the pyridine substituent and the choice of catalyst system.

Pyridine SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observations
3-Bromo-2-methylpyridineMorpholinePd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%)NaOtBuToluene801895Bidentate phosphine ligands are effective.[2]
2-BromopyridineAnilinePd(OAc)₂ / XPhosK₂CO₃t-BuOH1101291Bulky biarylphosphine ligands facilitate coupling.
4-ChloropyridinePiperidinePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane1001688RuPhos is a highly active ligand for this transformation.
2-Amino-3-bromopyridinePhenylaminePd(CF₃COO)₂ / PPh₃Et₃NDMF1003-Sonogashira conditions can also be adapted for amination.[6]
Various Aryl BromidesVarious Heterocyclic Amines[Pd(allyl)Cl]₂ / XPhos or TrixiePhosLiOtBu or NaOtBuToluene or 1,4-Dioxane10024>90Universal ligands for a broad range of substrates.[7][8]

Experimental Protocols

A detailed and consistent experimental protocol is crucial for obtaining reliable and comparable kinetic data. Below is a generalized procedure for monitoring the kinetics of a palladium-catalyzed pyridine coupling reaction.

General Protocol for Kinetic Analysis

1. Materials and Reagents:

  • Substituted halopyridine (substrate)

  • Coupling partner (e.g., boronic acid or amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Internal standard (e.g., dodecane, mesitylene) for chromatographic analysis

2. Instrumentation:

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) equipped with a suitable detector (e.g., FID or UV-Vis).

  • Alternatively, in-situ monitoring can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

  • Reaction vials with magnetic stir bars.

  • A temperature-controlled heating block or oil bath.

3. Experimental Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the substituted halopyridine, coupling partner, palladium precatalyst/ligand mixture, and internal standard in the chosen degassed solvent.

  • Reaction Setup: In a series of reaction vials, add the base. Then, under an inert atmosphere (e.g., argon or nitrogen), add the appropriate volumes of the stock solutions of the substituted halopyridine, coupling partner, and internal standard.

  • Reaction Initiation and Monitoring: Equilibrate the reaction vials at the desired temperature. Initiate the reaction by adding the palladium precatalyst/ligand stock solution. At specified time intervals, withdraw an aliquot from each reaction vial, quench the reaction (e.g., by cooling and diluting with a suitable solvent), and analyze the sample by GC, HPLC, or NMR to determine the concentration of the starting material and product.

4. Data Analysis:

  • Plot the concentration of the reactant versus time to obtain the reaction profile.

  • Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time plot.

  • To determine the reaction order with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while keeping the others in large excess (pseudo-first-order conditions).

  • The overall rate law and the rate constant (k) can then be determined from the individual reaction orders.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Reactants, Catalyst, Standard) Reaction_Vials Prepare Reaction Vials (Base, Inert Atmosphere) Stock_Solutions->Reaction_Vials Initiation Initiate Reaction at T Reaction_Vials->Initiation Sampling Sample at Time Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching Analysis Analyze by GC/HPLC/NMR Quenching->Analysis Concentration_Plot Plot [Reactant] vs. Time Analysis->Concentration_Plot Rate_Determination Determine Initial Rates Concentration_Plot->Rate_Determination Order_Determination Determine Reaction Orders Rate_Determination->Order_Determination Rate_Constant Calculate Rate Constant (k) Order_Determination->Rate_Constant

Caption: A typical experimental workflow for a kinetic study of a cross-coupling reaction.

Analysis of Substituent Effects

The electronic properties of substituents on the pyridine ring play a crucial role in the kinetics of palladium-catalyzed coupling reactions.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the pyridine ring. This generally makes the carbon-halogen bond more susceptible to oxidative addition, often leading to an increase in the reaction rate, particularly when oxidative addition is the rate-determining step.[1]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the pyridine ring. While this can sometimes slow down the oxidative addition step, the overall effect on the reaction rate can be complex and depends on the specific reaction mechanism and the nature of the catalyst and ligand.

The position of the substituent also has a significant steric and electronic impact. For instance, substituents at the 2- and 6-positions can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction.

Conclusion

A thorough understanding of the reaction kinetics is essential for the rational design and optimization of synthetic routes to substituted pyridines. The data presented in this guide, while not exhaustive, illustrates the significant impact of substituents, catalyst systems, and reaction conditions on the efficiency of Suzuki-Miyaura and Buchwald-Hartwig couplings. By employing systematic kinetic analysis, researchers can select the optimal conditions to achieve higher yields, shorter reaction times, and greater selectivity in the synthesis of these important heterocyclic compounds.

References

A Comparative Guide to Ligands for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, is a cornerstone of modern organic synthesis.[1][2] Its widespread adoption in pharmaceutical and materials science is a testament to its versatility and broad functional group tolerance compared to traditional methods.[2][3] The success of this reaction is critically dependent on the choice of phosphine ligand, which significantly influences reaction efficiency, substrate scope, and reaction conditions.[1][2] This guide provides a comparative analysis of commonly used ligands, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific application.

Ligand Evolution and Performance Overview

The development of ligands for the Buchwald-Hartwig amination has progressed through several generations. Initial studies utilized simple triarylphosphines like tri-o-tolylphosphine.[3] The scope of the reaction was later expanded with the introduction of chelating bidentate ligands such as BINAP and dppf.[3][4][5] A major breakthrough was the development of sterically hindered and electron-rich biaryl phosphine ligands, which have demonstrated exceptional reactivity and are now widely used.[3][6][7][8] These advanced ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover.[8]

Comparative Performance of Common Ligands

The selection of an appropriate phosphine ligand is crucial for optimizing the Buchwald-Hartwig amination.[1] Factors such as the steric bulk, electron-donating ability of the ligand, and the specific substrates involved all play a role in catalytic activity.[1] Below are tables summarizing the performance of several common phosphine ligands in the amination of various aryl halides.

Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Aniline

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
P(t-Bu)₃1.5NaOt-BuToluene80298J. Org. Chem. 1998, 63, 6546
BINAP1.5NaOt-BuToluene1002095J. Am. Chem. Soc. 2001, 123, 7996
XPhos1K₃PO₄t-BuOH1001699J. Am. Chem. Soc. 2001, 123, 7996
RuPhos1NaOt-BuToluene1000.599J. Am. Chem. Soc. 2008, 130, 6686
BrettPhos1NaOt-BuToluene1000.17>99J. Am. Chem. Soc. 2008, 130, 6686

Table 2: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
P(t-Bu)₃2NaOt-BuToluene1002475Chem. Sci., 2011, 2, 27
DavePhos1NaOt-BuToluene80498J. Am. Chem. Soc. 2001, 123, 7996
XPhos1K₃PO₄t-BuOH1101896Chem. Sci., 2011, 2, 27
RuPhos1NaOt-BuToluene1003>99J. Am. Chem. Soc. 2008, 130, 6686
BrettPhos1NaOt-BuToluene1002485J. Am. Chem. Soc. 2008, 130, 6686

Experimental Protocols

Below are detailed methodologies for key experiments cited in the performance comparison tables.

General Procedure for the Palladium-Catalyzed Amination of Aryl Bromides:

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.012 mmol, 1.2 mol%), and NaOt-Bu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (1.0 mL), the aryl bromide (1.0 mmol), and the amine (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

High-Throughput Ligand Screening Protocol: [1]

  • Stock Solution Preparation: Prepare stock solutions of the palladium precursor, phosphine ligands, aryl halide, amine, and internal standard in a suitable solvent (e.g., dioxane or toluene).[1]

  • Reaction Plate Preparation: In a 96-well plate containing stir bars, dispense the stock solutions of the palladium precursor and a specific phosphine ligand into each designated well using a liquid handling system or calibrated pipettes.[1]

  • Reagent Addition: Add the aryl halide and amine stock solutions to all wells, followed by the internal standard stock solution.[1] Add additional solvent to reach the desired reaction concentration.[1]

  • Reaction Execution: Seal the plate and place it on a magnetic stirrer and heating block.[1] Heat the reaction to the desired temperature and stir for the specified time.[1]

  • Work-up: Cool the reaction to room temperature and quench with water.[1] Extract with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Analysis: Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[1]

Visualizing the Catalytic Process

To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NHR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NHR'R''(L)->Ar-NR'R''

Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Define_Parameters Define Reaction Parameters (Aryl Halide, Amine, Base, Solvent, Temp.) Prepare_Stocks Prepare Stock Solutions (Pd Precursor, Ligands, Reactants) Define_Parameters->Prepare_Stocks Dispense_Reagents Dispense Reagents into 96-Well Plate Prepare_Stocks->Dispense_Reagents Run_Reactions Heat & Stir Reactions Dispense_Reagents->Run_Reactions Workup Reaction Work-up & Extraction Run_Reactions->Workup Analyze Analyze by GC/LC-MS Workup->Analyze Determine_Yield Determine Yields Analyze->Determine_Yield

Workflow for high-throughput phosphine ligand screening.

References

Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 6-bromo-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 2-aminopyridine scaffolds are crucial building blocks. 6-bromo-N-methylpyridin-2-amine is a widely utilized reagent in this context, valued for its versatility in cross-coupling reactions. However, challenges in availability, cost, or the need for specific reactivity profiles often necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to inform strategic synthetic planning.

Alternative Strategies: A Two-Pronged Approach

Alternatives to this compound can be broadly categorized into two main strategies:

  • Direct Analogs and Isomers: Utilizing commercially available structural isomers or analogs of the target compound. These alternatives offer variations in the position of the bromine, methyl, and amino groups, which can significantly influence reactivity and substitution patterns.

  • Alternative Halogens and De Novo Synthesis: Employing pyridines with different halogen substituents (e.g., chloro or iodo) at the 6-position, or constructing the substituted pyridine ring from acyclic precursors (de novo synthesis). This approach provides greater flexibility in molecular design.

Commercially Available Analogs and Isomers

A variety of structural isomers of bromo-methyl-pyridin-amine are commercially available, each presenting a unique set of steric and electronic properties. The choice of isomer can be critical for achieving desired regioselectivity and reactivity in subsequent synthetic steps.

Compound NameStructureCAS NumberKey Features & Applications
This compound 17920-41-1Parent compound, widely used in cross-coupling reactions.
6-Amino-3-bromo-2-methylpyridine 42753-71-9An isomer where the bromine is at the 3-position. A key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3]
6-Bromo-3-methylpyridin-2-amine 89466-16-0Features a methyl group at the 3-position. Utilized in the synthesis of protein degrader building blocks.[4][5]
2-Amino-3-bromo-6-methylpyridine 126325-46-0An alternative with the amino group at the 2-position and bromine at the 3-position. Used in pharmaceutical, agrochemical, and materials science applications.[6]
2-Bromo-6-methylpyridin-3-amine 126325-53-9Offers a different substitution pattern for exploring structure-activity relationships.
5-Bromo-2-methylpyridin-3-amine 172381-59-6A key starting material for synthesizing novel pyridine derivatives via Suzuki cross-coupling.[5][7]

Reactivity Comparison of Halopyridines in Cross-Coupling Reactions

The nature of the halogen atom on the pyridine ring is a critical determinant of reactivity in transition-metal-catalyzed cross-coupling reactions. The general reactivity trend is I > Br > Cl. While 6-bromopyridines are common, their iodo and chloro counterparts offer distinct advantages and disadvantages.

Halogen (X)ReactivityAdvantagesDisadvantagesTypical Catalyst System
Iodo (I) HighestMilder reaction conditions, lower catalyst loading.Higher cost, lower availability.Pd(PPh₃)₄
Bromo (Br) IntermediateGood balance of reactivity and cost, widely available.May require higher temperatures than iodo analogs.Pd(PPh₃)₄, Pd₂(dba)₃/SPhos
Chloro (Cl) LowestLower cost, readily available.Requires more forcing conditions, specialized and often more expensive catalyst systems.Pd₂(dba)₃/SPhos
Table 2: Illustrative Comparison of 6-Halonicotinonitriles in Suzuki-Miyaura Coupling[8]
Halogen (X)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
BrPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
ClPhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102478

Note: The data in this table is based on a representative reaction and serves for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine[7]

This protocol describes the synthesis of 5-aryl-2-methylpyridin-3-amines. It is important to note that primary amines can sometimes interfere with the catalytic cycle, and protection of the amino group (e.g., as an acetamide) may be necessary to achieve optimal yields.[7][8]

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 equiv), the respective arylboronic acid (1.1-1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (5 mol %).

  • Solvent and Base Addition: Add 1,4-dioxane and an aqueous solution of a base such as potassium phosphate (K₃PO₄) (approx. 2.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at 85–95 °C for over 15 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, filter the mixture and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for utilizing a bromo-aminopyridine alternative in a Suzuki cross-coupling reaction.

G cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_workup Work-up & Purification cluster_product Final Product start1 Alternative Bromo-aminopyridine reaction Pd Catalyst Base Solvent Heat start1->reaction start2 Arylboronic Acid start2->reaction workup Filtration Extraction Drying Concentration reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

The logical relationship between the parent compound and its alternatives can be visualized as follows, highlighting the different avenues for synthetic modification.

G cluster_alternatives Alternative Reagents parent This compound isomers Positional Isomers (e.g., 6-Amino-3-bromo-2-methylpyridine) parent->isomers Isomeric Variation analogs Functional Group Analogs (e.g., Different N-substituent) parent->analogs Analogous Structures halogens Alternative Halogens (e.g., 6-chloro/iodo analogs) parent->halogens Halogen Exchange denovo De Novo Synthesis parent->denovo Ring Synthesis Approach

References

A Comparative Guide to Purity Assessment of Synthesized 6-bromo-N-methylpyridin-2-amine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. For novel compounds such as 6-bromo-N-methylpyridin-2-amine derivatives, which are key building blocks in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of these derivatives, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) stands as the principal method for the quantitative analysis of non-volatile and thermally stable compounds, making it highly suitable for pyridine derivatives.[2] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities. However, orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer unique advantages and can provide a more comprehensive purity profile.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity, and the stage of drug development. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound derivatives, based on data from analogous compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Signal intensity is directly proportional to the number of protons, allowing for universal detection and quantification without a specific reference standard for the analyte.[3][4]
Typical Column/Stationary Phase Reversed-Phase C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm).Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).Not applicable.
Mobile/Carrier Phase Gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).Inert gas (e.g., Helium).Deuterated solvent (e.g., DMSO-d6, CDCl3).
Detection UV-Vis Detector (e.g., 254 nm).Mass Spectrometer (MS) or Flame Ionization Detector (FID).NMR spectrometer (e.g., 400 MHz or higher).
Sample Volatility Requirement Not a strict requirement.[5]Compound must be volatile and thermally stable. Derivatization may be required for less volatile compounds.Not applicable.
Resolution High resolution for separating structurally similar impurities.Very high resolution, especially for volatile impurities.Depends on spectral dispersion; can resolve signals from different protons within a molecule and from impurities.
Limit of Detection (LOD) Typically in the range of 0.01-0.1%.Can be very low, in the ppm to ppb range, especially with MS detection.[5]Generally higher than chromatographic methods, often around 0.1-0.5%.
Limit of Quantification (LOQ) Typically in the range of 0.03-0.3%.Can be very low, in the ppm to ppb range.[5]Generally higher than chromatographic methods, often around 0.3-1.0%.
Precision (RSD) Typically < 2% for replicate injections.Typically < 5% for replicate injections.Can be very high (< 1%) with proper experimental setup.[6]
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%.Can be highly accurate as it's a primary ratio method.
Strengths Robust, versatile, and widely applicable for quantitative analysis of a broad range of compounds.Excellent for identifying and quantifying volatile impurities and residual solvents. Provides structural information (MS).Provides structural confirmation and quantification in a single experiment. Does not require a specific reference standard for the analyte of interest.[3]
Limitations May not be suitable for highly volatile impurities.Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity.Lower sensitivity compared to chromatographic methods. May have overlapping signals in complex mixtures.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar pyridine derivatives and should be optimized for the specific this compound derivative being analyzed.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the purity assessment of this compound derivatives.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound derivative in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and quantification of volatile impurities in synthesized this compound derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines the use of ¹H NMR for the absolute purity determination of this compound derivatives using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Experimental Parameters:

  • Solvent: A suitable deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).

  • Internal Standard: A certified reference material with known purity and non-overlapping signals with the analyte (e.g., maleic anhydride, dimethyl sulfone).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical workflows for purity assessment using HPLC and the decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Initial Mobile Phase weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Decision_Tree start Purity Assessment Required q1 Primary Goal: Quantitative Purity of Main Component? start->q1 q2 Concerned about Volatile Impurities/Residual Solvents? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Need Absolute Quantification without Specific Reference Standard? q2->q3 No gcms Use GC-MS q2->gcms Yes qnmr Use qNMR q3->qnmr Yes combine Use a Combination of Techniques q3->combine No/Unsure hplc->q2 gcms->combine qnmr->combine

Caption: Decision tree for selecting an analytical technique.

Conclusion

The purity assessment of synthesized this compound derivatives is a critical step in pharmaceutical development. While HPLC is the workhorse for routine purity analysis due to its robustness and versatility, a comprehensive understanding of a compound's purity profile is often best achieved by employing orthogonal techniques. GC-MS is invaluable for the detection and identification of volatile impurities, and qNMR provides an excellent method for absolute quantification and structural confirmation without the need for a specific reference standard. The selection of the most appropriate method or combination of methods should be guided by the specific analytical requirements, the nature of potential impurities, and the stage of the drug development process.

References

A Comparative Guide to the Structural Confirmation of 6-bromo-N-methylpyridin-2-amine and its Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural confirmation of 6-bromo-N-methylpyridin-2-amine and its positional isomers. We will explore how the position of the bromine atom on the pyridine ring influences the ¹H and ¹³C NMR spectra, offering a clear method for their differentiation. Furthermore, we will discuss alternative and complementary analytical techniques for unambiguous structural elucidation.

Comparison of ¹H and ¹³C NMR Data

The precise chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of a bromine atom and a methylamino group to the pyridine ring significantly alters the electron distribution, leading to characteristic spectral patterns for each isomer.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Data for Brominated N-methylpyridin-2-amine Isomers

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound H-3Predicted: ~6.2-6.4 (d)C-2
H-4Predicted: ~7.2-7.4 (t)C-3
H-5Predicted: ~6.5-6.7 (d)C-4
N-CH₃Predicted: ~2.9-3.1 (s)C-5
NHPredicted: ~4.5-5.5 (br s)C-6
N-CH₃
5-bromo-2-methylpyridin-3-amine H-47.38 (s)C-2
H-67.8 (s)C-3
CH₃2.6 (s)C-4
NH₂-C-5
C-6
CH₃

Note: Predicted values are based on the analysis of substituent effects on the pyridine ring and data from similar compounds. "s" denotes a singlet, "d" a doublet, "t" a triplet, and "br s" a broad singlet.

Alternative and Complementary Analytical Techniques

While NMR is a powerful tool for structural elucidation, a combination of analytical methods provides the most robust confirmation.

Table 2: Overview of Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) is a key diagnostic feature.High sensitivity, requires small sample amount.Isomers may have similar fragmentation patterns.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule, such as N-H and C-N stretching vibrations.Fast and non-destructive.Provides limited information on the overall structure and connectivity.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. The sample is introduced directly or via a chromatographic system (e.g., GC-MS or LC-MS). The resulting mass spectrum shows the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film of a liquid sample is placed between salt plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

X-ray Crystallography

A single crystal of the compound with suitable dimensions and quality is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature. The crystal structure is then solved and refined using specialized software to determine the precise atomic coordinates.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound and its related products.

Structural Confirmation Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_crystallographic Definitive Structure cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography Purification->Xray If crystalline Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Xray->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

The Position Matters: How a Methyl Group Influences the Reactivity of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

The strategic placement of a methyl group on a bromopyridine ring can significantly alter the reactivity of the bromo substituent, a critical consideration in the synthesis of novel pharmaceuticals and functional materials. This guide provides a comprehensive comparison of the influence of the methyl group's position on the reactivity of bromopyridines in two key reaction types: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). By presenting available experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed for informed decision-making in experimental design and optimization.

Unpacking the Electronic and Steric Effects

The reactivity of a substituted bromopyridine is fundamentally governed by a combination of electronic and steric effects imparted by the methyl group.

Electronic Effects: A methyl group is a weak electron-donating group (+I effect), which slightly increases the electron density of the pyridine ring.[1] This can have opposing consequences for different reaction mechanisms. In palladium-catalyzed cross-coupling reactions, increased electron density at the carbon bearing the bromine can hinder the oxidative addition step.[1] Conversely, for nucleophilic aromatic substitution, which is favored on electron-poor rings, the electron-donating nature of the methyl group is generally deactivating.[2]

Steric Effects: The position of the methyl group relative to the bromine atom can introduce steric hindrance, impeding the approach of a bulky catalyst or nucleophile.[3] A methyl group ortho to the bromine is expected to exert a more significant steric effect than a meta or para substituent.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

Table 1: Comparison of Yields for the Suzuki-Miyaura Coupling of Methylbromopyridine Isomers with Arylboronic Acids

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85[4]
2-Bromo-4-methylpyridinePhenylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120-81[5][6]
2-Bromo-5-methylpyridineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O---[7]
3-Bromo-2-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85[4]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95-Moderate to Good[8][9]

Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

From the available data, it is evident that various methylbromopyridine isomers can successfully participate in Suzuki-Miyaura coupling, often providing good to excellent yields. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction outcome.[1][4] The presence of the pyridine nitrogen can sometimes lead to catalyst inhibition, a challenge that can be overcome by using bulky, electron-rich phosphine ligands.[1][4]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on pyridines is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate.[10][11] The electron-donating methyl group generally has a deactivating effect on this reaction.

While specific kinetic data for the SNAr of a series of methylbromopyridine isomers is scarce, a study on the reaction of 2-substituted N-methylpyridinium ions with piperidine provides a relevant reactivity order for the leaving group: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[12][13] This suggests that the C-Br bond in this system is less reactive than C-F but comparable to C-Cl and C-I in this specific SNAr reaction.[12][13] The reaction mechanism was found to be second-order in piperidine.[12][13]

General Reactivity Trends for SNAr:

  • Activation: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack.[14]

  • Position of Attack: Nucleophilic attack is favored at the 2- and 4-positions.[10][11]

  • Methyl Group Effect: The electron-donating methyl group is expected to decrease the reactivity of the pyridine ring towards nucleophiles compared to an unsubstituted bromopyridine.

  • Leaving Group Ability: In many SNAr reactions, fluoride is a better leaving group than bromide.[15]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Methylbromopyridine isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₃PO₄, 2.0 equiv)[4]

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)[4]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the methylbromopyridine isomer, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 18 hours), monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general guideline for the reaction of a bromopyridine with an amine nucleophile.

Materials:

  • Methylbromopyridine isomer (1.0 equiv)

  • Amine nucleophile (e.g., piperidine, 2.0 equiv)

  • Solvent (e.g., Methanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a sealed reaction vessel, dissolve the methylbromopyridine isomer in the solvent.

  • Add the amine nucleophile.

  • Heat the reaction mixture to the desired temperature. The reaction progress can be monitored by withdrawing aliquots at specific time intervals.

  • Analyze the aliquots by a suitable analytical method (e.g., GC-MS or HPLC) to determine the concentration of the starting material and product over time. This data can be used to determine the reaction rate.

Visualizing the Process

To better understand the experimental design and the underlying factors influencing reactivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Isomers Select Methylbromopyridine Isomers Conditions Define Reaction Conditions (Catalyst, Base, Solvent, Temp.) Isomers->Conditions Reactants Choose Coupling Partner (e.g., Arylboronic Acid) Reactants->Conditions Execution Run Parallel Reactions Conditions->Execution Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Execution->Monitoring Data Quantify Yields/ Reaction Rates Monitoring->Data Comparison Compare Reactivity Based on Data Data->Comparison

Caption: A generalized workflow for a comparative study of methylbromopyridine reactivity.

Signaling_Pathway Methyl_Position Position of Methyl Group Electronic_Effects Electronic Effects (+I Effect) Methyl_Position->Electronic_Effects influences Steric_Effects Steric Hindrance Methyl_Position->Steric_Effects influences Reactivity Overall Reactivity Electronic_Effects->Reactivity modulates Steric_Effects->Reactivity modulates Suzuki Suzuki-Miyaura Coupling Reactivity->Suzuki SNAr Nucleophilic Aromatic Substitution Reactivity->SNAr

Caption: Key factors influencing the reactivity of methyl-substituted bromopyridines.

Conclusion

The position of a methyl group on a bromopyridine ring is a subtle yet powerful tool for modulating chemical reactivity. While a definitive, side-by-side quantitative comparison remains an area for further investigation, the available data clearly indicates that both electronic and steric effects play a crucial role in determining the outcome of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. For researchers in drug discovery and synthetic chemistry, a thorough understanding of these principles is essential for the rational design of synthetic routes and the efficient construction of complex molecular architectures. This guide provides a foundational understanding and practical protocols to aid in navigating the nuanced reactivity of these important building blocks.

References

Validating In-Silico Predictions for Cross-Coupling Reactions: A Comparative Guide for 6-bromo-N-methylpyridin-2-amine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Predicted and Experimental Outcomes for Palladium-Catalyzed Cross-Coupling Reactions.

In the realm of modern synthetic chemistry, the ability to accurately predict the outcomes of chemical reactions is a significant accelerator for drug discovery and development. In-silico methods, ranging from quantum mechanical calculations to machine learning models, offer the promise of rapidly screening reaction conditions and substrates, thereby saving valuable time and resources. However, the validation of these computational predictions against real-world experimental data remains a critical step to ensure their reliability.

This guide provides a comparative framework for validating in-silico predictions for two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Due to the limited availability of specific experimental data for 6-bromo-N-methylpyridin-2-amine, this guide will utilize the closely related and commercially available analogue, 2-bromo-6-methylpyridine , as a representative substrate. The principles and methodologies described herein are directly applicable to the validation of predictions for a wide range of related heterocyclic compounds.

In-Silico Prediction Methodologies: An Overview

Predicting the outcomes of complex catalytic cycles like the Buchwald-Hartwig and Suzuki reactions can be approached through several computational methods. These can be broadly categorized into two main types:

  • Quantum Mechanics (QM)-Based Methods: Techniques like Density Functional Theory (DFT) are employed to model the reaction at the electronic level.[1][2][3][4][5] These methods can elucidate reaction mechanisms, calculate activation energies of different steps in the catalytic cycle, and predict the stability of intermediates and transition states.[1][2][3][4][5] For instance, DFT calculations can help understand the role of the base in the transmetalation step of the Suzuki-Miyaura reaction or predict which ligand would lead to a lower energy barrier for the reductive elimination step in a Buchwald-Hartwig amination. The output is often a detailed energy profile of the reaction pathway, providing deep mechanistic insights.

  • Machine Learning (ML) and Data-Driven Models: With the increasing availability of large reaction datasets, machine learning models have emerged as powerful tools for predicting reaction outcomes, such as yield and optimal conditions.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] These models are trained on vast amounts of experimental data and learn complex relationships between reactants, reagents, catalysts, solvents, and the resulting yield.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] For a given reaction, an ML model can predict the most suitable catalyst, base, and solvent combination from a predefined library or even forecast the expected yield.[6][12][17]

The validation process involves comparing the predictions from these models (e.g., predicted yield, optimal catalyst, or most likely product) with quantifiable experimental results.

Experimental Data for 2-bromo-6-methylpyridine Reactions

The following tables summarize experimental data for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of 2-bromo-6-methylpyridine. This data serves as the benchmark against which in-silico predictions would be validated.

Table 1: Experimental Data for the Buchwald-Hartwig Amination of 2-bromo-6-methylpyridine

Amine Coupling PartnerPalladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃](±)-BINAPNaOtBuToluene80460

Table 2: Experimental Data for the Suzuki-Miyaura Coupling of 2-bromo-6-methylpyridine

Boronic Acid/EsterPalladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic AcidPd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O120 (microwave)0.581 (representative)
4-Methoxyphenylboronic AcidPd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1001292 (on similar substrate)
3-Thienylboronic AcidPd(OAc)₂PPh₃Na₂CO₃DMF901673 (representative)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of in-silico predictions. Below are representative procedures for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of 2-bromo-6-methylpyridine.

Protocol 1: Buchwald-Hartwig Amination of 2-bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane

Materials:

  • 2-bromo-6-methylpyridine

  • (+/-)-trans-1,2-diaminocyclohexane

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-methylpyridine (1.0 equiv.), (+/-)-trans-1,2-diaminocyclohexane (0.5 equiv.), [Pd₂(dba)₃] (0.01 equiv.), (±)-BINAP (0.02 equiv.), and NaOtBu (1.4 equiv.).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine.

Protocol 2: Suzuki-Miyaura Coupling of 2-bromo-6-methylpyridine with Phenylboronic Acid

Materials:

  • 2-bromo-6-methylpyridine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas (inert atmosphere)

  • Microwave reactor vials

Procedure:

  • To a microwave reaction vial, add 2-bromo-6-methylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120°C and maintain for 30 minutes.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-6-phenylpyridine.

Validation Workflow and Visualization

The process of validating in-silico predictions against experimental results can be systematized into a clear workflow. This ensures a rigorous and objective comparison.

G cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation cluster_comparison Comparison and Analysis cluster_conclusion Conclusion insilico_model Select In-Silico Model (QM or ML) insilico_input Define Input Parameters (Substrates, Reagents, Conditions) insilico_model->insilico_input insilico_run Run Prediction/ Calculation insilico_input->insilico_run insilico_output Generate Predicted Outcome (Yield, Optimal Conditions, etc.) insilico_run->insilico_output compare Compare Predicted vs. Experimental Data insilico_output->compare exp_protocol Design Experimental Protocol exp_run Perform Laboratory Experiment exp_protocol->exp_run exp_analysis Analyze Reaction Outcome (e.g., NMR, LC-MS) exp_run->exp_analysis exp_result Quantify Experimental Result (Yield, Selectivity, etc.) exp_analysis->exp_result exp_result->compare conclusion Assess Model Accuracy and Refine if Necessary compare->conclusion

Caption: Workflow for the validation of in-silico predictions against experimental results.

Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction

To further illustrate the complexity of the processes that in-silico tools aim to model, the following diagram outlines the key steps in a generic palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig or Suzuki reaction.

G pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex transmetalation_intermediate R-Pd(II)L_n-Nu pd2_complex->transmetalation_intermediate transmetalation_intermediate->pd0 product R-Nu transmetalation_intermediate->product Reductive Elimination reagents R-X (Aryl Halide) reagents->pd2_complex Oxidative Addition nucleophile Nu-M (Amine or Boronic Acid Derivative) nucleophile->transmetalation_intermediate Transmetalation

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

References

Safety Operating Guide

Safe Disposal of 6-bromo-N-methylpyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-bromo-N-methylpyridin-2-amine. This compound is intended for research and development purposes and requires careful handling and disposal to ensure personnel safety and environmental compliance. Adherence to these procedures is critical for mitigating potential risks associated with this chemical.

Key Safety and Handling Data

A summary of critical safety information, compiled from data on analogous pyridine compounds, is provided below. This information is essential for risk assessment prior to handling and disposal.

PropertyValue/InformationReference
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2]
GHS Pictogram Irritant, Harmful[2]
Signal Word Warning[4]
Personal Protective Equipment (PPE) Chemically resistant gloves (e.g., nitrile rubber), safety goggles or face shield, laboratory coat. A NIOSH-approved respirator is recommended if dust is generated.[5][6][7]
Incompatible Materials Strong oxidizing agents.[1]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure is applicable to the pure compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves).

1.0 Personal Protective Equipment (PPE)

1.1. Before handling the waste, ensure that appropriate PPE is worn. This includes nitrile gloves, safety goggles, and a laboratory coat.[6][7] 1.2. If there is a risk of generating dust, a NIOSH-approved respirator should be used.[7][8]

2.0 Waste Segregation and Collection

2.1. Designate a specific, clearly labeled hazardous waste container for this compound waste.[7] The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6] 2.2. Carefully transfer the waste into the designated container. Avoid generating dust.[7] 2.3. Place any contaminated disposable materials, such as weighing paper and gloves, into the same hazardous waste container.[7]

3.0 Waste Storage

3.1. Securely seal the hazardous waste container.[7] 3.2. Store the sealed container in a designated and well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents.[1][7] 3.3. The storage area should be clearly marked as a hazardous waste storage area.[7]

4.0 Disposal

4.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.[6][7] 4.2. All disposal must be in accordance with local, state, and federal regulations.[7] 4.3. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[6]

Disposal Workflow

The following diagram illustrates the key steps and decision points in the disposal process for this compound.

Disposal Workflow for this compound A Start: Identify Waste B Wear Appropriate PPE A->B C Prepare Labeled Hazardous Waste Container B->C D Transfer Waste to Container C->D E Seal Container Securely D->E F Store in Designated Area E->F G Arrange for Professional Disposal F->G H End: Waste Disposed G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-bromo-N-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.